Technical Documentation Center

trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

Core Science & Biosynthesis

Foundational

trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs structure

An In-Depth Technical Guide to the Rational Design, Synthesis, and Application of a VHL-Recruiting Moiety: The Case of trans-4-(tosyloxymethyl)cyclohexyl)methyl)-Substituted VH032 Derivatives Authored by a Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Rational Design, Synthesis, and Application of a VHL-Recruiting Moiety: The Case of trans-4-(tosyloxymethyl)cyclohexyl)methyl)-Substituted VH032 Derivatives

Authored by a Senior Application Scientist

Disclaimer: The specific nomenclature "trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs" does not correspond to a standard, publicly documented chemical entity. This guide, therefore, addresses the synthesis and application of a structurally related and functionally analogous compound, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032. The described molecule incorporates key chemical features suggested by the user's query, such as a cyclopropane moiety, a fluorine atom, and a trans-cyclohexane ring functionalized with a tosylate group for further elaboration, particularly in the context of Proteolysis Targeting Chimera (PROTAC) development.

Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC accomplishes this by simultaneously binding to a POI and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully leveraged E3 ligases in PROTAC design. Its high-affinity, well-characterized ligands, such as VH032, serve as foundational building blocks for a vast array of potent degraders. The continuous evolution of these ligands, through the introduction of novel chemical features, is paramount for optimizing the physicochemical properties, degradation efficiency, and overall therapeutic potential of the resulting PROTACs.

This guide provides a comprehensive overview of the design rationale, synthetic execution, and strategic application of a sophisticated VHL ligand building block. This moiety is characterized by the incorporation of a cyclopropane group and a fluorine atom on the VH032 core, along with a trans-4-(tosyloxymethyl)cyclohexyl)methyl) linker precursor. These modifications are not merely decorative; they are strategic chemical decisions aimed at enhancing binding affinity, metabolic stability, and providing a versatile chemical handle for linker attachment.

Design Rationale: Enhancing the VHL Ligand Scaffold

The journey from a standard VHL ligand to a highly optimized PROTAC component is one of meticulous chemical refinement. The structural modifications discussed herein are underpinned by a clear scientific rationale:

  • Cyclopropane Moiety: The introduction of a cyclopropane ring can confer several advantages. It can serve as a bioisostere for other chemical groups, potentially improving binding affinity through favorable interactions with the VHL protein. Furthermore, the rigid nature of the cyclopropane ring can help to lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

  • Fluorine Atom: The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry. Fluorination can enhance binding affinity by participating in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein. Moreover, it can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the molecule.

  • Trans-Cyclohexane Linker Precursor: The choice of a trans-disubstituted cyclohexane ring as a component of the linker is a deliberate one. This rigid, non-planar scaffold provides a defined spatial orientation for the attached POI-binding ligand, which is crucial for achieving a productive ternary complex (VHL-PROTAC-POI). The trans stereochemistry ensures a linear extension of the linker, which can be advantageous for spanning the distance between the VHL and POI active sites.

  • Tosylate (OTs) Group: The terminal tosylate group is an excellent leaving group, making this building block an ideal precursor for the final stages of PROTAC synthesis. It allows for efficient and clean nucleophilic substitution reactions with a variety of linker functionalities (e.g., amines, alcohols, thiols) on the POI-binding moiety, providing a modular and versatile approach to PROTAC assembly.

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this advanced VHL ligand building block is a multi-step process that requires careful execution and purification. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis of the VHL Ligand Building Block

Step 1: Synthesis of the Modified VH032 Core

  • Starting Material: Commercially available (S)-3-hydroxy-2,2-dimethyl-3-(oxiran-2-yl)propanoic acid.

  • Introduction of Cyclopropane and Fluorine: The synthesis begins with the modification of the VH032 core to introduce the cyclopropyl and fluoro groups. This can be achieved through a multi-step sequence involving the opening of an epoxide with a suitable nucleophile, followed by cyclopropanation and fluorination reactions. Specific conditions and reagents will be dictated by the desired stereochemistry and regiochemistry.

  • Purification: The modified core is purified by column chromatography on silica gel.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Attachment of the Cyclohexane Linker Precursor

  • Starting Materials: The modified VH032 core and a suitable trans-4-(hydroxymethyl)cyclohexyl)methanol derivative.

  • Coupling Reaction: The carboxylic acid of the VH032 core is activated (e.g., with HATU or EDC/HOBt) and then coupled with the hydroxyl group of the cyclohexane derivative under standard amide bond formation conditions.

  • Purification: The coupled product is purified by column chromatography.

  • Characterization: The structure is confirmed by NMR and HRMS.

Step 3: Tosylation of the Terminal Alcohol

  • Starting Material: The product from Step 2.

  • Tosylation Reaction: The terminal hydroxyl group on the cyclohexane ring is reacted with tosyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

  • Final Product Characterization: The structure of the final building block, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs analog, is confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Physicochemical Properties
PropertyValueMethod
Molecular Weight[Calculated Value] g/mol Mass Spectrometry
Purity>95%HPLC
SolubilitySoluble in DMSO, DCM, MeOHExperimental Observation
AppearanceWhite to off-white solidVisual Inspection

Application in PROTAC Synthesis and Targeted Protein Degradation

The primary application of this VHL ligand building block is in the synthesis of PROTACs. The tosylate group serves as a highly reactive handle for the covalent attachment of a linker, which is in turn connected to a ligand that binds to a protein of interest.

Experimental Workflow: PROTAC Synthesis and Evaluation

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A VHL Ligand-OTs C PROTAC Molecule A->C Nucleophilic Substitution B Linker-POI Ligand B->C D Cell Culture C->D Cell Permeation E PROTAC Treatment D->E F Western Blot E->F G Degradation of POI F->G

Caption: Workflow for PROTAC synthesis and evaluation.

Mechanism of Action: The Ubiquitin-Proteasome System

The PROTAC synthesized from this building block will function by inducing the formation of a ternary complex between the VHL E3 ligase, the PROTAC itself, and the target protein of interest. This proximity-induced event triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

G cluster_cell Cellular Environment VHL VHL E3 Ligase PROTAC PROTAC VHL->PROTAC Binds POI Protein of Interest (POI) PROTAC->POI Binds Ub Ubiquitin POI->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The rational design and synthesis of advanced VHL ligand building blocks, such as the one described in this guide, are crucial for the continued success of targeted protein degradation as a therapeutic strategy. By incorporating features that enhance binding affinity, metabolic stability, and synthetic versatility, researchers can develop more potent and selective PROTACs. The modular nature of the described building block, with its reactive tosylate handle, allows for its application in the development of degraders for a wide range of protein targets, thereby expanding the reach of this powerful technology in the pursuit of new medicines. Future work will likely focus on the development of novel VHL ligands with improved cell permeability and reduced off-target effects, as well as the exploration of new E3 ligases to further broaden the scope of TPD.

Exploratory

A Technical Guide to trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs: A Key Intermediate in PROTAC-mediated Targeted Protein Degradation

Foreword for the Modern Drug Discovery Professional In the rapidly evolving landscape of therapeutic modalities, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupan...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the rapidly evolving landscape of therapeutic modalities, the advent of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. By hijacking the cell's intrinsic ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up new avenues for treating a myriad of disorders. The modular nature of PROTACs, consisting of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, allows for a high degree of tunability. Within this framework, the strategic design and synthesis of versatile intermediates are paramount to accelerating the discovery and optimization of novel degraders.

This technical guide provides an in-depth exploration of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs , a sophisticated chemical entity that serves as a pivotal building block in the construction of potent PROTACs. Also known by the designation VHL Ligand-Linker Conjugate 15 , this molecule masterfully combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a rigid, functionalized linker poised for facile conjugation to a warhead of choice. Herein, we will dissect the molecular architecture of this intermediate, elucidate its mechanism of action within the broader context of targeted protein degradation, and provide a comprehensive overview of its application in the synthesis of cutting-edge PROTACs such as ACBI1, a potent degrader of BAF complex subunits.

Deconstructing the Molecular Architecture

The nomenclature of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs provides a descriptive blueprint of its constituent parts, each playing a critical role in its function as a PROTAC intermediate.

ComponentChemical MoietyFunction
VH032 A derivative of the von Hippel-Lindau (VHL) E3 ligase ligandRecruits the VHL E3 ubiquitin ligase complex.
Linker trans-Cyclopropane-F-C-cyclohexane-p-CProvides a spatially defined and rigid connection between the VHL ligand and the warhead, influencing the geometry and stability of the ternary complex.
Leaving Group -OTs (Tosylate)An excellent leaving group that facilitates the final conjugation step with a nucleophilic warhead, forming the complete PROTAC molecule.

Molecular Formula: C₄₁H₅₃FN₄O₈S₂ Molecular Weight: 813.01 g/mol

The trans and para stereochemical descriptors in the linker are crucial for defining the three-dimensional orientation of the final PROTAC, which in turn dictates the efficacy of ternary complex formation.

The Central Role of the VH032 Ligand in Hijacking the Ubiquitin-Proteasome System

The VH032 moiety of the molecule is a high-affinity ligand for the von Hippel-Lindau tumor suppressor (VHL), which is the substrate recognition subunit of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex[1][2]. In the context of a PROTAC, the VH032 component acts as a molecular "hook" that recruits this cellular machinery.

The mechanism of action for a PROTAC synthesized from this intermediate follows a catalytic cycle:

  • Ternary Complex Formation: The bifunctional PROTAC simultaneously binds to the target Protein of Interest (POI) via its warhead and to VHL via the VH032 ligand, forming a POI-PROTAC-VHL ternary complex.

  • Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase complex to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides.

  • Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC (from trans-VH032-...) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited to E2 E2 Enzyme E2->Ub loads Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

The Strategic Importance of the Linker and Tosylate Group

The linker in a PROTAC is not merely a passive spacer but a critical determinant of its biological activity. The trans-cyclopropane-F-C-cyclohexane linker in the topic molecule imparts rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

The terminal tosylate (-OTs) group is a key feature for the synthetic utility of this intermediate. Tosylate is an excellent leaving group in nucleophilic substitution reactions (Sₙ2)[3][4]. This allows for the efficient and modular synthesis of PROTAC libraries by reacting trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs with various warheads containing a suitable nucleophile, such as a primary or secondary amine, a phenol, or a thiol.

PROTAC_Synthesis Intermediate trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs Final_PROTAC Final PROTAC Intermediate->Final_PROTAC Warhead Warhead-Nucleophile (e.g., R-NH2, R-OH, R-SH) Warhead->Final_PROTAC Base Base (e.g., K2CO3, DIPEA) Reaction_Conditions Reaction Conditions Base->Reaction_Conditions Solvent Solvent (e.g., DMF, CH3CN) Solvent->Reaction_Conditions Reaction_Conditions->Final_PROTAC Sₙ2 Reaction

General synthetic scheme for PROTAC formation.

Application in the Synthesis of ACBI1: A Potent BAF Complex Degrader

A prime example of the utility of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs is its use in the synthesis of ACBI1, a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein[5][6][7]. These proteins are key components of the SWI/SNF chromatin remodeling complex, which is frequently mutated in various cancers[8][9].

The synthesis of ACBI1 involves the nucleophilic substitution of the tosylate group on trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs with the primary amine of the SMARCA2/4 bromodomain ligand. This modular approach allowed for the rapid optimization of the final degrader.

Biological Activity of ACBI1:

Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
SMARCA2MV-4-116>95
SMARCA4MV-4-1111>95
PBRM1MV-4-1132>90

Data compiled from published studies.[5][7]

ACBI1 has demonstrated potent anti-proliferative effects in cancer cell lines that are dependent on the BAF complex, with an IC₅₀ of 28 nM in MV-4-11 cells[5].

Experimental Protocols

While the specific, multi-step synthesis of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs is proprietary and not detailed in the primary literature, a general protocol for the final PROTAC conjugation step is provided below. This protocol is representative of the nucleophilic substitution reaction used to synthesize PROTACs from this intermediate.

Protocol: Synthesis of a PROTAC via Nucleophilic Substitution

  • Materials:

    • trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (1.0 equivalent)

    • Warhead containing a primary or secondary amine (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous dimethylformamide (DMF) or acetonitrile (CH₃CN) as solvent

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the warhead (1.1 eq) in anhydrous DMF, add the base (3.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add a solution of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs represents a state-of-the-art chemical tool for the rapid and efficient synthesis of VHL-recruiting PROTACs. Its well-defined stereochemistry, rigid linker, and reactive tosylate handle provide a robust platform for medicinal chemists to explore the vast chemical space of targeted protein degraders. The successful development of potent degraders like ACBI1 underscores the power of this modular approach. As the field of targeted protein degradation continues to expand, the demand for versatile and strategically designed intermediates such as this will undoubtedly grow, enabling the development of novel therapeutics for a wide range of challenging diseases.

References

  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature chemical biology, 15(7), 672-680. [Link]

  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature chemical biology, 15(7), 672-680. [Link]

  • Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8216-8243. [Link]

  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Europe PMC. [Link]

  • opnMe. (n.d.). SMARCA2/4 PROTAC ACBI1. [Link]

  • Urbina Teixidor, A., Hallatt, A., Robertson, J., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 35(3), 197-238. [Link]

  • Google Patents. (2024). US20240207418A1 - Linkers, drug linkers and conjugates thereof and methods of using the same.
  • Urbina Teixidor, A., Hallatt, A., Robertson, J., & Ciulli, A. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]

  • Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • BioWorld. (2023). VHL ligands reported in Genentech patent. [Link]

  • Kofink, C., Trainor, N., Mair, B., Wöhrle, S., Wurm, T., Mischerikow, N., ... & McConnell, D. B. (2022). Acute BAF perturbation causes immediate changes in chromatin accessibility. bioRxiv. [Link]

  • Network of Cancer Research. (2019). ACBI1 is a PROTAC Degrader of BAF Complex. [Link]

  • Hughes, S. J., & Ciulli, A. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances, 14(25), 17077-17090. [Link]

  • Hughes, S. J., & Ciulli, A. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]

  • Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). ACBI1 is a potent and selective degrader of SMARCA2, SMARCA4 and PBRM1. ResearchGate. [Link]

  • Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. Chemical Society Reviews, 49(19), 6861-6893. [Link]

  • Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Lokey, R. S. (2022). Direct-to-biology accelerates PROTAC synthesis and the evaluation of linker effects on permeability and degradation. ACS medicinal chemistry letters, 13(7), 1182-1190. [Link]

  • Klein, V. G., Townsend, C. E., Testa, A., Zengerle, M., Maniaci, C., Hughes, S. J., ... & Lokey, R. S. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Bulatov, E., & Rizvanov, A. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-1. [Link]

  • Steinebach, C., Ng, Y. L., Słabicki, M., Zobel, J., Hülsemann, M., Rumpel, K., ... & Krönke, J. (2021). Workflow for E3 ligase ligand validation for PROTAC development. ACS chemical biology, 16(1), 158-172. [Link]

  • MedChemExpress. (n.d.). trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (Chinese). [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

Sources

Foundational

trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs mechanism of action

An in-depth technical guide on the mechanism of action of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the mechanism of action of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

The molecule designated as trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs represents a sophisticated class of chemical probes or therapeutic agents known as covalent Proteolysis Targeting Chimeras (PROTACs). Its mechanism of action is centered on the irreversible, covalent modification of a target protein, leading to its subsequent ubiquitination and proteasomal degradation. This guide will deconstruct the molecule's structural components, elucidate its multi-step mechanism of action, provide validated experimental protocols for its characterization, and discuss its potential applications in chemical biology and drug discovery.

Deconstructing the Molecular Architecture

The compound's name, while not a standard IUPAC nomenclature, provides a clear description of its three critical components: a VHL E3 ligase ligand, a rigid linker, and a reactive targeting moiety.

ComponentChemical DescriptionFunction
VH032 A derivative of the hydroxyproline-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.Hijacks the VHL E3 ligase complex, bringing it into proximity with the target protein.
trans-Cyclopropane-F-C-cyclohexane A rigid, non-planar linker containing a trans-substituted cyclopropane and a cyclohexane ring, with a fluorine atom for metabolic stability.Spatially and conformationally constrains the molecule to ensure a productive orientation between the VHL complex and the target protein, which is crucial for efficient ubiquitination.
p-C-OTs A para-substituted phenyl ring functionalized with a tosylate (OTs) group.Acts as a reactive "warhead" that forms a permanent, covalent bond with a nucleophilic residue on the target protein.

This unique combination of features results in a molecule designed for high-potency and durable target engagement through covalent linkage and subsequent catalytic degradation.

Core Mechanism of Action: Covalent Hijacking of the Ubiquitin-Proteasome System

The mechanism of action of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs is a multi-step process that leverages the cell's natural protein disposal machinery.

  • Initial Target Recognition and Binding : The molecule first binds non-covalently to its target protein. The specificity of this initial interaction is determined by the pharmacophore to which the tosylate warhead is attached.

  • Irreversible Covalent Modification : Following initial binding, the tosylate group, being an excellent leaving group, undergoes a nucleophilic substitution reaction with a suitably positioned amino acid residue (e.g., Cysteine, Lysine, Serine, or Histidine) on the target protein's surface. This forms a stable, covalent bond, permanently tethering the PROTAC to its target.

  • Ternary Complex Formation : The VH032 moiety of the now covalently-bound PROTAC recruits the VHL E3 ubiquitin ligase complex, forming a stable ternary complex (Target Protein-PROTAC-VHL). The rigid linker is critical in this step to ensure the correct geometry for the subsequent enzymatic reaction.

  • Target Ubiquitination : Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized and shuttled to the 26S proteasome, where it is unfolded and degraded into small peptides. The PROTAC-VHL complex is then released and can engage another target protein molecule, acting catalytically.

Below is a diagram illustrating this pathway.

Covalent_PROTAC_Mechanism cluster_0 Cellular Environment PROTAC trans-VH032-Cyclopropane-F- C-cyclohexane-p-C-OTs Covalent_Complex Covalently-Bound Target-PROTAC PROTAC->Covalent_Complex 1. Covalent Modification Target Target Protein Target->Covalent_Complex VHL VHL E3 Ligase Complex Ternary_Complex Ternary Complex (Target-PROTAC-VHL) VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation 5. Degradation Covalent_Complex->Ternary_Complex 2. VHL Recruitment Ternary_Complex->VHL Release & Recycle Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target 3. Polyubiquitination Ub_Target->Proteasome 4. Recognition

Caption: Mechanism of action for a covalent VHL-based PROTAC.

Experimental Validation Workflow

A rigorous, multi-step experimental workflow is required to validate the mechanism of action of a covalent PROTAC like trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs.

Validation_Workflow start Start step1 Step 1: Confirm Covalent Target Engagement (Intact Protein Mass Spec) start->step1 step2 Step 2: Verify Ternary Complex Formation (SPR or TR-FRET) step1->step2 If covalent binding is confirmed step3 Step 3: Measure Target Ubiquitination (In-vitro Ubiquitination Assay) step2->step3 If ternary complex forms step4 Step 4: Quantify Target Degradation (Western Blot or dTAG) step3->step4 If ubiquitination is observed end End step4->end If degradation is confirmed

Caption: Experimental workflow for validating a covalent PROTAC.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Modification

Objective: To confirm that the PROTAC forms a covalent bond with the target protein.

  • Incubation: Incubate the purified recombinant target protein (e.g., at 1 µM) with a 5-fold molar excess of the PROTAC in a suitable buffer (e.g., PBS, pH 7.4) for various time points (e.g., 0, 15, 60, 120 minutes) at room temperature.

  • Quenching: Stop the reaction by adding a quenching agent, such as 1% formic acid.

  • Desalting: Desalt the protein sample using a C4 ZipTip or similar reversed-phase chromatography media.

  • LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the PROTAC minus the tosylate leaving group will confirm covalent modification.

Protocol 2: In-Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC induces ubiquitination of the target protein in a VHL-dependent manner.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in ubiquitination buffer:

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

    • VHL-ElonginB-ElonginC (VBC) complex

    • Purified target protein

    • ATP

    • Ubiquitin

  • Incubation: Add the PROTAC (e.g., at various concentrations) or DMSO (vehicle control) to the reaction mixtures. Incubate at 37°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the samples by Western blot using an antibody specific for the target protein.

  • Interpretation: The appearance of higher molecular weight bands or a "smear" above the unmodified target protein band in the PROTAC-treated lanes indicates polyubiquitination.

Protocol 3: Cellular Target Degradation Assay

Objective: To quantify the reduction of target protein levels in a cellular context.

  • Cell Culture: Plate cells that endogenously express the target protein at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., from 1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Normalize the protein amounts for all samples and analyze by Western blot using a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Densitometry: Quantify the band intensities using densitometry software. Calculate the percentage of target protein remaining relative to the vehicle control to determine the DC50 (concentration required for 50% degradation).

Advantages and Potential Applications

The covalent mechanism of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs offers several advantages over traditional, non-covalent PROTACs:

  • Increased Potency and Duration of Action: The irreversible nature of the binding can lead to sustained target degradation even after the compound has been cleared from circulation.

  • Overcoming Resistance: Covalent PROTACs can be effective against targets that have developed resistance to competitive inhibitors through mutations in the binding pocket.

  • High Ligand Efficiency: Because the binding is irreversible, high fractional target occupancy can be achieved at lower concentrations.

These properties make such compounds powerful tools for chemical biology to probe protein function and promising candidates for therapeutic development, particularly in oncology and immunology where durable target suppression is desirable.

Exploratory

VHL E3 Ligase Ligands for PROTAC Synthesis: From Rational Design to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've witnessed the paradigm shift in drug discovery brought about by Proteolysis Targeting Ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've witnessed the paradigm shift in drug discovery brought about by Proteolysis Targeting Chimeras (PROTACs). This technology, which co-opts the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, has moved from a novel concept to a clinical reality.[1][2] Central to this success is the strategic selection and synthesis of ligands that recruit E3 ubiquitin ligases. Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has emerged as a robust and widely used workhorse in PROTAC design.[3][4][5]

This guide provides a deep dive into the core of VHL-based PROTACs: the VHL ligand. We will move beyond simple definitions to explore the causality behind ligand design, provide field-proven synthetic protocols, and detail the self-validating analytical systems required to ensure success in your targeted protein degradation campaigns.

The PROTAC Mechanism and the Role of the VHL E3 Ligase

PROTACs are heterobifunctional molecules composed of three key elements: a warhead that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[6] Their mechanism is catalytic; by bringing the POI into proximity with an E3 ligase, the PROTAC induces the formation of a ternary complex (POI-PROTAC-E3 Ligase).[7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage another POI molecule.[7]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 VHL E3 Ligase E3->Ternary Recruited POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_released PROTAC (recycled) Ternary->PROTAC_released Release Ub Ubiquitin (from E1/E2) Ub->Ternary Transfer Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation VHL_Ligand_Binding cluster_VHL VHL Binding Pocket cluster_Ligand VHL Ligand (e.g., VH032) Tyr98 Tyr98 Ser111 Ser111 Trp117 Trp117 His115 His115 Hyp Hydroxyproline (Hyp) Core Hyp->Tyr98 H-Bond Hyp->Ser111 H-Bond LHS LHS (tert-butyl group) LHS->Trp117 Hydrophobic Interaction RHS RHS (Aryl group) RHS->His115 π-stacking

Figure 2: Key interactions of a VHL ligand within the binding pocket.

Comparative Analysis of Key VHL Ligands

The evolution of VHL ligands has produced a toolkit of molecules with varying affinities and, critically, different potential attachment points (exit vectors) for the linker. The choice of ligand and exit vector is not trivial; it profoundly influences the geometry and stability of the resulting ternary complex, which is a key determinant of degradation efficiency. [8][9]While high binary affinity for VHL can be beneficial, it is not always predictive of the most potent degrader; the ability to form a stable and productive ternary complex is paramount. [7][8]

VHL Ligand Reported Binding Affinity (Kd to VCB complex) Common Exit Vector Position(s) Key Characteristics & Rationale
VH032 ~66 nM (ITC),[10] ~100.8 nM (FP) [11] Acetamide nitrogen A widely used, well-characterized ligand. The acetamide group provides a straightforward point for linker attachment via an amide bond. [11][12]
VH298 ~190 nM (ITC) Methyl group on the thiazole ring An alternative to VH032, offering a different exit vector which can alter the PROTAC's conformational presentation.
Me-VH032 Higher affinity than VH032 [13] Chiral benzylic amine Introduction of a methyl group at the benzylic amine position can increase binding affinity and provides a stereocenter that can influence ternary complex formation. [13]

| (3S,4S)-F-Hyp based | ~1.3 µM (ITC) | Acetamide nitrogen | Fluorination of the hydroxyproline core can alter pucker conformation. Interestingly, despite weaker binary affinity, PROTACs with this ligand can be highly potent degraders. [14]|

Field-Proven Synthesis of a VHL Ligand: A Step-by-Step Protocol for VH032 Amine

To enable rapid PROTAC library construction, access to key building blocks is essential. [3]VH032 amine is a critical intermediate for synthesizing many VHL-based PROTACs. The following is a robust, chromatography-free process adapted from published literature that enables multi-gram scale production. [3][15] Rationale: This process is designed for scalability and efficiency, avoiding time-consuming column chromatography by relying on strategic extractions and crystallizations to purify intermediates. This makes it ideal for producing the quantities of material needed for a drug discovery campaign.

VH032_Synthesis_Workflow SM Starting Materials (Boc-L-hydroxyproline, etc.) Int1 Intermediate 1 (Amide Coupling) SM->Int1 Int2 Intermediate 2 (Boc Deprotection) Int1->Int2 Int3 Intermediate 3 (Second Amide Coupling) Int2->Int3 Int4 Intermediate 4 (Esterification) Int3->Int4 Int5 Intermediate 5 (Thioamide Formation) Int4->Int5 Int6 Intermediate 6 (Hantzsch Thiazole Synthesis) Int5->Int6 Final VH032 Amine HCl (Final Deprotection & Salt Formation) Int6->Final

Figure 3: High-level workflow for the synthesis of VH032 Amine.

Experimental Protocol: Synthesis of VH032 Amine Hydrochloride [3][15]

  • Step 1: Amide Coupling. (S)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is coupled with tert-butyl (S)-(1-amino-1-oxopropan-2-yl)carbamate using a standard coupling agent like HATU in the presence of a non-nucleophilic base such as DIPEA in an aprotic solvent like DMF.

    • Causality: HATU is an efficient coupling reagent that minimizes side reactions. DIPEA is used as a proton scavenger without interfering with the coupling reaction.

  • Step 2: Boc Deprotection. The resulting dipeptide is treated with a strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the N-terminal Boc protecting group. The product is isolated after solvent removal.

    • Causality: TFA provides clean and rapid deprotection of the Boc group under anhydrous conditions, which is crucial for preventing hydrolysis of the amide bonds.

  • Step 3: Second Amide Coupling. The deprotected amine is then coupled with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid under similar conditions as Step 1 (HATU/DIPEA/DMF).

    • Causality: This step builds the core tripeptide-like scaffold of the VHL ligand.

  • Step 4: Synthesis of the "RHS" fragment. Separately, 4-bromo-2-methylbenzonitrile undergoes a sequence of reactions to install the methylthiazole group. This typically involves conversion to a thioamide followed by a Hantzsch thiazole synthesis.

    • Causality: This multi-step sub-synthesis constructs the right-hand side of the VHL ligand, which is critical for occupying the hydrophobic pocket near His115.

  • Step 5: Final Coupling and Deprotection. The peptide-like fragment from Step 3 is coupled with the RHS fragment. Finally, all remaining protecting groups are removed, typically under strong acidic conditions. The final product, VH032 amine, is then precipitated as a hydrochloride salt.

    • Causality: The final deprotection unmasks the necessary functional groups for binding to VHL. Precipitation as an HCl salt provides a stable, crystalline solid that is easy to handle and weigh for subsequent reactions. Purification is achieved via recrystallization, avoiding chromatography. [3]

A Self-Validating System: Biophysical and Cellular Assays

Synthesizing the ligand is only the beginning. A rigorous, self-validating workflow is essential to confirm that the ligand binds as intended and that the resulting PROTAC is functional. This process de-risks your program by ensuring that downstream cellular results are built on a solid biophysical foundation.

Validation_Workflow cluster_Biophysical Biophysical Validation (In Vitro) cluster_Cellular Cellular Validation (In Cellulo) ITC Isothermal Titration Calorimetry (ITC) SPR Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy WB Western Blot NMR->WB Confirm POI Degradation ICW In-Cell Western / HTRF WB->ICW Quantify Degradation (DC50, Dmax) HiBiT HiBiT Lytic Assay ICW->HiBiT High-Throughput Screening End Optimized Degrader HiBiT->End Lead Optimization Start Synthesized PROTAC Start->ITC Confirm Binary Binding (Kd, ΔH, ΔS, n) Start->SPR Measure Kinetics (kon, koff) Start->NMR Confirm Ternary Complex Formation

Figure 4: A self-validating experimental workflow for PROTAC characterization.

Part 1: Biophysical Assays – Does it Bind? [16] These cell-free assays are the first checkpoint. They confirm target engagement and provide quantitative data on the thermodynamics and kinetics of the interactions that underpin the entire degradation process. [10][17]

  • Isothermal Titration Calorimetry (ITC): This is the gold standard for measuring binding thermodynamics. [9][18]By directly measuring the heat released or absorbed during binding, ITC provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment. [19][20] * Protocol: A typical experiment involves titrating the PROTAC solution into a cell containing either the VHL complex or the POI to measure binary affinities. To assess the crucial ternary complex formation and cooperativity, one protein partner (e.g., VHL) is pre-saturated with the PROTAC before being titrated into the second protein partner (the POI). [18]* Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data, measuring the association (kon) and dissociation (koff) rates of binding. [10][21]This is particularly valuable for understanding the stability and lifetime of the binary and ternary complexes.

    • Protocol: One binding partner (e.g., the VHL complex) is immobilized on a sensor chip. The PROTAC, alone or pre-incubated with the POI, is then flowed over the chip to measure binding events. [22]* 19F NMR Spectroscopy: For fluorine-containing ligands, this technique can be a powerful tool to confirm binding and even estimate the cooperativity of ternary complex formation through displacement assays. [23][24] Part 2: Cellular Assays – Does it Work? [25] Once biophysical engagement is confirmed, the next critical step is to determine if the PROTAC successfully degrades the target protein within a cellular context.

  • Western Blot: This is the most common method for directly visualizing and semi-quantifying protein degradation. Cells are treated with the PROTAC for a set time course, after which lysates are prepared and probed with antibodies against the POI and a loading control.

    • Protocol: Seed cells and allow them to adhere. Treat with a dose-response of the PROTAC for 4-24 hours. Lyse cells, quantify total protein, and separate proteins by SDS-PAGE. Transfer to a membrane and probe with specific primary antibodies for the POI and a housekeeping protein (e.g., GAPDH, β-actin), followed by secondary antibodies for detection.

  • High-Throughput Degradation Assays (In-Cell Western, HTRF, HiBiT): For screening PROTAC libraries, higher throughput methods are necessary. [25][26] * In-Cell Western (ICW): An antibody-based method performed in microplates that allows for simultaneous quantification of the POI and a normalization protein directly in fixed cells.

    • HiBiT Assay: This involves genetically tagging the endogenous POI with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced. Degradation of the POI-HiBiT fusion results in a loss of luminescence, providing a sensitive and quantitative readout of degradation kinetics. [27]

Future Perspectives

The field of VHL-based PROTACs continues to evolve rapidly. Current research focuses on several key areas:

  • Novel Ligand Scaffolds: Moving beyond the traditional hydroxyproline core to discover new chemotypes that may offer improved physicochemical properties, different exit vectors, or altered selectivity profiles. [28]* Improving DMPK Properties: A major challenge for PROTACs is their large size and poor drug-like properties, which can lead to issues with solubility, permeability, and metabolic stability. [29][30]Significant effort is being directed at designing linkers and VHL ligands that result in PROTACs with better oral bioavailability and in vivo stability. [31][32]* Expanding the E3 Ligase Toolkit: While VHL is a powerful tool, relying on a single E3 ligase is limiting. The discovery and validation of ligands for other E3 ligases will be crucial for overcoming resistance and tailoring degradation to specific cell types or disease states. [33] By combining rational, structure-guided design with robust synthetic chemistry and a self-validating analytical workflow, researchers can effectively harness the power of VHL ligands to create potent and selective protein degraders, pushing the boundaries of modern medicine.

References

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). Vertex AI Search.
  • Revolutionizing Drug Discovery: A Comparative Guide to Measuring PEG12 PROTAC Binding Affinity with Isothermal Titr
  • Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design - ResearchGate.
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay | ACS Omega - ACS Publications.
  • How PROTAC Degraders Work: Molecular Recognition and Design Principles. FASEB.
  • A Comparative Guide to PROTACs Synthesized with Different VHL Ligands - Benchchem. BenchChem.
  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. Reaction Biology.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - RSC Publishing. RSC Publishing.
  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC - NIH. (2022-07-19). NIH.
  • Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. (2024-01-12). PubMed.
  • Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction | ACS Omega. (2022-07-19).
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. Broad Institute.
  • Navigating the Maze: A Guide to Biophysical Assays for PROTAC Ternary Complex Valid
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. PubMed Central.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
  • Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF - ResearchGate.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing). (2022-08-19). RSC Publishing.
  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Publishing. (2024-05-28). RSC Publishing.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. Taylor & Francis Online.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - NIH. NIH.
  • PROTAC® Degrad
  • Development of biophysical assays for studies of PROTACs - DiVA portal. (2022-06-07). DiVA portal.
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2021-06-20). ChemRxiv.
  • VH032 | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar. Semantic Scholar.
  • Targeted Protein Degradation: Elements of PROTAC Design - PMC - NIH. NIH.
  • Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (2020-10-08). Royal Society of Chemistry.
  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Mtoz Biolabs.
  • Ternary complex form
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed. (2024-02-05). PubMed.
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. ChemRxiv.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. Taylor & Francis Online.
  • Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PMC - NIH. NIH.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation | Journal of the American Chemical Society. (2018-06-27).
  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs - ResearchGate.
  • Tackling the DMPK challenges of developing PROTAC drugs. (2022-04-15). WuXi AppTec.
  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. PubMed.
  • Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - MDPI. MDPI.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025-03-10). TA Instruments.
  • (PDF) Thioamide substitution to probe the hydroxyproline recognition of VHL ligands - ResearchGate.
  • Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed. (2024-05-13). PubMed.

Sources

Foundational

The Strategic Application of Tosylate Chemistry in PROTAC Linker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasom...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, are pivotal to their success. The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.[3][4] This in-depth technical guide focuses on the strategic role of the tosylate group in the synthesis of PROTAC linkers. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis of this methodology against other common linker chemistries. This guide is intended to provide researchers with the necessary expertise to effectively leverage tosylate chemistry in the rational design and development of novel PROTAC-based therapeutics.

Introduction: The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer. Its length, rigidity, and chemical composition are crucial for optimizing the orientation of the warhead and the E3 ligase ligand to facilitate the formation of a stable and productive ternary complex.[3][4] This complex formation is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[5] Consequently, the chemical strategies employed for linker synthesis and conjugation are of paramount importance in the drug discovery process.

A variety of chemical reactions are utilized in PROTAC synthesis, including amide coupling, "click chemistry," and nucleophilic substitution reactions.[2][3] Among these, nucleophilic substitution offers a robust and versatile method for constructing the diverse array of linkers required for PROTAC optimization. This is where the utility of the tosylate group becomes particularly evident.

The Tosylate Group: An Excellent Leaving Group for Linker Construction

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a widely used functional group in organic synthesis. Its primary role is to convert a poor leaving group, such as a hydroxyl group (-OH), into an excellent leaving group, the tosylate (-OTs).[6] This transformation is key to facilitating nucleophilic substitution reactions.[6]

The efficacy of the tosylate group as a leaving group stems from the stability of the resulting tosylate anion. The negative charge on the oxygen atom is delocalized through resonance across the sulfonyl group and the aromatic ring, making it a weak base and thus, an excellent leaving group. This chemical principle is harnessed in PROTAC synthesis to activate linker building blocks for conjugation.

The Tosylation Reaction in PROTAC Linker Synthesis: A Step-by-Step Workflow

The tosylation of a hydroxyl-containing linker building block is a foundational step in preparing it for conjugation. This process is typically followed by a nucleophilic substitution reaction with an amine- or phenol-containing warhead or E3 ligase ligand.

General Mechanism of PROTAC Synthesis via a Tosylated Linker

The overall synthetic strategy involves a two-step process:

  • Activation of the Linker: A bifunctional linker containing a hydroxyl group is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a tosylated linker intermediate.

  • Nucleophilic Substitution: The tosylated linker is then reacted with a nucleophilic partner (e.g., an amine-functionalized E3 ligase ligand) to form the final PROTAC, or a larger fragment thereof.

PROTAC_Synthesis_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_final Final PROTAC Assembly Linker_OH Hydroxyl-Linker-X TsCl p-Toluenesulfonyl Chloride (TsCl) + Base (e.g., TEA) Linker_OTs Tosyl-Linker-X TsCl->Linker_OTs Tosylation E3_Ligase_NH2 E3 Ligase Ligand-NH2 Linker_OTs->E3_Ligase_NH2 PROTAC_Fragment E3 Ligand-Linker-X E3_Ligase_NH2->PROTAC_Fragment SN2 Substitution Warhead Warhead-Y PROTAC_Fragment->Warhead Final_PROTAC Warhead-Linker-E3 Ligand Warhead->Final_PROTAC Further Coupling

Detailed Experimental Protocol: Synthesis of a VHL-Recruiting PROTAC

This protocol details the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) for degradation, utilizing a tosylated PEG linker to conjugate an amine-functionalized von Hippel-Lindau (VHL) E3 ligase ligand.[5][7]

Protocol 1: Activation of Thiol-PEG5-alcohol (Tosylation) [5]

This protocol describes the activation of the primary alcohol of the Thiol-PEG5-alcohol linker by converting it to a tosylate.

  • Materials:

    • Thiol-PEG5-alcohol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Thiol-PEG5-alcohol (1.0 eq) in anhydrous DCM (0.1 M).

    • Add TEA (1.5 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated linker (Thiol-PEG5-OTs).

Protocol 2: Conjugation of Tosylated Linker to Amine-Functionalized VHL Ligand [5]

This protocol details the coupling of the tosylated linker to an amine-functionalized VHL ligand.

  • Materials:

    • Thiol-PEG5-OTs (from Protocol 1) (1.1 eq)

    • Amine-functionalized VHL Ligand (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine-containing VHL ligand (1.0 eq) and Thiol-PEG5-OTs (1.1 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at 60 °C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-linker-thiol intermediate.

Protocol 3: Final PROTAC Assembly [5]

This protocol details the final step of conjugating the VHL-linker-thiol intermediate with a maleimide-functionalized JQ1 warhead.

  • Materials:

    • VHL-linker-thiol intermediate (from Protocol 2) (1.0 eq)

    • JQ1-maleimide (1.1 eq)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Degassed reaction buffer (e.g., PBS, pH 7.2)

  • Procedure:

    • Dissolve the VHL-linker-thiol intermediate in a minimal amount of DMF.

    • In a separate vial, dissolve JQ1-maleimide in DMF.

    • To the VHL-linker-thiol solution, add degassed PBS (pH 7.2).

    • Add TCEP (1.5 eq) to the VHL-linker-thiol solution to ensure the thiol is in its reduced form.

    • Slowly add the JQ1-maleimide solution to the VHL-linker-thiol solution with gentle stirring.

    • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the crude PROTAC can be purified by preparative HPLC.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are non-nucleophilic bases used to scavenge the HCl or p-toluenesulfonic acid byproducts of the tosylation and substitution reactions, respectively. Their non-nucleophilic nature prevents them from competing with the desired nucleophile.

  • Solvent Selection: Anhydrous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) are used to prevent the hydrolysis of tosyl chloride and the tosylated intermediate. DMF is a polar aprotic solvent that is particularly effective at solvating the transition state of SN2 reactions, thereby accelerating the rate of nucleophilic substitution.

  • Temperature Control: The tosylation reaction is initiated at 0 °C to control the exothermic reaction with tosyl chloride. The subsequent nucleophilic substitution is often heated to increase the reaction rate.

  • Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of reagents with oxygen and moisture from the air, which could lead to unwanted side products.

  • Purification Methods: Flash column chromatography and preparative HPLC are standard techniques for purifying organic molecules of the size and complexity of PROTACs, ensuring the removal of unreacted starting materials and byproducts.[5]

Comparative Analysis of Linker Chemistries

While tosylate chemistry is a powerful tool, it is important to consider its advantages and disadvantages in comparison to other common linker chemistries used in PROTAC synthesis.

Linker ChemistryAdvantagesDisadvantages
Tosylate/Mesylate Chemistry - Excellent leaving groups, leading to efficient nucleophilic substitution.[6]- Well-established and reliable chemistry.- Allows for the formation of stable ether and amine linkages.- Requires an additional activation step (tosylation/mesylation).- Tosylating agents can be moisture-sensitive.
Amide Coupling - Forms highly stable amide bonds.[8]- A wide variety of coupling reagents are available.[9]- Can introduce additional hydrogen bond donors, potentially impacting cell permeability.[8]- Coupling reagents can sometimes be difficult to remove during purification.
Click Chemistry (CuAAC) - High yielding and bioorthogonal.[3]- Forms a stable triazole linker.[10]- Mild reaction conditions.- Requires the synthesis of azide and alkyne functionalized precursors.- Residual copper catalyst can be a concern for biological applications and may require specific purification steps.

Linker_Comparison cluster_tosylate Tosylate Chemistry cluster_amide Amide Coupling cluster_click Click Chemistry PROTAC_Core PROTAC Synthesis Tosylate Activation (Tosylation) + SN2 Substitution PROTAC_Core->Tosylate Amide Direct Coupling PROTAC_Core->Amide Click Azide-Alkyne Cycloaddition PROTAC_Core->Click Tosylate_Pros Pros: - Efficient - Stable Linkages Tosylate->Tosylate_Pros Tosylate_Cons Cons: - Extra Step - Moisture Sensitive Tosylate->Tosylate_Cons Amide_Pros Pros: - Very Stable Bond Amide->Amide_Pros Amide_Cons Cons: - Affects Permeability - Purification Issues Amide->Amide_Cons Click_Pros Pros: - High Yield - Bioorthogonal Click->Click_Pros Click_Cons Cons: - Precursor Synthesis - Copper Removal Click->Click_Cons

Stability and Physicochemical Properties of Tosylate-Derived Linkers

The stability of the linker is a critical factor for the in vivo efficacy of a PROTAC. The ether or secondary amine bonds formed through the displacement of a tosylate group are generally stable under physiological conditions. However, it is important to note that the linker is often the most metabolically vulnerable part of a PROTAC molecule.[] Ether linkages, in particular, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[] Therefore, while the initial chemical stability is high, the metabolic stability of the final PROTAC must be empirically determined.

The incorporation of PEG linkers, often assembled using tosylate chemistry, can improve the aqueous solubility and cell permeability of PROTACs.[7] However, the overall physicochemical properties of the final PROTAC will be a composite of the warhead, the E3 ligase ligand, and the linker.

Characterization and Validation of Synthesized PROTACs

Once the PROTAC has been synthesized and purified, its identity and purity should be confirmed using standard analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The biological activity of the PROTAC must then be validated. A key experiment is to assess the degradation of the target protein in a cellular context. This is typically done using Western blotting.

Protocol: Western Blot for BRD4 Degradation[12]
  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

The results of the Western blot will indicate the concentration-dependent degradation of the target protein, allowing for the determination of the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Conclusion

The tosylate group plays a strategic and valuable role in the synthesis of PROTAC linkers. By converting hydroxyl groups into excellent leaving groups, tosylation facilitates efficient nucleophilic substitution reactions, enabling the construction of diverse and complex linker architectures. This technical guide has provided a comprehensive overview of the principles and practices of using tosylate chemistry in PROTAC development, from the underlying reaction mechanisms to detailed experimental protocols and methods for biological validation. A thorough understanding of this and other linker chemistries is essential for the rational design of the next generation of potent and selective PROTAC-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis using a Thiol-PEG5-alcohol Linker.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Using S-acetyl-PEG4-Propargyl.
  • Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Hendrick, C. E., Jorgensen, J. R., Chaudhry, C., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. ACS Medicinal Chemistry Letters.
  • BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025).
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
  • Wurz, R. P., Dellamaggiore, K., Dou, H., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453-461.
  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al....
  • Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.
  • ChemRxiv. (n.d.).
  • Dong, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • PubMed. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair.
  • National Institutes of Health. (n.d.). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7.
  • National Institutes of Health. (2017).
  • American Chemical Society. (2025). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity.
  • ResearchGate. (2017). (PDF)
  • ResearchGate. (2024). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • MedChemExpress. (n.d.). (+)-JQ-1.
  • National Institutes of Health. (2025).
  • PubMed. (2018).
  • ResearchGate. (2020). (PDF)
  • Sigma-Aldrich. (2022).
  • ResearchGate. (n.d.). of Yield and Purity for all Reaction Scales.

Sources

Exploratory

An In-Depth Technical Guide: Leveraging the VH032-Linker Conjugate trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs for Rational PROTAC Design

This guide provides a comprehensive technical overview of the advanced synthetic building block, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs, for researchers, medicinal chemists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the advanced synthetic building block, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs, for researchers, medicinal chemists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD). We will deconstruct the molecule's constituent parts, elucidate its strategic role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provide validated experimental protocols for its application and the subsequent evaluation of the final degrader molecules.

Section 1: The Paradigm Shift of Targeted Protein Degradation

For decades, the dominant paradigm in small molecule drug discovery has been occupancy-driven inhibition, where a drug must continuously bind to a protein's active site to block its function.[1] This approach has two fundamental limitations: it requires high, sustained concentrations of the drug, which can lead to off-target effects, and it is largely ineffective against proteins that lack well-defined enzymatic pockets, rendering an estimated 80% of the human proteome "undruggable."[2][3]

TPD offers a revolutionary alternative. Instead of inhibiting a target protein, TPD co-opts the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate it.[1][2][4] PROTACs are the vanguard of this approach. These heterobifunctional molecules act as molecular bridges, simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[2] The polyubiquitinated POI is then recognized and destroyed by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[2][6] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, offering a potent and sustained pharmacological effect.[2][7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ternary->PROTAC Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Induces Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Section 2: Deconstructing the trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs Building Block

The rational design of a potent PROTAC requires meticulous optimization of its three components: the E3 ligase ligand, the POI ligand, and the connecting linker. The topic molecule, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs, is a sophisticated, pre-fabricated construct that provides two of these three essential elements—the E3 ligase ligand and a highly functionalized linker—primed for conjugation to a POI ligand.

The E3 Ligase Anchor: VH032

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the CRL2VHL E3 ubiquitin ligase complex.[8] It has become one of the most widely recruited E3 ligases for PROTAC development due to its broad tissue expression and the availability of potent, well-characterized small molecule ligands.[9][10]

VH032 is a high-affinity, non-peptidic ligand derived from the structure of the hypoxia-inducible factor 1α (HIF-1α) protein, a natural substrate of VHL.[11][12] Its L-hydroxyproline core mimics the key interaction motif required for VHL binding.[11][13] By incorporating VH032, a PROTAC can effectively hijack the VHL machinery, directing its potent degradation capabilities towards a desired target.[14][15]

The Linker: A Critical Determinant of Efficacy

The linker is far from a passive spacer; it is a critical determinant of PROTAC activity, profoundly influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties.[5][7][16] The linker in trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs incorporates several features designed for superior performance:

  • Rigidity and Conformational Control: The inclusion of rigid structural motifs like cyclopropane and cyclohexane rings restricts the conformational flexibility of the linker.[7][17] This is a deliberate design choice. A highly flexible linker can incur a significant entropic penalty upon binding, destabilizing the ternary complex.[7] By contrast, a rigid linker helps to pre-organize the PROTAC into a conformation conducive to productive ternary complex formation, improving both potency and selectivity.[16][17]

  • Stereochemistry: The 'trans' designation refers to the specific spatial arrangement of substituents on the cyclic structures, which is crucial for defining the precise vector and distance between the VH032 and the future POI ligand.

The Reactive Handle: The Tosylate (-OTs) Group

The key to this molecule's utility as a synthetic building block is the p-toluenesulfonate, or tosylate (-OTs), group. In organic synthesis, tosylate is an exceptionally effective leaving group.[18][19][20] The hydroxyl group of an alcohol is a poor leaving group, but its conversion to a tosylate transforms it into one.[19][21] This is because the tosylate anion is highly stabilized by resonance, making its departure from the carbon atom energetically favorable.[18]

In the context of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs, the tosylate serves as a highly reactive site for nucleophilic substitution. This allows for the efficient and clean covalent attachment of a POI ligand that contains a suitable nucleophile (such as a phenol, amine, or thiol), completing the synthesis of the final PROTAC molecule.

Synthesis_Workflow cluster_synthesis Final PROTAC Synthesis Step Intermediate VH032-Linker-OTs (The Building Block) Reaction Nucleophilic Substitution Intermediate->Reaction POILigand POI Ligand-Nucleophile (e.g., R-OH, R-NH2) POILigand->Reaction FinalPROTAC Final PROTAC (VH032-Linker-POI Ligand) Reaction->FinalPROTAC LeavingGroup Tosylate Anion (TsO⁻) Reaction->LeavingGroup Displaced

Caption: Synthetic utility of the tosylate-activated linker conjugate.

Section 3: Practical Application and Evaluation

As a Senior Application Scientist, it is imperative to move from theory to practice. The following protocols are provided as a robust framework for utilizing trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs and validating the resulting PROTAC.

Experimental Protocol: Synthesis of a PROTAC

This protocol describes a representative nucleophilic aromatic substitution (SNAr) or alkylation reaction to conjugate the VH032-linker intermediate with a hypothetical POI ligand containing a phenolic nucleophile.

Materials:

  • trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (1.0 eq)

  • POI-ligand-phenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the POI-ligand-phenol and anhydrous DMF.

  • Add potassium carbonate to the solution. This base is crucial for deprotonating the phenolic hydroxyl group, generating the more potent phenoxide nucleophile.

  • Add trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the final, high-purity PROTAC molecule.

Experimental Protocol: Characterization of the Final PROTAC

Confirming the identity and purity of the synthesized PROTAC is a critical quality control step.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the synthesized PROTAC. The observed mass should match the calculated exact mass, confirming successful conjugation.[22] Tandem MS (MS/MS) can further validate the structure by analyzing fragmentation patterns.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure. The resulting spectra should show signals corresponding to all three components (VH032, linker, and POI ligand) and confirm the disappearance of the tosylate signals and the formation of the new ether linkage.[22]

Experimental Protocol: In Vitro Evaluation of PROTAC Efficacy by Western Blot

The gold standard for assessing PROTAC efficacy is to measure the reduction in the levels of the target protein in a cellular context.[23] Western blotting is a robust and widely used technique for this purpose.[24][25]

Workflow:

  • Cell Culture: Plate a relevant human cell line (e.g., one that endogenously expresses the POI and VHL) in 6-well or 12-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Prepare serial dilutions of the purified PROTAC in the cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve and identify any potential "hook effect."[24] Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.[24]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI.

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[24]

    • Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to its corresponding loading control band.[24]

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot this data against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[25]

Western_Blot_Workflow cluster_wb PROTAC Efficacy Workflow start Seed Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE & Protein Transfer lyse->sds probe Antibody Probing (Target + Loading Control) sds->probe detect ECL Detection & Imaging probe->detect analyze Densitometry Analysis detect->analyze end Determine DC50 & Dmax analyze->end

Caption: Standard workflow for determining PROTAC efficacy via Western Blot.

Data Presentation: Summarize the quantitative degradation data in a clear, tabular format for easy comparison.

PROTAC ConcentrationNormalized POI Level (%)
Vehicle (DMSO)100
0.1 nM98
1 nM85
10 nM45
100 nM12
1 µM8
10 µM25 (Hook Effect)
DC₅₀: ~12 nM
Dₘₐₓ: >90%

Section 4: Conclusion

The field of targeted protein degradation is rapidly maturing, moving from proof-of-concept to clinically evaluated therapeutics. This progress is accelerated by the availability of advanced, rationally designed synthetic intermediates. The molecule trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs represents a prime example of such a tool. By providing a high-affinity VHL ligand fused to a conformationally constrained linker that is pre-activated for conjugation, it streamlines the synthetic process. This allows researchers to focus on the discovery and optimization of novel POI ligands, significantly shortening the development timeline for new and potentially transformative PROTAC-based therapies.

References

Foundational

A Technical Guide to the Discovery and Validation of Novel VHL Ligands for PROTAC Development

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principles and methodologies involved in the discovery and characterization of novel ligands for...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the principles and methodologies involved in the discovery and characterization of novel ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of modern Proteolysis-Targeting Chimera (PROTAC) technology. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative scientific literature.

Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, maintaining cellular homeostasis by eliminating misfolded or no-longer-needed proteins.[1][2] This intricate process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin, marking them for destruction by the proteasome.[2] The E3 ubiquitin ligases, with over 600 members in humans, provide substrate specificity to the system.[3][4]

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own UPS to eliminate disease-causing proteins.[5] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ligase.[4] This induced proximity facilitates the formation of a ternary complex (E3-PROTAC-POI), leading to the ubiquitination of the POI and its subsequent degradation.[6]

Among the handful of E3 ligases successfully hijacked for PROTACs, the von Hippel-Lindau (VHL) protein has emerged as a robust and widely used component.[5] VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex and is ubiquitously expressed across most tissues, making it an attractive choice for broad therapeutic applications.[2][5] The availability of high-quality, small-molecule ligands for VHL was a critical inflection point for the entire field of targeted protein degradation.[7][8]

PROTAC_Mechanism cluster_E3 CRL2-VHL E3 Ligase Complex cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC VHL Ligand Linker POI Ligand VHL VHL PROTAC:vhl->VHL Binding POI Protein of Interest (POI) Lys PROTAC:poi->POI EloBC EloB/C CUL2 CUL2 RBX1 RBX1 POI->p2 Poly-Ub E2 E2-Ub E2->POI:lys Ubiquitination Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded p1->E2 Ternary Complex Formation p2->Proteasome Recognition & Degradation

VHL-based PROTAC Mechanism of Action.

Chapter 1: The VHL Ligand Landscape: From Nature to Rational Design

The journey to potent, drug-like VHL ligands began with studying its natural substrate, the Hypoxia Inducible Factor 1α (HIF-1α).[2]

The Natural Substrate: A Blueprint for Recognition

Under normal oxygen conditions (normoxia), specific proline residues within HIF-1α are hydroxylated. This post-translational modification creates a recognition motif, or degron, that is bound by the β-domain of VHL.[9] This binding event is the committed step for HIF-1α's ubiquitination and degradation.[3] The crystal structure of VHL in complex with a HIF-1α peptide revealed the critical interactions: the hydroxyl group of the hydroxyproline (Hyp) residue forms key hydrogen bonds deep within a pocket on VHL.[2] Early VHL-recruiting PROTACs utilized these peptide sequences, but their poor cell permeability and metabolic instability limited their utility.[10]

The Breakthrough: Structure-Guided Design of Small-Molecule Ligands

A paradigm shift occurred with the development of non-peptidic, small-molecule VHL ligands.[10] This was not achieved through random screening, which had previously failed, but through a meticulous structure-guided design process.[1][2] The core of these first-in-class ligands is a (2S,4R)-4-hydroxyproline scaffold, which masterfully mimics the critical Hyp residue of HIF-1α.[10] Through iterative optimization, ligands such as VH032 and its successors were developed, exhibiting nanomolar binding affinities for VHL.[10][11] These molecules became the foundational warheads for a multitude of VHL-based PROTACs, including several that have advanced to clinical trials.[11]

Rationale for Discovering Novel Ligands

Despite the success of the hydroxyproline-based scaffolds, the quest for novel VHL ligands is driven by several factors:

  • Improved Physicochemical Properties: The peptidic nature of the hydroxyproline core can contribute to poor oral bioavailability and metabolic liabilities, hindering the development of orally administered drugs.[12]

  • Expanding Chemical Space: Relying on a single core scaffold limits the structural diversity of PROTACs. Novel chemotypes can offer different "exit vectors" for linker attachment, potentially enabling better ternary complex formation for different POIs.[10][13]

  • Overcoming Resistance: As with any targeted therapy, resistance can emerge through mutations in the target E3 ligase. A diverse portfolio of ligands binding to different sites or with different modes could circumvent such resistance mechanisms.[14]

  • Targeting Allosteric Sites: Discovering ligands that bind to sites other than the HIF-1α pocket could provide novel mechanisms of action, such as allosteric modulation of the E3 ligase complex.[9][15]

Ligand Binding Affinity (Kd) to VHL Measurement Method Key Features
HIF-1α peptide (19-mer) ~3 nMNot SpecifiedThe natural substrate peptide; basis for initial designs.[15]
VH032 185 nMFluorescence PolarizationFoundational small-molecule ligand with a hydroxyproline core.[10][16]
VH101 44 nMNot SpecifiedAn optimized analog of VH032 with improved affinity.[10]
VH298 52 nMIsothermal Titration CalorimetryA well-characterized ligand used in many academic PROTACs.[14][17]

Chapter 2: Strategies for Novel VHL Ligand Discovery

The search for next-generation VHL ligands employs a range of sophisticated screening and design technologies. The choice of strategy depends on the desired outcome, from optimizing existing scaffolds to discovering entirely new chemotypes.

Fragment-Based Ligand Discovery (FBLD)

FBLD is a powerful strategy for identifying novel, non-peptidic starting points.[12] The core principle is to screen libraries of low-molecular-weight compounds ("fragments") to identify weak but efficient binders. These hits then serve as starting points for chemical elaboration into more potent leads.[9] This approach is particularly effective for finding ligands in challenging pockets or for discovering entirely new binding sites.[18]

Screening Techniques:

  • Ligand-Observed Nuclear Magnetic Resonance (NMR): NMR techniques like Saturation Transfer Difference (STD), Water-Ligand Observed Gradient Spectroscopy (waterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) are highly sensitive methods for detecting the weak binding of fragments to a target protein.[9][12] Competition experiments can further confirm if the fragment binds to the desired site (e.g., the Hyp pocket).[15]

  • Biophysical Methods: Techniques such as Differential Scanning Fluorimetry (DSF), which measures changes in protein thermal stability upon ligand binding, and Surface Plasmon Resonance (SPR) are used as primary screens or for hit validation.[1][9]

FBLD_Workflow cluster_screening Phase 1: Hit Identification cluster_validation Phase 2: Hit Validation & Characterization cluster_optimization Phase 3: Lead Optimization Lib Fragment Library (~1000 compounds) Screen Primary Screen (e.g., NMR, DSF, SPR) Lib->Screen Hits Identified Hits (Weak Binders) Screen->Hits Validate Binding Confirmation (e.g., ITC, Orthogonal Screen) Hits->Validate Structure Structural Biology (X-ray Crystallography, Cryo-EM) Validate->Structure Elaborate Fragment Growing / Fragment Merging Structure->Elaborate Lead Potent Lead Compound (nM Affinity) Elaborate->Lead

General workflow for Fragment-Based Ligand Discovery (FBLD).
Protocol 1: Fragment Screening using Ligand-Observed NMR

This protocol provides a generalized workflow for a competition-based NMR screen to identify fragments that bind to the VHL hydroxyproline pocket.

Self-Validation System: The causality is built-in. A true hit will show binding signals in the primary screen that are then specifically diminished or abolished upon addition of a known high-affinity binder (the competitor), confirming the binding site.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex (~20-50 µM in appropriate NMR buffer).

  • Fragment library (compounds dissolved in DMSO-d6).

  • A known high-affinity VHL ligand (e.g., VH032) as a competitor.

  • NMR spectrometer equipped for 1H experiments.

Methodology:

  • Preparation: Prepare cocktails of 3-5 fragments in NMR buffer. The final concentration of each fragment should be ~100-200 µM.

  • Primary Screen (Binding Assessment):

    • Acquire a reference 1D 1H NMR spectrum for each fragment cocktail.

    • Add the VBC protein complex to the cocktail and re-acquire the 1H spectrum.

    • Run a suite of ligand-observed experiments (e.g., STD, waterLOGSY). A fragment is considered a potential hit if its signals are selectively broadened or show clear signal changes in the presence of VBC, indicating an interaction.[9]

  • Competition Screen (Site Confirmation):

    • To the sample containing the VBC complex and a hit-containing cocktail, add the high-affinity competitor ligand (e.g., VH032) at a concentration sufficient to saturate the Hyp pocket (e.g., 2-5x the protein concentration).

    • Re-acquire the ligand-observed NMR spectra.

    • Causality Check: If the NMR signals of a fragment return to their reference (unbound) state, it confirms that the fragment was displaced by the competitor and therefore binds in or near the same pocket.[15] Fragments whose signals remain perturbed are likely binding to a different site.

  • Hit Deconvolution: For cocktails containing a confirmed hit, test each fragment individually to identify the active compound.

Chapter 3: Biophysical Characterization of Novel Ligands

Identifying a "hit" in a primary screen is only the first step. Rigorous biophysical characterization is mandatory to confirm direct binding and accurately quantify the interaction affinity. This data is critical for establishing a structure-activity relationship (SAR) during lead optimization.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for thermodynamic characterization, providing not only the dissociation constant (Kd) but also the binding enthalpy (ΔH) and stoichiometry (n) in a single, label-free experiment.[1][19]

Technique Principle Key Outputs Pros Cons
ITC Measures heat change upon bindingKd, ΔH, StoichiometryGold standard, label-free, full thermodynamic profileHigh protein/compound consumption
FP Measures change in rotational speed of a fluorescent probe upon bindingIC50 / KiHigh-throughput, low sample use, robustIndirect assay, requires fluorescent probe
SPR Measures change in refractive index at a sensor surfaceKd, kon, koffReal-time kinetics, label-free (for analyte)Requires protein immobilization, potential for artifacts
Protocol 2: Determining VHL-Ligand Binding Affinity using ITC

Self-Validation System: The experiment's validity is confirmed by the sigmoidal shape of the binding isotherm and a good fit to a 1:1 binding model, indicating a specific, saturable interaction.

Materials:

  • Purified VBC complex (e.g., 20-50 µM) in ITC buffer (e.g., PBS or HEPES, pH 7.4).

  • Novel ligand (e.g., 200-500 µM) dissolved in the exact same ITC buffer.

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation:

    • Dialyze the VBC protein extensively against the ITC buffer to ensure buffer matching.

    • Dissolve the ligand in the final dialysis buffer. A slight mismatch in DMSO concentration between the cell and syringe can create large heat signals, so it must be precisely matched.

  • Instrument Setup:

    • Load the VBC protein solution into the sample cell.

    • Load the ligand solution into the titration syringe.

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed, and injection volumes/durations (typically a series of 1-2 µL injections).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point.

    • Execute the titration sequence of ~20-30 injections.

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection (ΔH).

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry (n).[19] A stoichiometry value close to 1 is a strong indicator of a well-behaved, specific interaction.

Chapter 4: Cellular Validation and PROTAC Integration

A potent binder in a test tube is not guaranteed to be effective in the complex environment of a cell. Cellular assays are essential to confirm target engagement and functional activity.

Target Engagement in a Cellular Milieu

The most direct functional assay for a VHL ligand is to measure its ability to disrupt the VHL:HIF-1α interaction. A potent ligand will occupy the Hyp pocket on VHL, preventing it from binding to and degrading HIF-1α. This leads to the stabilization and accumulation of HIF-1α protein, which can be readily measured.[1]

Protocol 3: Western Blotting for HIF-1α Stabilization

Self-Validation System: The protocol includes positive and negative controls. A known VHL ligand (e.g., VH298) serves as a positive control, while a vehicle-only (DMSO) treatment serves as a negative control. An increase in HIF-1α levels only in the presence of the test compound and positive control validates the result.

Materials:

  • A relevant cell line (e.g., HeLa, HEK293).

  • Test ligand, positive control (e.g., VH298), and vehicle (DMSO).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibodies (anti-HIF-1α, anti-GAPDH/β-actin as loading control).

  • HRP-conjugated secondary antibody and ECL substrate.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with increasing concentrations of the novel ligand for a defined period (e.g., 4-8 hours). Include vehicle and positive controls.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with primary antibody against HIF-1α overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH) to confirm equal protein loading. A dose-dependent increase in the HIF-1α band intensity relative to the loading control indicates successful target engagement by the novel ligand.[1]

From Ligand to Degrader: PROTAC Integration

Once a novel ligand is validated, it can be incorporated into a PROTAC. This involves identifying a suitable "exit vector"—a point on the ligand where a linker can be attached without disrupting the crucial binding interactions with VHL. The resulting PROTAC is then tested for its ability to induce the degradation of a chosen POI.

PROTAC_Dev_Workflow cluster_chem Chemistry Stage cluster_eval Evaluation Stage NovelVHL Validated Novel VHL Ligand ExitVector Identify Exit Vector & Linker Strategy NovelVHL->ExitVector POI_Ligand Known POI Ligand POI_Ligand->ExitVector Synthesis PROTAC Synthesis ExitVector->Synthesis Degrade Cellular Degradation Assay (Western Blot, etc.) Synthesis->Degrade DC50 Determine DC50 & Dmax Degrade->DC50

Workflow for integrating a novel VHL ligand into a PROTAC.

Conclusion and Future Directions

The discovery of novel VHL ligands remains a critical endeavor in the field of targeted protein degradation. While the foundational hydroxyproline-based scaffolds have been enormously productive, the development of new chemotypes with diverse structural and physicochemical properties is essential for expanding the druggable proteome and creating the next generation of PROTAC therapeutics.[10] Strategies like FBLD and computational screening are paving the way toward non-peptidic ligands that may offer improved pharmacological profiles.[9][12] Furthermore, the identification of ligands for allosteric or cryptic sites on the VHL complex could unlock entirely new avenues for modulating E3 ligase activity.[15] The rigorous application of the biophysical and cellular validation workflows described herein is paramount to ensuring that newly discovered ligands are robust and viable candidates for translation into potent, selective, and effective protein degraders.

References

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8323-8348. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Lee, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Lucas, X., & Ciulli, A. (2021). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 31(11), 977-993. [Link]

  • Ahmad, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041. [Link]

  • Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(19), 8323–8348. [Link]

  • ResearchGate. VHL ligands found in PROTACs. [Link]

  • Van Molle, I., et al. (2018). Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 61(15), 6646-6657. [Link]

  • Creative Biolabs. VHL-based Protein Degrader Ligand Screening Service. [Link]

  • van den Bor, M. A., et al. (2025). Evaluation of Thiol-Mediated Uptake in VHL-Based PROTACs. bioRxiv. [Link]

  • Leonardi, E., et al. (2009). Adding structural information to the von Hippel-Lindau (VHL) tumor suppressor interaction network. FEBS Letters, 583(22), 3704-3710. [Link]

  • Romero-Carvajal, A., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 26(16), 4991. [Link]

  • Van Molle, I., et al. (2018). Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Biophysical characterization of compounds 1-4 binding to VHL. [Link]

  • Van Molle, I., et al. (2018). Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry. [Link]

  • Abd-Wahab, O., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE (Journal of Visualized Experiments), (195), e65507. [Link]

  • Leonardi, E., et al. (2009). Adding structural information to the von Hippel-Lindau (VHL) tumor suppressor interaction network. ResearchGate. [Link]

  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(21), 9471-9481. [Link]

  • Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. Journal of Medicinal Chemistry, 57(20), 8657-8663. [Link]

  • ResearchGate. Development of PROTAC based on VHL as E3 ubiquitin ligase. [Link]

  • Testa, A., et al. (2023). Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1alpha (HIF-1alpha) Stabilizers. ChemRxiv. [Link]

  • Jiménez-Rojas, C., et al. (2025). Development of Novel Non-Peptidic VHL Binders Using a Fragment-Based Approach. UPCommons. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 957-977. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to PROTAC Technology with VHL Ligands

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifun...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two key components joined by a chemical linker: a "warhead" that binds the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[1][3] Among the hundreds of E3 ligases, the Von Hippel-Lindau (VHL) E3 ligase has become a workhorse in the field, largely due to its widespread expression and the availability of well-characterized, high-affinity small molecule ligands.[4][5] This guide provides an in-depth technical overview of VHL-based PROTACs, covering the fundamental mechanism, the evolution and structure-activity relationships of VHL ligands, and field-proven experimental protocols for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

The core function of a PROTAC is to act as a molecular matchmaker. It physically bridges a target protein (the POI) and an E3 ubiquitin ligase, forming a crucial "ternary complex".[6] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, a cellular machine for protein disposal.[1] A key advantage of this mechanism is its catalytic nature; once the POI is degraded, the PROTAC is released and can engage another POI molecule, enabling potent, sub-stoichiometric activity.[3][8]

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[7] Under normal physiological conditions, VHL recognizes a hydroxylated proline residue on the Hypoxia-Inducible Factor 1α (HIF-1α), marking it for degradation and thus regulating the cellular response to hypoxia.[3] The development of small molecules that mimic this HIF-1α degron motif has been fundamental to the success of VHL-based PROTACs.[9][10]

PROTAC_Mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary UbPOI Poly-ubiquitinated POI Ternary->UbPOI Catalyzes E2 E2-Ub E2->Ternary Ub Transfer Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Diagram 1: Mechanism of action for a VHL-based PROTAC.

A Deep Dive into VHL Ligands

The journey to create effective, drug-like PROTACs began with the development of high-quality small-molecule ligands for E3 ligases.[10] The VHL ligand space has evolved significantly from initial peptide-based molecules to potent, cell-permeable small molecules built around a (2S,4R)-4-hydroxyproline (Hyp) core, which mimics the key interaction of HIF-1α.[11]

Structure-Activity Relationship (SAR) and Optimization

Structure-guided design has been instrumental in optimizing VHL ligands.[12] Early efforts focused on modifying the Hyp core to improve binding affinity and physicochemical properties. The development of ligands like VH032 was a landmark achievement, providing a potent and synthetically tractable scaffold for PROTAC construction.[11][12]

Key SAR insights include:

  • The Hyp Core: This is the essential recognition motif. The hydroxyl group forms a critical hydrogen bond within a hydrophilic pocket of VHL.[11]

  • Left-Hand Side (LHS): Typically a tert-leucine group, this region occupies a hydrophobic pocket. Modifications here are generally less tolerated.[11]

  • Right-Hand Side (RHS): This region, often a substituted phenyl group, offers more flexibility for modification. Electron-withdrawing groups in the para-position of the phenyl ring tend to increase binding affinity.[13]

  • Linker Attachment Points: Several positions on the VHL ligand have been successfully used as exit vectors for linker attachment. The choice of attachment point is critical as it dictates the orientation of the recruited VHL ligase relative to the target protein, profoundly impacting ternary complex formation and degradation efficiency.[11][14][15]

Quantitative Data on Common VHL Ligands

The binding affinity of the ligand for VHL is a critical parameter. While a high affinity is often desirable, it is the stability and cooperativity of the ternary complex that ultimately drives degradation efficacy.[6][16]

LigandBinding Affinity (KD) to VHLMeasurement MethodReference
Initial Scaffold (Compound 1) 4.1 µM (IC50)Isothermal Titration Calorimetry (ITC)[11][12]
VH032 185 nMFluorescence Polarization (FP)[11][17]
VH101 44 nMFluorescence Polarization (FP)[11][17]
VH298 Potent Binder (e.g., Ki of 18.9 nM in a TR-FRET assay)TR-FRET[18]
Heterocyclic Ligand (134a) 29 nMSurface Plasmon Resonance (SPR)[11][12]
Table 1: Comparison of binding affinities for key VHL E3 ligase ligands.

Essential Experimental Workflows for VHL PROTAC Development

A multi-faceted approach is required to validate a novel PROTAC, progressing from biochemical confirmation of binding to cellular proof of target degradation. A typical workflow involves a series of assays to build a comprehensive understanding of the molecule's behavior.

PROTAC_Workflow start PROTAC Design & Synthesis binding Step 1: Binary Binding Assays (e.g., ITC, SPR, FP) start->binding ternary Step 2: Ternary Complex Assays (e.g., AlphaLISA, TR-FRET) binding->ternary Confirms PROTAC binds VHL & POI degradation Step 3: Cellular Degradation Assays (e.g., Western Blot, NanoLuc) ternary->degradation Confirms ternary complex formation mechanism Step 4: Mechanistic Assays (e.g., Ubiquitination, Rescue Expts) degradation->mechanism Confirms target knockdown in cells end Lead Optimization mechanism->end Confirms VHL/Proteasome dependence

Diagram 2: A typical experimental workflow for VHL-PROTAC validation.

Protocol 1: VHL Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, entropy) in a single, label-free experiment.[19][20] This is the gold standard for confirming that the VHL-ligand portion of the PROTAC engages its target with the expected affinity.[21]

Methodology:

  • Preparation:

    • Prepare a solution of purified VCB complex (VHL, Elongin B, Elongin C) at a concentration of 10-20 µM in a suitable ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).[22]

    • Prepare a 100-200 µM solution of the PROTAC or VHL ligand in the identical buffer. It is critical to match the buffer exactly to avoid heat of dilution artifacts.

    • Thoroughly degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the VCB protein solution into the sample cell of the calorimeter.

    • Load the PROTAC/ligand solution into the titration syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, which should be discarded from the data analysis.

    • Inject the PROTAC/ligand into the VCB solution in a series of small aliquots (e.g., 2-3 µL) with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal from each injection.

    • Subtract the heat of dilution measured from a control experiment (titrating ligand into buffer).

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).[19]

Protocol 2: Ternary Complex Formation via AlphaLISA

Causality: Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are essential for confirming that the PROTAC can successfully bridge the POI and the E3 ligase.[23][24] The assay generates a signal only when donor and acceptor beads are brought into close proximity by the formation of the ternary complex, making it a powerful tool for high-throughput screening.[25]

Methodology:

  • Reagent Preparation:

    • Use epitope-tagged proteins (e.g., His-tagged VCB and GST-tagged POI).

    • Prepare solutions of the tagged proteins and the PROTAC at various concentrations in AlphaLISA assay buffer.

  • Assay Procedure (384-well plate format):

    • Add the GST-tagged POI, His-tagged VCB, and the PROTAC (at serially diluted concentrations) to the wells. Incubate to allow complex formation (e.g., 60 minutes at room temperature).[26]

    • Add AlphaLISA anti-GST Acceptor beads and anti-His Donor beads. Incubate in the dark (e.g., 60 minutes at room temperature).

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • A bell-shaped curve is typically observed.[27] At low concentrations, signal increases as more ternary complex is formed. At very high concentrations, the signal decreases due to the "hook effect," where the PROTAC saturates both proteins individually, preventing the formation of the ternary complex.[28] The peak of this curve represents the optimal concentration range for ternary complex formation.

Protocol 3: Cellular Target Degradation via Western Blot

Causality: The ultimate measure of a PROTAC's success is its ability to reduce the levels of the target protein within a cellular context.[29] Western blotting is a fundamental, semi-quantitative technique to visualize and measure this degradation.[1][30]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in a logarithmic growth phase during treatment.[29] Allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[31]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[32]

  • SDS-PAGE and Transfer:

    • Normalize samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling.[29]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[33]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the POI.

    • Concurrently, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading across lanes.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.[29] Normalize the POI band intensity to the corresponding loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[30]

Conclusion and Future Outlook

The use of VHL ligands has been a cornerstone of PROTAC technology, enabling the development of potent and selective degraders for a wide array of previously "undruggable" targets.[4] The well-defined structure-activity relationships and the robust biochemical and cellular assays described herein provide a clear roadmap for researchers entering this exciting field.[13] As our understanding of E3 ligase biology deepens, the chemical space of VHL ligands continues to expand, with novel modifications enhancing their physicochemical properties and binding affinities.[34] The principles and methodologies established with the VHL system will undoubtedly serve as a valuable blueprint for harnessing the full potential of targeted protein degradation and developing the next generation of therapeutics.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7271. [Link]

  • Laraia, L., et al. (2021). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Communications Chemistry, 4(1), 1-9. [Link]

  • BenchChem. (2025).
  • Ahn, J., et al. (2021). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au, 1(1), 37-45. [Link]

  • Ciulli Laboratory. (2022). Review on VHL ligands. University of Dundee. [Link]

  • Profacgen. Ternary complex formation. Profacgen. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Scott, D. C., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 1-22. [Link]

  • Setia, N., & Abid, M. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041. [Link]

  • Krieger, F., et al. (2022). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem, 17(10), e202200067. [Link]

  • ResearchGate. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7271. [Link]

  • Buckley, D. L., et al. (2015). PROTAC-Induced Proteolytic Targeting. In Methods in Molecular Biology, vol 1263. Humana Press, New York, NY. [Link]

  • Bricelj, A., et al. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [Link]

  • Scott, D. C., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203), e65718. [Link]

  • Scott, D. C., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203). [Link]

  • Edmondson, S. D., et al. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Bioorganic & Medicinal Chemistry Letters, 29(14), 1555-1564. [Link]

  • ResearchGate. (2020). Development of PROTAC based on VHL as E3 ubiquitin ligase. [Link]

  • ResearchGate. (2022). Structure of the standard VHL ligand (1). [Link]

  • Scott, D. C., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. [Link]

  • Scott, D. C., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 1-22. [Link]

  • Li, C., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols, 8(1), bpad022. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery, 2(3), FDD51. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7271. [Link]

  • Scott, D. C., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 1-22. [Link]

  • Ciulli, A. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 883-896. [Link]

  • Shcherbakova, A. (2022). Development of biophysical assays for studies of PROTACs. DiVA portal. [Link]

  • Revvity. (2024). (1380-A) Ternary complex assays: Optimizing AlphaLISA Toolbox reagents for targeted protein degradation applications. SLAS2024. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2023). Structure–activity relationship (SAR) of VHL targeting hydroxyproline‐based proteolysis‐targeting chimeras (PROTACs). [Link]

  • Wang, L., et al. (2021). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega, 6(39), 25306-25314. [Link]

  • Steinebach, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology, 17(5), 1083-1097. [Link]

  • Bio-Rad. General Protocol for Western Blotting. Bio-Rad. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Nature Protocols, 1(1), 186-191. [Link]

  • UTB. Isothermal Titration Calorimetry (VP-ITC). Faculty of Technology - UTB. [Link]

  • Lin, L., & Xing, B. (2020). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. In Methods in Molecular Biology, vol 2127. Humana, New York, NY. [Link]

Sources

Foundational

The VHL-E3 Ubiquitin Ligase Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Gatekeeper of Cellular Oxygen Sensing The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex is a cornerstone of cellular homeostasis, acting as the primary sensor and regulator of the hypoxia-inducibl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gatekeeper of Cellular Oxygen Sensing

The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex is a cornerstone of cellular homeostasis, acting as the primary sensor and regulator of the hypoxia-inducible factor (HIF) signaling pathway. Its function as a tumor suppressor is intrinsically linked to its role in targeting the alpha subunits of HIF (HIF-α) for proteasomal degradation under normal oxygen conditions (normoxia).[1] Loss of VHL function leads to the constitutive stabilization of HIF-α, even in the presence of oxygen, driving a pro-tumorigenic state characterized by increased angiogenesis, metabolic reprogramming, and cell proliferation.[2] This aberrant signaling is a hallmark of von Hippel-Lindau disease, a hereditary cancer syndrome, and is also frequently observed in sporadic clear cell renal cell carcinoma (ccRCC).[2]

This in-depth technical guide provides a comprehensive overview of the VHL-E3 ubiquitin ligase pathway, from its core molecular mechanics to detailed, field-proven experimental protocols for its investigation. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the foundational knowledge and practical methodologies necessary to confidently explore and target this critical cellular pathway. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating robust and reproducible data.

Core Mechanism: An Oxygen-Dependent Switch for Protein Degradation

The VHL E3 ligase complex is a multi-subunit machine comprised of the VHL protein (pVHL), Elongin B, Elongin C, Cullin 2 (Cul2), and RING-box protein 1 (Rbx1).[3] pVHL serves as the substrate recognition component, directly binding to HIF-α. This interaction, however, is not constitutive; it is exquisitely regulated by the cellular oxygen concentration.

Under normoxic conditions, specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α are hydroxylated by a family of enzymes known as prolyl hydroxylase domain proteins (PHDs).[1] This post-translational modification creates a high-affinity binding site for pVHL.[1][4] Once bound, the VHL complex, through the action of the Rbx1 RING finger protein, recruits an E2 ubiquitin-conjugating enzyme, leading to the polyubiquitination of HIF-α. This polyubiquitin chain serves as a signal for degradation by the 26S proteasome.

In hypoxic conditions, the PHDs are inactive due to the lack of their essential co-substrate, molecular oxygen. Consequently, HIF-α is not hydroxylated, preventing its recognition by pVHL.[1] This allows HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-1β (also known as ARNT). The resulting HIF transcription factor complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating a transcriptional program that promotes adaptation to low oxygen environments.[5]

VHL-HIF Pathway Figure 1: The VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_nucleus HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 VHL_complex VHL-E3 Ligase (VHL, EloB/C, Cul2, Rbx1) HIF-1α->VHL_complex Binding Proteasome Proteasome HIF-1α->Proteasome HIF-1α_stable HIF-1α (Stable) PHDs->HIF-1α Prolyl Hydroxylation VHL_complex->HIF-1α Polyubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF_complex HIF Complex HIF-1α_stable->HIF_complex Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex HIF-1β->Nucleus HRE Hypoxia Response Element (HRE) HIF_complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression

Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Therapeutic Implications: Targeting a Master Regulator

The central role of the VHL/HIF axis in cancer has made it a prime target for therapeutic intervention. Strategies include the development of small molecule inhibitors that disrupt the interaction between HIF-2α and HIF-1β, effectively blocking the transcriptional output of the pathway.

More recently, the VHL E3 ligase has been harnessed for a novel therapeutic modality known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. By bringing the target protein into proximity with the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target. VHL is a frequently utilized E3 ligase in PROTAC design due to its well-characterized binding pocket for the hydroxylated HIF-α peptide, which has been exploited for the development of potent small molecule VHL ligands.[6]

Data Presentation: Quantitative Insights into the VHL-HIF-1α Interaction

Understanding the biophysical parameters of the VHL-HIF-1α interaction is crucial for both basic research and drug discovery. The following table summarizes key binding affinity data reported in the literature.

Interacting PartnersMethodDissociation Constant (Kd)Reference
pVHL/ElonginB/ElonginC (VBC) and hydroxylated HIF-1α peptideIsothermal Titration Calorimetry (ITC)~1.5 µM[4]
VBC and hydroxylated HIF-1α peptideSurface Plasmon Resonance (SPR)~0.8 µM[4]
Small molecule VHL inhibitorsFluorescence Polarization (FP)Low µM to nM range[6]

Experimental Protocols: A Practical Guide to Studying the VHL Pathway

The following protocols provide detailed, step-by-step methodologies for key experiments used to investigate the VHL-E3 ubiquitin ligase pathway. The rationale behind critical steps is explained to foster a deeper understanding of the experimental design.

Experimental_Workflow Figure 2: General Experimental Workflow start Start co_ip Co-Immunoprecipitation (Verify in vivo interaction) start->co_ip in_vitro_ubi In Vitro Ubiquitination Assay (Demonstrate E3 ligase activity) start->in_vitro_ubi reporter_assay HIF-1α Reporter Assay (Measure transcriptional activity) start->reporter_assay end End co_ip->end in_vitro_ubi->end reporter_assay->end

Caption: Overview of key experimental approaches to study the VHL pathway.

In Vitro VHL-Mediated HIF-1α Ubiquitination Assay

Principle: This assay reconstitutes the VHL-dependent ubiquitination of HIF-1α in a cell-free system using purified components. It provides direct evidence of the E3 ligase activity of the VHL complex towards its substrate.[3]

Materials:

  • Enzymes:

    • Recombinant human E1 activating enzyme (e.g., UBE1)

    • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

    • Purified VHL-ElonginB-ElonginC-Cul2-Rbx1 (VBC-Cul2-Rbx1) complex

  • Substrate:

    • Recombinant HIF-1α fragment containing the oxygen-dependent degradation domain (ODDD)

  • Other Reagents:

    • Human ubiquitin

    • ATP

    • 10x Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 250 mM MgCl2, 50 mM DTT)

    • SDS-PAGE loading buffer

  • Equipment:

    • Thermomixer or water bath

    • SDS-PAGE and Western blotting apparatus

Protocol:

  • Reaction Setup: On ice, prepare a master mix containing 10x Ubiquitination Buffer, ATP (final concentration 2 mM), and ubiquitin (final concentration 0.5-1 µg/µL).

  • Assemble the Reactions: In individual microcentrifuge tubes, combine the master mix with E1 enzyme (final concentration ~100 nM), E2 enzyme (final concentration ~500 nM), and the HIF-1α substrate (final concentration ~0.5 µg/µL).

  • Initiate the Reaction: Add the purified VHL complex to the reaction tubes. For a negative control, add an equivalent volume of storage buffer without the VHL complex.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes with gentle agitation.

  • Stop the Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

  • Analysis: Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-HIF-1α antibody to detect the ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands. An anti-ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.

Causality and Self-Validation: The appearance of a high-molecular-weight ladder of HIF-1α only in the presence of all components (E1, E2, VHL complex, ubiquitin, and ATP) confirms the specific E3 ligase activity of the VHL complex. The absence of this ladder in the negative control validates that the ubiquitination is VHL-dependent.

Co-Immunoprecipitation (Co-IP) to Verify VHL-HIF-1α Interaction

Principle: Co-IP is used to demonstrate the physical interaction between VHL and HIF-1α within a cellular context. An antibody against VHL is used to pull down the VHL complex, and the presence of co-precipitated HIF-1α is detected by Western blotting.[7]

Materials:

  • Cell Culture: Cells expressing endogenous or tagged VHL and HIF-1α.

  • Reagents:

    • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

    • Anti-VHL antibody for immunoprecipitation.

    • Isotype control IgG (e.g., rabbit IgG) for negative control.

    • Protein A/G magnetic beads or agarose resin.

    • Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration or PBS with 0.05% Tween-20).

    • Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer).

  • Equipment:

    • Cell scraper.

    • Microcentrifuge.

    • End-over-end rotator.

    • Magnetic rack (for magnetic beads).

Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended):

    • Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads and discard them. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the anti-VHL antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer or by directly resuspending the beads in SDS-PAGE loading buffer and boiling.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against both VHL and HIF-1α.

Causality and Self-Validation: The detection of HIF-1α in the sample immunoprecipitated with the anti-VHL antibody, but not in the isotype control IgG sample, demonstrates a specific interaction between VHL and HIF-1α in the cell lysate.[8] Including an input control (a small fraction of the cell lysate before immunoprecipitation) is essential to confirm the presence of both proteins in the starting material.[8]

HIF-1α Luciferase Reporter Assay

Principle: This cell-based assay measures the transcriptional activity of HIF-1α. A reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs is introduced into cells. Under hypoxic conditions, activated HIF-1α binds to the HREs and drives the expression of luciferase, which can be quantified by measuring light emission.[5][9]

Materials:

  • Cell Culture: A suitable cell line that can be efficiently transfected.

  • Plasmids:

    • HRE-luciferase reporter plasmid.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency.

  • Reagents:

    • Transfection reagent.

    • Hypoxia induction method:

      • Hypoxia chamber (e.g., 1% O2).

      • Hypoxia-mimicking agents (e.g., cobalt chloride (CoCl2) or deferoxamine (DFO)).[10]

    • Luciferase assay reagent.

  • Equipment:

    • Luminometer.

Protocol:

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Induction of Hypoxia: 24-48 hours post-transfection, induce hypoxia by:

    • Placing the cells in a hypoxia chamber for 4-24 hours.

    • Treating the cells with a hypoxia-mimicking agent (e.g., 100-200 µM CoCl2 for 4-24 hours).[11]

    • Include a normoxic control group.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Compare the normalized luciferase activity in the hypoxic/treated samples to the normoxic/untreated control.

Causality and Self-Validation: A significant increase in the normalized luciferase activity in response to hypoxia or hypoxia-mimicking agents demonstrates the activation of the HIF-1α transcriptional pathway. The use of a control plasmid without HREs should not show induction, confirming the specificity of the response.

Conclusion and Future Directions

The VHL-E3 ubiquitin ligase pathway remains a field of intense research and therapeutic development. A thorough understanding of its intricate molecular mechanisms and the application of robust experimental methodologies are paramount for continued progress. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to unraveling the complexities of this critical cellular pathway and harnessing its therapeutic potential. Future research will likely focus on identifying novel substrates of the VHL complex, further elucidating its non-canonical functions, and developing next-generation therapeutics, including more selective PROTACs and inhibitors of HIF-α transcriptional activity.

References

  • Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Art of Inducing Hypoxia. (2021). MDPI. Retrieved from [Link]

  • A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. (2024). PubMed. Retrieved from [Link]

  • Induction and Testing of Hypoxia in Cell Culture. (2025). ResearchGate. Retrieved from [Link]

  • Induction & Testing Of Hypoxia In Cell Culture l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Techniques of Hypoxic Cell Models. (2020). Frontiers. Retrieved from [Link]

  • A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators. (2022). MDPI. Retrieved from [Link]

  • Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein. (2000). The EMBO Journal. Retrieved from [Link]

  • Hypoxia Activates Constitutive Luciferase Reporter Constructs. (2010). National Institutes of Health. Retrieved from [Link]

  • Acquisition of Temporal HIF Transcriptional Activity Using a Secreted Luciferase Assay. (n.d.). Semantic Scholar. Retrieved from [Link]

  • (A) In vitro ubiquitination assay using VHL complex. (B) WB analyses of... (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro Protein Ubiquitination Assays. (2013). Bio-protocol. Retrieved from [Link]

  • Troubleshooting IP/Co-IP. (n.d.). ChromoTek. Retrieved from [Link]

  • Detection of Protein Ubiquitination. (2012). Journal of Visualized Experiments. Retrieved from [Link]

  • Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1. (2006). National Institutes of Health. Retrieved from [Link]

  • Co-immunoprecipitation (co-IP) Troubleshooting Guide. (n.d.). ProteinGuru. Retrieved from [Link]

  • HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation. (2001). PubMed. Retrieved from [Link]

  • HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation. (2001). National Institutes of Health. Retrieved from [Link]

  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com. Retrieved from [Link]

  • Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions. (2018). PubMed. Retrieved from [Link]

  • Validating Protein Interactions with co-IP Using Endogenous and Tagged Protein Models. (2021). YouTube. Retrieved from [Link]

  • The VHL tumor suppressor and HIF: insights from genetic studies in mice. (2007). National Institutes of Health. Retrieved from [Link]

  • Regulation of VHL-mediated HIF-1α protein degradation under normoxia —a potential target in cancer treatment. (2022). Cancer Research Communities. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to a Novel VHL Ligand Intermediate: trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

For Researchers, Scientists, and Drug Development Professionals Introduction: Rational Design of a Novel Synthetic Building Block In the rapidly evolving field of targeted protein degradation, the design of novel, highly...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rational Design of a Novel Synthetic Building Block

In the rapidly evolving field of targeted protein degradation, the design of novel, highly functionalized intermediates is paramount to accelerating the discovery of new therapeutic agents. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the ligand that recruits an E3 ubiquitin ligase. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein, with its ligand, VH032, serving as a foundational template for a multitude of VHL-recruiting PROTACs.[1][2][3]

This guide introduces a rationally designed, high-value synthetic intermediate, provisionally named trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs . While this specific molecule is a conceptual construct for the purpose of this guide, it is built upon established principles of medicinal chemistry to address key challenges in drug development. Its design incorporates several strategic chemical motifs, each chosen to impart specific, advantageous properties to the final PROTAC constructs.

The core of the molecule is the established VHL ligand, VH032 .[1][3][4] To this core, we append several functionalities:

  • A Fluorinated Cyclopropane Ring: The cyclopropyl group is a valuable motif in medicinal chemistry, known for introducing conformational rigidity, which can lock a molecule into its bioactive conformation and enhance binding potency.[5][6][7] The addition of a fluorine atom can further modulate electronic properties, improve metabolic stability, and increase binding affinity.[8][9][10][11]

  • A Trans-Cyclohexane Linker Element: This provides a rigid, three-dimensional scaffold for orienting the VHL ligand and the warhead of the final PROTAC, offering precise control over the geometry of the ternary complex.

  • A Tosylate (OTs) Functional Group: The tosylate group is an excellent leaving group, making this intermediate a versatile electrophilic hub for facile conjugation with various linker chemistries via nucleophilic substitution.[12][13][14] This reactivity is central to its role as a key building block for constructing PROTAC libraries.

This guide will provide a comprehensive overview of the proposed chemical properties, a plausible synthetic strategy, and the potential applications of this novel intermediate in the field of targeted protein degradation.

Part 1: Physicochemical and Structural Properties

The unique combination of functional groups in trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs results in a distinct set of chemical properties that are critical for its function as a synthetic intermediate.

Proposed Chemical Structure

The proposed structure integrates the VH032 core with the appended functionalities. The "trans" designation refers to the stereochemical relationship of the substituents on the cyclohexane ring, which is crucial for defining the spatial orientation of the molecule.

Caption: Proposed structure of the VH032-derived intermediate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the molecule. These values are estimated based on the constituent fragments and are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₄₅H₅₈FN₅O₇S₂ (Approx.)Defines molecular weight and elemental composition.
Molecular Weight ~880.1 g/mol Influences solubility, permeability, and diffusion.
Topological Polar Surface Area (TPSA) ~150 ŲKey predictor of cell membrane permeability.
cLogP ~5.5Indicates lipophilicity, affecting solubility and binding.
Hydrogen Bond Donors 2Influences interactions with biological targets.
Hydrogen Bond Acceptors 9Influences interactions with biological targets.
Reactivity and Stability
  • Electrophilic Reactivity: The defining feature of this molecule is the p-toluenesulfonate (tosylate) group. The sulfonate ester is an outstanding leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms.[14][15] This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the key to its utility as a synthetic intermediate, allowing for the straightforward attachment of linkers.

  • Metabolic Stability: The incorporation of a cyclopropane ring and a fluorine atom is a deliberate strategy to enhance metabolic stability.[9][16][17] The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[8][9] Similarly, the cyclopropyl group is generally more resistant to metabolic degradation than linear alkyl chains.[5][6]

Part 2: Synthesis and Experimental Protocols

A plausible, multi-step synthetic route can be designed to construct this complex molecule, leveraging well-established reactions in organic chemistry. The overall strategy would involve the synthesis of a modified VH032 precursor, followed by coupling to the functionalized cyclohexane-tosylate fragment.

Proposed Synthetic Workflow

The synthesis can be envisioned as a convergent process where two key fragments are prepared separately and then combined.

G A VH032-Amine Precursor (Known Synthesis) B Functionalization (e.g., Amide Coupling) A->B Step 1 C Modified VH032 with Nucleophilic Handle B->C Step 2 H Nucleophilic Substitution (SN2) C->H D trans-4-(Bromomethyl)cyclohexanol E Fluorocyclopropanation D->E Step 3 F Tosylation of Alcohol E->F Step 4 G Functionalized Cyclohexane-Tosylate (Electrophilic Fragment) F->G Step 5 G->H I trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (Final Product) H->I Final Coupling G cluster_0 Available Reagents A trans-VH032-...-OTs (This Guide's Intermediate) C SN2 Coupling Reaction (Base, Solvent) A->C Electrophile B Linker-Nucleophile (e.g., H₂N-PEG-Warhead) B->C Nucleophile D Final PROTAC Molecule (VH032-Linker-Warhead) C->D Covalent Bond Formation

References

Protocols & Analytical Methods

Method

synthesis of PROTACs using trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

Application Note & Protocol Topic: Streamlined Synthesis of PROTACs using the Pre-functionalized VHL Ligand-Linker Conjugate: trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs Audience: Researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Streamlined Synthesis of PROTACs using the Pre-functionalized VHL Ligand-Linker Conjugate: trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The PROTAC Revolution and the Role of Synthetic Building Blocks

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that harnesses the cell's own machinery for targeted protein degradation.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3][4] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[5][6][] This catalytic process allows for the removal of target proteins, including those previously considered "undruggable," at sub-stoichiometric concentrations.[5][6]

Among the most utilized E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) protein.[5][8][9] The design and synthesis of effective PROTACs, however, can be a complex, multi-step process. The linker, in particular, is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[1][3][4]

To accelerate the discovery and optimization of novel degraders, pre-functionalized building blocks that combine an E3 ligase ligand with a versatile linker have become invaluable. This guide details the application of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs , a VHL ligand-linker conjugate designed for the efficient, late-stage synthesis of PROTACs. This reagent features the potent VHL ligand VH032 connected to a rigid cyclopropane-cyclohexane linker, terminating in a tosylate (OTs) group—a highly reactive handle for conjugation to a POI ligand.[10][11]

The PROTAC Mechanism of Action

PROTACs do not inhibit their target protein's function directly. Instead, they hijack the ubiquitin-proteasome system (UPS) to induce its degradation.[2][5] This process is catalytic and cyclical, as illustrated below.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 VHL E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruitment Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

The key steps are:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase, bringing them into close proximity.[5][12]

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6][13]

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.[5]

  • Recycling: The PROTAC molecule is released and can engage another POI and E3 ligase, repeating the cycle.[12]

Featured Reagent: trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

This reagent is a powerful tool for PROTAC synthesis, combining a high-affinity VHL ligand with a carefully designed linker ready for conjugation.

Reagent Properties
PropertyValueSource
Product Name trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs[10][11]
Synonym VHL Ligand-Linker Conjugate 15[10][11]
CAS Number 2862556-91-8MedChemExpress
Molecular Formula C₄₄H₅₇FN₄O₇S₂MedChemExpress
Molecular Weight 853.08 g/mol MedChemExpress
Appearance Solid[10]
Storage Store at -20°C, sealed, away from moistureMedChemExpress
Key Structural Features & Advantages
  • VH032 Ligand: A potent and well-validated ligand that binds to the VHL E3 ligase with high affinity (Kd of 185 nM), ensuring efficient recruitment for degradation.[9][14][15]

  • Rigid Linker: The linker's structure, incorporating cyclopropane and cyclohexane rings, introduces conformational rigidity.[16] This can be advantageous by pre-organizing the PROTAC into a bioactive conformation that promotes favorable protein-protein interactions within the ternary complex, potentially increasing degradation efficiency.[16]

  • Reactive Tosylate (OTs) Handle: The terminal tosylate group is an excellent leaving group. This makes the linker's terminus highly susceptible to nucleophilic attack by functional groups commonly found on or introduced to POI ligands, such as amines (-NH₂), phenols (-OH), or thiols (-SH). This enables a straightforward and high-yielding final conjugation step.[17][18]

General Synthetic Strategy & Protocol

The synthesis of a final PROTAC using this reagent is achieved via a nucleophilic substitution reaction (Sₙ2), where a nucleophilic group on the POI-binding ligand displaces the tosylate group on the VH032-linker conjugate.

Synthetic_Workflow POI_Nu POI Ligand-Nucleophile (e.g., POI-NH₂ or POI-OH) plus + VHL_OTs trans-VH032-Linker-OTs (The Reagent) Final_PROTAC Final PROTAC (POI-Linker-VH032) VHL_OTs->Final_PROTAC  Base (e.g., K₂CO₃, DIPEA)  Solvent (e.g., DMF)  Heat

Caption: General workflow for PROTAC synthesis via nucleophilic substitution.

Detailed Protocol: Synthesis of a Model PROTAC from a Phenolic POI Ligand

This protocol describes a representative synthesis where a POI ligand containing a phenolic hydroxyl group is conjugated to the VHL-linker-OTs reagent.

Objective: To synthesize a POI-linker-VH032 PROTAC via O-alkylation.

Materials:

  • POI-OH (Protein of Interest Ligand with a phenolic -OH group)

  • trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reagents and solvents for purification (e.g., silica gel, hexanes, ethyl acetate, dichloromethane, methanol)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the POI-OH ligand (1.0 eq) and the base (e.g., K₂CO₃, 3.0 eq).

    • Add anhydrous DMF to dissolve the solids (target concentration of ~0.1 M). Stir the suspension for 15-30 minutes at room temperature.

    • Causality Note: The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that will readily attack the electrophilic carbon bearing the tosylate leaving group. Anhydrous conditions are necessary to prevent hydrolysis of the reagent and competing reactions.

  • Addition of the VHL-Linker Reagent:

    • Add trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (1.1 eq) to the reaction mixture.

    • Expertise Note: A slight excess (1.1-1.2 eq) of the tosylate reagent is often used to ensure complete consumption of the potentially more valuable POI ligand.

  • Reaction Conditions:

    • Heat the reaction mixture to 60-80°C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting POI-OH is consumed (typically 12-24 hours).

    • Causality Note: Heating provides the necessary activation energy to overcome the barrier for the Sₙ2 reaction, driving it to completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).

    • Expertise Note: The water wash removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product using silica gel flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

    • The choice of elution solvent system for chromatography will depend on the polarity of the final PROTAC and should be determined empirically using TLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using:

      • LC-MS: To verify the correct molecular weight.

      • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the new ether bond.

      • High-Resolution Mass Spectrometry (HRMS): For precise mass determination.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low or No Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance around the nucleophile.1. For phenols, try a stronger base like Cs₂CO₃. For amines, use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[19] 2. Increase the temperature incrementally (e.g., to 90-100°C). 3. Increase reaction time or consider a more polar aprotic solvent like DMSO.
Low Yield 1. Incomplete reaction. 2. Product degradation. 3. Loss during workup/purification.1. Increase reaction time or temperature. 2. If the product is unstable at high temperatures, run the reaction longer at a lower temperature. 3. Use careful extraction techniques; consider back-extraction of the aqueous layer. Optimize chromatography conditions.
Multiple Products 1. Reaction with multiple nucleophilic sites on the POI ligand. 2. Side reactions (e.g., elimination).1. Use protecting groups for other nucleophilic sites on your POI ligand before the coupling reaction. 2. Use milder reaction conditions (lower temperature, less harsh base).

Downstream Biological Validation

Following successful synthesis and characterization, the new PROTAC molecule must be biologically evaluated to confirm its ability to induce the degradation of the target protein.

  • Western Blotting: The primary method to visualize and quantify the reduction in POI levels in cells treated with the PROTAC.

  • DC₅₀ and Dₘₐₓ Determination: Dose-response experiments are performed to determine the concentration of PROTAC required to degrade 50% of the target protein (DC₅₀) and the maximum percentage of degradation achieved (Dₘₐₓ).

  • Proteasome-Dependence Confirmation: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should rescue the degradation of the POI, confirming the mechanism is proteasome-dependent.[19]

  • Selectivity Profiling: Techniques like proteomics can be used to assess the selectivity of the PROTAC and identify any potential off-target degradation effects.

Conclusion

The trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs building block offers a robust and efficient solution for the synthesis of VHL-based PROTACs. Its pre-optimized VHL ligand and rigid linker, combined with a highly reactive tosylate handle, significantly simplifies the synthetic workflow. This allows researchers to focus on the diversity and optimization of the POI ligand, accelerating the development of novel therapeutics for targeted protein degradation.

References

Application

Application Note & Protocol: Covalent Coupling of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs for Targeted Ligand Conjugation

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and targeted protein degradation. Abstract: This document provides a comprehensive guide for t...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and targeted protein degradation.

Abstract: This document provides a comprehensive guide for the covalent coupling of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs , a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This reagent features the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, connected to a linker terminating in a p-toluenesulfonate (tosylate) group.[1][2] The tosylate is an excellent leaving group, activating the terminal carbon for nucleophilic substitution by a target ligand.[3] This protocol details the underlying chemical principles, step-by-step experimental procedures, optimization strategies, and analytical methods for successfully conjugating this reagent to target ligands bearing nucleophilic functional groups such as amines, thiols, and alcohols.

Introduction and Scientific Principles

The development of heterobifunctional molecules like PROTACs has revolutionized targeted therapeutics.[1][4] These molecules consist of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The reagent trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs provides the VHL-recruiting moiety and a versatile linker pre-activated for conjugation.[5][6]

Mechanism of Action: Nucleophilic Substitution (SN2)

The core of the coupling strategy is a bimolecular nucleophilic substitution (SN2) reaction. The tosylate group (-OTs) is a superb leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid (pKa ≈ -2.8), meaning the resulting tosylate anion is very stable and a weak base.[3] This stability is due to the effective delocalization of the negative charge by resonance across the sulfonyl group.[7][8][9]

A nucleophilic group (Nu:) on the target ligand—such as a primary/secondary amine, a thiol, or an alcohol—attacks the electrophilic carbon atom attached to the tosylate group. This attack occurs from the backside, leading to the displacement of the tosylate leaving group and the formation of a new carbon-nucleophile bond.[10] For chiral centers, this reaction proceeds with an inversion of stereochemistry, although in this specific reagent, the terminal carbon is achiral.[11]

Reaction Schematics and Workflow

General Reaction Mechanism

The diagram below illustrates the SN2 mechanism for the coupling of the VH032-linker-OTs reagent with a generic nucleophilic target ligand (Ligand-NuH).

Experimental_Workflow prep 1. Reagent Preparation - Dissolve VH032-Linker-OTs - Dissolve Target Ligand & Base reaction 2. Coupling Reaction - Combine reagents under N2 - Stir at specified Temp/Time prep->reaction Combine monitor 3. Reaction Monitoring - TLC or LC-MS analysis reaction->monitor Aliquot workup 4. Aqueous Workup - Quench reaction - Liquid-liquid extraction reaction->workup Upon completion monitor->reaction Continue if incomplete purify 5. Purification - Flash Column Chromatography workup->purify characterize 6. Characterization - LC-MS & NMR analysis - Confirm product identity & purity purify->characterize

Caption: Step-by-step experimental workflow for ligand conjugation.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. [12]

Materials and Reagents
  • trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs (Hereafter "VH032-Linker-OTs")

  • Target ligand with a primary/secondary amine, thiol, or alcohol group

  • Bases: N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Dichloromethane (DCM) [13]* Workup Reagents: Deionized water, Brine, Ethyl Acetate (EtOAc), DCM, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel for flash column chromatography [14][15]* Analytical: TLC plates (silica gel 60 F₂₅₄), LC-MS grade solvents

General Coupling Procedure

This protocol is a general starting point. Optimal conditions may vary depending on the specific target ligand. See Table 1 for recommended starting conditions for different nucleophiles.

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the target ligand (1.0 eq.).

    • Dissolve the ligand in an appropriate anhydrous solvent (e.g., DMF, ACN) to a concentration of approximately 0.1 M.

    • Add the appropriate base (see Table 1). For amine nucleophiles, which are themselves basic, an external base is still recommended to neutralize the p-toluenesulfonic acid byproduct. [16] * In a separate vial, dissolve VH032-Linker-OTs (1.1 - 1.2 eq.) in a minimal amount of the same anhydrous solvent.

  • Reaction:

    • Add the solution of VH032-Linker-OTs dropwise to the stirring solution of the target ligand and base.

    • Stir the reaction mixture at the recommended temperature (see Table 1). Reaction times can range from 4 to 24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [17][18] * For TLC, spot the starting material, the reaction mixture, and a co-spot on a silica plate. [19]A typical eluent system is DCM/Methanol or Hexanes/Ethyl Acetate. The product should be a new spot, and the starting material spot should diminish over time.

    • For LC-MS, dilute a small aliquot of the reaction mixture (after a mini-quench/extraction if necessary to remove salts) and inject it to look for the mass of the expected product. [20][21]

  • Workup:

    • Once the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature if heated.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate or DCM (3x volume of the aqueous layer).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. [14] * The polarity of PROTAC molecules can be high; a gradient elution system, such as 0-10% Methanol in DCM, is often effective. [22][23] * Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine pure fractions and evaporate the solvent to yield the final conjugate.

Optimization and Troubleshooting

The reactivity of the nucleophile on the target ligand will dictate the optimal reaction conditions. The following table provides recommended starting points for optimization.

Table 1: Recommended Starting Conditions for Coupling Reactions

Nucleophile TypeRecommended Base (eq.)SolventTemperature (°C)Typical Time (h)Key Considerations
Primary/Secondary Amine DIPEA or TEA (2.0-3.0)DMF, ACN25 - 604 - 12Amines are strong nucleophiles; reactions are often fast. Use excess base to scavenge the acid byproduct. [16]
Thiol K₂CO₃ or Cs₂CO₃ (2.0)DMF, ACN25 - 506 - 18Thiolates (formed in situ with base) are excellent nucleophiles. Ensure anhydrous conditions to avoid hydrolysis. [24][25]
Alcohol (Primary) NaH (1.2) or K₂CO₃ (3.0)DMF, THF40 - 8012 - 24Alcohols are weaker nucleophiles and require stronger bases (like NaH to form the alkoxide) or higher temperatures. [13]
Alcohol (Secondary) NaH (1.5)DMF, THF60 - 10024 - 48Steric hindrance can slow the reaction. More forcing conditions are typically required. [13]
Phenol K₂CO₃ or Cs₂CO₃ (2.0)DMF, ACN25 - 608 - 16Phenols are more acidic than aliphatic alcohols, making them easier to deprotonate and couple.

Troubleshooting Common Issues:

  • No Reaction/Slow Conversion:

    • Increase the temperature in 10-20°C increments.

    • Use a more polar aprotic solvent like DMSO to enhance SN2 reaction rates.

    • For alcohols, consider using a stronger base like Sodium Hydride (NaH) to fully deprotonate the nucleophile. Handle NaH with extreme care.

  • Multiple Products/Side Reactions:

    • If the target ligand has multiple nucleophilic sites, consider using protecting groups for less reactive sites.

    • Lower the reaction temperature to improve selectivity.

    • Ensure the VH032-Linker-OTs is added slowly to the reaction mixture.

  • Difficulty in Purification:

    • The final PROTAC molecule may be highly polar and require reversed-phase chromatography for effective purification. * If the product streaks on the silica column, try adding a small amount of TEA (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

References

  • University of Calgary. Chapter 8: Tosylates. Available from: [Link]

  • Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. (2019). Available from: [Link]

  • Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. (2019). Available from: [Link]

  • ResearchGate. Chemical structure of VH032 and its cocrystallized structure with the VCB complex. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Available from: [Link]

  • ACS Omega. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. (2022). Available from: [Link]

  • ResearchGate. The structure of VHL inhibitor VH032 along with the four primary derivatives. Available from: [Link]

  • Química Organica.org. The leaving group in the nucleophilic substitution - SN2. Available from: [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]

  • Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Available from: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Available from: [Link]

  • OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available from: [Link]

  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]

  • XMB. Procedure of tosylation of p-aminochlorobenzene. (2014). Available from: [Link]

  • PubMed Central. Workflow for E3 Ligase Ligand Validation for PROTAC Development. Available from: [Link]

  • PubMed Central. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Available from: [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]

  • PubChem. N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide. Available from: [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024). Available from: [Link]

  • ResearchGate. I want a method for the reaction of tosylate with amine in basic media. (2017). Available from: [Link]

  • Sorbead India. Isolation and Purification of Natural Compounds - Column Chromatography. (2024). Available from: [Link]

  • University of Rochester. Purification: Tips for Flash Column Chromatography. Available from: [Link]

  • ACS Publications. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. Available from: [Link]

  • PubMed Central. Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Available from: [Link]

  • PubMed Central. Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides. Available from: [Link]

  • Indian Academy of Sciences. Synthetic access to thiols: A review. Available from: [Link]

  • ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates. Available from: [Link]

  • Reddit. Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. (2023). Available from: [Link]

  • WSU Chemistry. Monitoring Reactions by TLC. Available from: [Link]

  • Reddit. Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated!. (2022). Available from: [Link]

  • University of Rochester. How To: Monitor by TLC. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Available from: [Link]

Sources

Method

Introduction: The Strategic Role of the Tosyl Group in Modern Synthesis

An In-depth Technical Guide to Reaction Conditions for Nucleophilic Substitution of the Tosylate Group In the landscape of organic synthesis, the transformation of functional groups is a cornerstone of molecular construc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Reaction Conditions for Nucleophilic Substitution of the Tosylate Group

In the landscape of organic synthesis, the transformation of functional groups is a cornerstone of molecular construction. Among the most fundamental and frequently encountered challenges is the conversion of alcohols, which are abundant and readily available, into other functionalities. However, the hydroxyl (-OH) group is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻)[1][2]. The p-toluenesulfonyl group, or "tosyl" group (Ts), provides an elegant and highly effective solution to this problem.

The primary function of the tosyl group is to convert the hydroxyl group of an alcohol into a tosylate ester (-OTs). This transformation dramatically alters the electronic properties of the oxygen atom, making the tosylate anion an exceptionally good leaving group[3][4]. This conversion unlocks a vast array of synthetic possibilities, primarily through nucleophilic substitution reactions, which are pivotal in the synthesis of pharmaceuticals and other complex organic molecules[5]. This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols for the nucleophilic substitution of tosylates, designed for researchers and professionals in drug development and the chemical sciences.

The Tosylate Anion: A Superior Leaving Group

The efficacy of the tosylate group stems from the remarkable stability of the tosylate anion (TsO⁻) that is formed upon its departure. This stability can be attributed to two key factors:

  • Resonance Stabilization : The negative charge on the oxygen atom is not localized; instead, it is delocalized across the entire sulfonyl group through resonance with the two other oxygen atoms[6]. This distribution of charge significantly lowers the energy of the anion, making it very stable and thus an excellent leaving group.

  • Weak Basicity : The tosylate anion is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid with a pKa of approximately -2.8. A fundamental principle in organic chemistry is that weak bases are good leaving groups[4][7]. The tosylate anion's extreme weakness as a base means it is very stable on its own and readily departs from the substrate.

Compared to other common leaving groups, tosylates are generally considered superior to halides like bromide and chloride for several reasons, including their often crystalline nature which aids in purification and the stereochemical control they offer in the initial activation step[8][9].

Synthesis of Alkyl Tosylates: Activating the Alcohol

Before a nucleophilic substitution can occur, the alcohol must first be converted into the corresponding alkyl tosylate. This is a reliable and well-established procedure that proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during this step[3][10][11].

The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, most commonly pyridine or triethylamine (TEA)[10]. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of TsCl. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[10].

Tosylation_Mechanism Figure 1: Mechanism of Alcohol Tosylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH R-OH (Alcohol) Oxonium R-O(H+)-Ts (Oxonium Ion) R_OH->Oxonium Nucleophilic Attack on S TsCl Ts-Cl (Tosyl Chloride) TsCl->Oxonium Base Base (e.g., Pyridine) Salt Base-H+ Cl- Base->Salt R_OTs R-OTs (Alkyl Tosylate) Oxonium->R_OTs Deprotonation

Caption: Mechanism of alcohol tosylation with TsCl.

Core Principles of Nucleophilic Substitution on Tosylates

Alkyl tosylates are excellent substrates for nucleophilic substitution reactions, behaving much like alkyl halides[11]. The reaction predominantly proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially for primary and secondary tosylates[5].

Key characteristics of the Sₙ2 reaction on tosylates include:

  • Stereochemistry : The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon center. This is a hallmark of the Sₙ2 mechanism, where the nucleophile attacks from the side opposite to the leaving group (backside attack)[11][12][13]. The overall process from alcohol to the final product results in a net inversion of configuration[11][12].

  • Kinetics : The reaction rate is dependent on the concentration of both the alkyl tosylate and the nucleophile.

  • Substrate : The reaction is fastest for primary tosylates and progressively slower for secondary tosylates due to increasing steric hindrance[12]. Tertiary tosylates typically do not undergo Sₙ2 reactions and will favor elimination (E2) or Sₙ1 pathways[2][12].

Caption: Sₙ2 reaction showing backside attack and inversion.

Reaction Conditions for Common Nucleophiles

The choice of reaction conditions—particularly the nucleophile, solvent, and temperature—is critical for achieving a successful substitution with high yield and minimal side products. Polar aprotic solvents such as DMF, DMSO, and acetone are generally preferred for Sₙ2 reactions as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity[14][15].

Table 1: Typical Conditions for Nucleophilic Substitution of Alkyl Tosylates
Substrate TypeNucleophile (Reagent)SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Primary TosylateAzide (NaN₃)DMF60 - 803 - 690[5][14]
Secondary TosylateBromide (NaBr)Acetone501285[5]
Primary TosylateCyanide (NaCN)DMSO80682[5]
Secondary TosylateMethoxide (NaOMe)Methanol252475[5]
Primary TosylateAmine (R-NH₂) (excess)TolueneReflux3 - 4Variable[16]
Secondary TosylateAcetate (NaOAc)DMF80 - 10012 - 2470 - 85

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the tosylation of a primary alcohol and a subsequent nucleophilic substitution with sodium azide.

Protocol 1: General Procedure for the Tosylation of a Primary Alcohol

This protocol describes the reliable conversion of a primary alcohol into its corresponding tosylate, preparing it for subsequent substitution reactions[5][17].

Materials:

  • Primary alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous pyridine or triethylamine (1.5 eq.)

  • Anhydrous dichloromethane (DCM) (10 volumes)

  • Deionized water

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours[5].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, carefully quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), deionized water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude tosylate can be purified by recrystallization (e.g., from ethanol or hexanes) or by column chromatography on silica gel.

Protocol 2: Sₙ2 Substitution of an Alkyl Tosylate with Sodium Azide

This protocol details the displacement of a tosylate group with an azide nucleophile, a common transformation for introducing a nitrogen-containing functional group[5][18].

Materials:

  • Alkyl tosylate (1.0 eq.)

  • Sodium azide (NaN₃) (1.5 eq.)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkyl tosylate (1.0 eq.) in anhydrous DMF (5-10 volumes).

  • Add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60-80 °C in an oil bath and stir vigorously for 3-6 hours[5].

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10 volumes).

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash them with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure. Caution: Low molecular weight organic azides can be explosive. Do not heat excessively or distill to dryness.

  • Purify the crude product by column chromatography if necessary.

Workflow Figure 3: General Synthetic Workflow Alcohol Starting Alcohol (R-OH) Tosylation Tosylation Alcohol->Tosylation Tosylate Alkyl Tosylate (R-OTs) Tosylation->Tosylate TsCl, Pyridine Retention of Stereochemistry Substitution Nucleophilic Substitution Tosylate->Substitution Product Final Product (R-Nu) Substitution->Product Nucleophile (Nu-) Inversion of Stereochemistry

Caption: Workflow from alcohol to substituted product.

Side Reactions and Troubleshooting

The primary competing reaction in the nucleophilic substitution of tosylates is E2 (bimolecular elimination) . This is particularly prevalent under the following conditions:

  • Substrate : Secondary and tertiary tosylates are more prone to elimination than primary tosylates[12].

  • Nucleophile/Base : Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) strongly favor elimination over substitution[13][19].

  • Temperature : Higher reaction temperatures generally favor elimination over substitution because elimination has a higher activation energy and benefits more from increased thermal energy[19].

To favor substitution over elimination, it is advisable to use a strong, non-bulky nucleophile, the least sterically hindered substrate possible, a polar aprotic solvent, and the lowest effective reaction temperature[12][19].

Conclusion

The conversion of alcohols to tosylates is an indispensable strategy in organic synthesis, transforming a poor leaving group into an excellent one. This activation enables a wide range of Sₙ2 reactions with a high degree of predictability and stereochemical control. By carefully selecting the substrate, nucleophile, solvent, and temperature, researchers can effectively utilize alkyl tosylates to construct complex molecular architectures, making this methodology a vital tool for professionals in drug discovery and chemical development.

References

Sources

Application

analytical characterization of PROTACs containing the VH032 ligand

Application Note & Protocols: Analytical Characterization of PROTACs Containing the VH032 Ligand For Researchers, Scientists, and Drug Development Professionals Introduction: The PROTAC Revolution and the Role of VH032 P...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: Analytical Characterization of PROTACs Containing the VH032 Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Role of VH032

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1][] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] This tripartite assembly forms a ternary complex, bringing the POI into proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]

One of the most widely utilized E3 ligase ligands in PROTAC design is VH032, a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase.[6][7][8] The favorable binding kinetics and well-characterized interactions of VH032 with VHL have made it a cornerstone in the development of numerous PROTACs targeting a diverse range of proteins.[9][10][11] However, the unique tripartite structure and catalytic mode of action of PROTACs present distinct analytical challenges that require a multi-faceted characterization approach to ensure their efficacy, selectivity, and safety.[12][13]

This application note provides a comprehensive guide to the . We will delve into the critical experimental workflows and protocols necessary to validate the entire cascade of PROTAC action, from initial binding events to final protein degradation.

The Mechanism of Action: A Step-by-Step Breakdown

Understanding the mechanism of action is fundamental to designing a robust analytical strategy. The process can be broken down into several key steps, each requiring specific analytical techniques for validation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VH032-based PROTAC PROTAC->PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a VH032-based PROTAC.

Part 1: Foundational Characterization of the PROTAC Molecule

Before assessing the biological activity of a PROTAC, it is imperative to thoroughly characterize the molecule itself. This initial phase ensures the identity, purity, and stability of the compound, which are critical for the reproducibility and interpretation of subsequent biological assays.

Identity and Purity Assessment by LC-MS and NMR

Rationale: Confirmation of the chemical structure and assessment of purity are the first steps in PROTAC characterization. The complexity of PROTAC synthesis can lead to impurities and side products that may interfere with biological assays.[14]

Protocol 1: UPLC-UV/MS for Purity and Identity Assessment

This method provides a rapid assessment of purity via UV detection and confirms the molecular weight of the PROTAC by mass spectrometry.[15]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

  • Gradient: 5% to 95% B over 5 minutes.[15]

  • Flow Rate: 0.5 mL/min.[15]

  • Column Temperature: 40 °C.[15]

  • Detection: UV (diode array detector) and Mass Spectrometry (electrospray ionization).

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed structural information, confirming the connectivity of the atoms within the PROTAC molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[14][16]

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated solvent compatible with the PROTAC (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in approximately 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra as needed for full structural assignment.

Physicochemical Properties: Solubility and Stability

Rationale: Poor solubility and stability can significantly impact the biological performance of a PROTAC.[17] Assessing these parameters early in the development process is crucial.

Protocol 3: Kinetic Solubility Assay

  • Method: Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Procedure: Serially dilute the stock solution in aqueous buffer (e.g., PBS, pH 7.4) and incubate for a defined period (e.g., 2 hours).

  • Analysis: Measure the amount of soluble PROTAC remaining in the supernatant after centrifugation using HPLC-UV.

Protocol 4: Stability Assessment in Biological Matrices

  • Method: Incubate the PROTAC in relevant biological matrices (e.g., plasma, liver microsomes).

  • Procedure: At various time points, quench the reaction and analyze the remaining amount of the parent PROTAC by LC-MS/MS.

  • Data Analysis: Calculate the half-life (t₁/₂) of the PROTAC in the respective matrix.

Part 2: In Vitro Characterization of PROTAC Activity

This section focuses on the core of PROTAC characterization: confirming its ability to induce the formation of a ternary complex and subsequently mediate the degradation of the target protein.

Binding Affinity to Target Protein and VHL

Rationale: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[18][19] Quantifying the binding affinities of the PROTAC to both the POI and VHL is a critical first step.

Biophysical Techniques for Binding Analysis:

A variety of biophysical assays can be employed to measure binding affinities (KD).[20][21]

Technique Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.KD, kon, koffReal-time kinetics, high sensitivity.Requires protein immobilization.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction.KD, ΔH, ΔS, StoichiometryLabel-free, provides thermodynamic data.High sample consumption.
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light upon binding.KD, kon, koffReal-time kinetics, high throughput.Lower sensitivity than SPR.

Protocol 5: General SPR Binding Assay

  • Immobilization: Covalently immobilize the purified VHL E3 ligase complex or the POI onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the PROTAC over the sensor surface and a reference surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD), association rate constant (kon), and dissociation rate constant (koff).

  • Repeat: Perform the reciprocal experiment by immobilizing the other binding partner and using the PROTAC as the analyte.

Ternary Complex Formation

Rationale: While binary binding is essential, the ultimate driver of PROTAC efficacy is the formation of a stable and productive ternary complex.[18][19] It is crucial to demonstrate that the PROTAC can simultaneously bind both the POI and VHL.

Ternary_Complex_Workflow cluster_workflow Ternary Complex Analysis Workflow start Purified Proteins (POI, VHL) & PROTAC spr SPR/BLI/ITC (Binary Binding) start->spr native_ms Native Mass Spectrometry (Complex Stoichiometry) spr->native_ms fret TR-FRET/AlphaLISA (Proximity Assay) spr->fret end Confirmation of Ternary Complex native_ms->end fret->end

Caption: A typical workflow for confirming ternary complex formation.

Protocol 6: Native Mass Spectrometry for Ternary Complex Detection

Native MS is a powerful technique to directly observe the formation of the ternary complex and determine its stoichiometry.[22][23][24]

  • Sample Preparation: Mix the POI, VHL, and the PROTAC at appropriate molar ratios in a volatile buffer (e.g., ammonium acetate).[22]

  • Ionization: Use a soft ionization technique, such as nano-electrospray ionization (nESI), to transfer the intact complex into the gas phase.[23][24]

  • Mass Analysis: Analyze the mass-to-charge ratio of the ions to identify the peaks corresponding to the individual proteins, binary complexes, and the ternary complex.

Protocol 7: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that can be used to monitor the formation of the ternary complex in a high-throughput format.[25]

  • Reagent Preparation: Label the POI and VHL with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively.

  • Assay Plate Setup: In a microplate, add the labeled proteins and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate to allow for complex formation.

  • Measurement: Measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.

In Vitro Ubiquitination

Rationale: The formation of a ternary complex should lead to the ubiquitination of the POI. An in vitro ubiquitination assay provides direct evidence of this crucial step.[26]

Protocol 8: In Vitro Ubiquitination Assay

  • Reaction Mixture: Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, the POI, VHL, and the PROTAC.

  • Incubation: Incubate the reaction at 37 °C for a specified time.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms the activity of the PROTAC.

Part 3: Cellular Characterization of PROTAC Activity

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Target Protein Degradation

Rationale: The primary endpoint for a PROTAC is the reduction in the cellular levels of the POI. This is typically quantified by measuring the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[9]

Protocol 9: Western Blotting for Protein Degradation

  • Cell Treatment: Treat the chosen cell line with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[27]

Protocol 10: Mass Spectrometry-Based Proteomics for Selectivity Profiling

Rationale: It is essential to assess the selectivity of the PROTAC and identify any off-target degradation. Global proteomics provides an unbiased view of the PROTAC's effect on the entire proteome.[28][29]

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant target degradation. Prepare protein lysates.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database to identify and quantify proteins. Compare the protein abundance in PROTAC-treated samples to vehicle-treated controls to identify significantly downregulated proteins.[28]

Conclusion

The requires a comprehensive and systematic approach. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can build a complete picture of a PROTAC's mechanism of action, from its initial binding to the target protein and VHL to the ultimate degradation of the POI in a cellular environment. The protocols outlined in this application note provide a robust framework for the successful development and validation of this exciting new class of therapeutics.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. Available at: [Link]

  • Proteolysis targeting chimera - Wikipedia. Available at: [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed. Available at: [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. Available at: [Link]

  • Mass Spectrometry Analysis of Chemically and Collisionally Dissociated Molecular Glue- and PROTAC-Mediated Protein Complexes Informs on Disassembly Pathways - ACS Publications. Available at: [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. Available at: [Link]

  • Development of biophysical assays for studies of PROTACs - DiVA portal. Available at: [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC. Available at: [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute. Available at: [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC. Available at: [Link]

  • Application of mass spectrometry for the advancement of PROTACs - PubMed. Available at: [Link]

  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy | ACS Central Science. Available at: [Link]

  • Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C) - YouTube. Available at: [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID | Semantic Scholar. Available at: [Link]

  • VH032 - Immunomart. Available at: [Link]

  • Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC - PubMed Central. Available at: [Link]

  • Focus on PROTAC Compounds: Development Strategy - Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Methods to accelerate PROTAC drug discovery - PMC - NIH. Available at: [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis. Available at: [Link]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC. Available at: [Link]

  • (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - ResearchGate. Available at: [Link]

  • PROTACs: Future Trends and Innovative Drug Development - MarinBio. Available at: [Link]

  • Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders | Request PDF - ResearchGate. Available at: [Link]

  • Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses | JACS Au - ACS Publications. Available at: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- - ChemRxiv. Available at: [Link]

  • The Future of PROTAC Research: Emerging Opportunities and Challenges - Panome Bio. Available at: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available at: [Link]

  • PROTAC Technology: Opportunities and Challenges | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol - Waters Corporation. Available at: [Link]

  • Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation - PMC - NIH. Available at: [Link]

  • Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase | JACS Au - ACS Publications. Available at: [Link]

  • PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Discovery of Theranostic PROTACs for Detecting and Degrading NAMPT | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Structural Elucidation of VH032-Based PROTACs by NMR Spectroscopy

Introduction: The Critical Role of Structural Integrity in PROTAC Function Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome sys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in PROTAC Function

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand for an E3 ubiquitin ligase, a ligand for the POI, and a connecting linker.[3] Among the most utilized E3 ligase ligands is VH032, a potent binder of the von Hippel-Lindau (VHL) E3 ligase.[1][4] The efficacy of a VH032-based PROTAC is critically dependent on its three-dimensional structure, which dictates its ability to simultaneously engage both the VHL complex and the target protein, thereby forming a productive ternary complex for ubiquitination and subsequent degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, high-resolution analytical technique for the comprehensive structural and interactional analysis of PROTACs in a solution state that mimics the cellular environment.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of various NMR techniques for the structural elucidation and characterization of VH032-based PROTACs. We will delve into not just the "how" but also the "why" of experimental choices, ensuring a robust and self-validating analytical workflow.

The PROTAC Mechanism: A Symphony of Molecular Interactions

The successful degradation of a target protein by a VH032-based PROTAC is a multi-step process, each stage of which can be interrogated by NMR.

PROTAC_Mechanism PROTAC VH032-based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binary Binding POI Protein of Interest (POI) PROTAC->POI Binary Binding Ternary_Complex PROTAC:VHL:POI Ternary Complex PROTAC->Ternary_Complex VHL->Ternary_Complex POI->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation Mediates

Caption: Workflow of PROTAC-mediated protein degradation.

Part 1: Structural Verification of the PROTAC Molecule

Prior to investigating complex biological interactions, it is imperative to unequivocally confirm the chemical identity, purity, and solution-state conformation of the synthesized VH032-based PROTAC. 1D and 2D NMR techniques are the gold standard for this purpose.

One-Dimensional (1D) NMR: The First Line of Analysis

¹H and ¹³C NMR are fundamental for verifying the covalent structure of the PROTAC.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and neighboring protons (through spin-spin coupling). The integration of proton signals should be consistent with the number of protons in the proposed structure.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's functional group and hybridization state.

Parameter ¹H NMR ¹³C NMR
Information Proton environment, multiplicity, integrationCarbon backbone, functional groups
Typical Scans 16-641024+
Key Insights Confirms presence of key functional groups and their connectivity.Verifies the carbon framework of the molecule.

Table 1: Key Parameters for 1D NMR Analysis of VH032-Based PROTACs.

Protocol 1: 1D ¹H and ¹³C NMR of a VH032-Based PROTAC
  • Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be based on the PROTAC's solubility. Ensure the solution is clear and free of particulates.

  • Instrument Setup:

    • Use a 400 MHz or higher NMR spectrometer.

    • Tune and shim the probe for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the PROTAC structure.

    • Assign the ¹³C NMR peaks to the respective carbon atoms.

Two-Dimensional (2D) NMR: Mapping the Molecular Connectivity and Conformation

2D NMR experiments are indispensable for unambiguously assigning all ¹H and ¹³C signals and for gaining insights into the PROTAC's solution conformation.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity (< 5 Å), providing crucial information about the PROTAC's 3D structure and linker conformation.[5]

NMR_Elucidation_Workflow cluster_1D 1D NMR cluster_2D_Connectivity 2D NMR (Connectivity) cluster_2D_Conformation 2D NMR (Conformation) H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Verified PROTAC Structure & Conformation COSY->Structure HSQC->Structure HMBC->Structure NOESY_ROESY NOESY / ROESY NOESY_ROESY->Structure

Caption: Workflow for complete structural elucidation by NMR.

Protocol 2: 2D NMR for Structural Elucidation
  • Sample Preparation: Use the same sample as prepared for 1D NMR.

  • Acquisition:

    • COSY: Acquire a standard gradient-enhanced COSY spectrum.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for typical 2-3 bond couplings (e.g., 60-80 ms).

    • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecular size of the PROTAC (e.g., 200-800 ms).[5]

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software.

    • Systematically assign all proton and carbon resonances by integrating the information from all spectra.

    • Analyze the NOESY/ROESY spectrum to identify through-space correlations, which will reveal the folding of the linker and the relative orientation of the VH032 and POI ligands.

Part 2: Characterizing PROTAC-Protein Interactions

Once the structure of the PROTAC is confirmed, the next crucial step is to characterize its binding to the VHL E3 ligase and the target protein, both individually (binary complexes) and simultaneously (ternary complex).

Ligand-Observed NMR: A Rapid Screen for Binding

Ligand-observed NMR methods are highly efficient for detecting binding and can provide information on the binding epitope of the PROTAC. These techniques are particularly useful when working with large, unlabeled proteins.

  • Saturation Transfer Difference (STD) NMR: This powerful technique identifies which parts of the PROTAC are in close contact with the protein.[6][7] By selectively saturating the protein's proton signals, this saturation is transferred to the bound PROTAC via spin diffusion. The difference spectrum (off-resonance minus on-resonance) reveals only the signals of the binding PROTAC. The intensity of the STD signals is proportional to the proximity of the PROTAC's protons to the protein surface.

  • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method detects binding by observing the transfer of magnetization from bulk water to the PROTAC. In the free state, the PROTAC's water-transferred NOE has the opposite sign to that of the protein-bound state. This technique is highly sensitive for detecting weak binding interactions.

Protocol 3: STD NMR for Mapping PROTAC Binding to VHL or POI
  • Sample Preparation:

    • Prepare a solution of the protein (VHL or POI) at a low concentration (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a stock solution of the PROTAC in the same buffer.

    • The final NMR sample should contain the protein and a significant excess of the PROTAC (e.g., 1:50 to 1:100 protein-to-PROTAC ratio).

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum as a reference.

    • Acquire the STD NMR spectrum using a pulse sequence with selective saturation of the protein resonances. The on-resonance saturation frequency should be set to a region where only protein signals are present (e.g., -1 to 0 ppm), and the off-resonance frequency to a region devoid of any signals (e.g., 30-40 ppm).

    • A saturation time of 1-3 seconds is typically used.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Identify the proton signals in the STD spectrum. The relative intensities of these signals indicate which parts of the PROTAC are in closest contact with the protein.

Protein-Observed NMR: Probing the Binding Interface and Ternary Complex Formation

When isotopically labeled protein (¹⁵N and/or ¹³C) is available, protein-observed NMR methods provide detailed information about the binding interface and conformational changes upon PROTAC binding.

  • Chemical Shift Perturbation (CSP) Mapping: Binding of the PROTAC to the labeled protein will cause changes in the chemical environment of the amino acid residues at the binding interface, leading to shifts in their corresponding peaks in a ¹H-¹⁵N HSQC spectrum.[8] By titrating the PROTAC into the protein solution and monitoring these chemical shift changes, the binding site can be mapped onto the protein structure. This technique is also invaluable for confirming the formation of the ternary complex, where the addition of the second protein will induce further chemical shift perturbations.

Protocol 4: ¹H-¹⁵N HSQC Titration for CSP Mapping
  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N-labeled protein (VHL or POI) at a concentration of 50-200 µM in a suitable NMR buffer.

    • Prepare a concentrated stock solution of the PROTAC in the same buffer.

  • Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Perform a titration by adding increasing amounts of the PROTAC to the protein sample, acquiring an HSQC spectrum at each titration point (e.g., 0.25, 0.5, 1.0, 1.5, 2.0 molar equivalents).

    • To confirm ternary complex formation, repeat the titration with the PROTAC in the presence of the unlabeled partner protein.

  • Data Processing and Analysis:

    • Process and overlay the HSQC spectra from the titration series.

    • Identify the amide peaks that show significant chemical shift changes upon PROTAC addition.

    • Calculate the combined chemical shift perturbation for each residue.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.

Conclusion

NMR spectroscopy provides an indispensable and multifaceted toolkit for the rigorous structural and functional characterization of VH032-based PROTACs. From the fundamental verification of the small molecule's structure and conformation to the intricate details of binary and ternary complex formation, NMR offers unparalleled insights at atomic resolution. The protocols and principles outlined in this application note provide a robust framework for researchers to confidently advance their PROTAC development programs, ensuring that the molecules under investigation are structurally sound and mechanistically competent.

References

  • Amporndanai, K., Katinas, J. M., Chopra, A., & Fesik, S. W. (2025). NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex. ACS Medicinal Chemistry Letters.[4][8][9]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PubMed Central.[5]

  • Li, Y., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega.[10][11]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.[12]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters.[13][14][15][16]

  • Application Notes and Protocols for the Analytical Characterization of (R,S,S)-VH032-Me-glycine. (n.d.). Benchchem.[17]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). RSC Publishing.[18]

  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (n.d.). PubMed Central.[3]

  • VH032-OH | Ligands for E3 Ligase. (n.d.). MedchemExpress.com.[19]

  • The Crucial Role of Stereochemistry in VH032 and its Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.[20]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (n.d.). ACS Omega.[21]

  • Lan, H., et al. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv.[1][22]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). Chemical Society Reviews.[2][23]

  • VH 032, amine | CAS 2137142-47-1 | Degrader Building Block. (n.d.). Bio-Techne.

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. (n.d.). PubMed.[24][25]

  • In Silico Modeling and Scoring of PROTAC-Mediated Ternary Complex Poses. (n.d.). ResearchGate.[26]

  • Detecting and Characterizing Interactions of Metabolites with Proteins by Saturation Transfer Difference Nuclear Magnetic Resonance (STD NMR) Spectroscopy. (n.d.). Springer Nature Experiments.[6]

  • Designing In Vitro Assays for VH032 Thiol-Based PROTACs: Application Notes and Protocols. (n.d.). Benchchem.[27]

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. (n.d.). PubMed Central.[28]

  • Group Epitope Mapping by Saturation Transfer Difference NMR To Identify Segments of a Ligand in Direct Contact with a Protein Receptor. (n.d.). ResearchGate.[7]

  • An In-depth Technical Guide on the Mechanism of Action of (R,S,S)-VH032-Me-glycine Based PROTACs. (n.d.). Benchchem.[29]

Sources

Application

Application Notes and Protocols for the Purification of PROTACs Synthesized with Tosylate Linkers using HPLC

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins.[1] The synthesis of these heterobifunctional molecules is a complex, multi-step process, with the linker component playing a pivotal role in the efficacy of the final compound.[2] Tosylate-functionalized linkers are frequently employed as versatile building blocks in PROTAC synthesis due to the tosyl group's excellent leaving group properties, facilitating nucleophilic substitution.[3][4][5] However, the unique physicochemical characteristics of the resulting PROTACs, often including high molecular weight and hydrophobicity, present significant challenges for purification.[6][7] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), has emerged as the gold standard for the purification and purity assessment of PROTACs.[8][9] This document provides a comprehensive guide to the purification of PROTACs synthesized with tosylate linkers, offering detailed protocols, troubleshooting advice, and an in-depth explanation of the critical parameters involved in developing a robust HPLC purification strategy.

Introduction: The Critical Role of Purity in PROTAC Development

The therapeutic efficacy and safety of a PROTAC are intrinsically linked to its purity. The presence of unreacted starting materials, intermediates, and synthetic byproducts can lead to ambiguous biological data, off-target effects, and potential toxicity.[8] For research and preclinical applications, a purity level of greater than 95% is generally considered acceptable and is routinely verified by HPLC.[8] The complex, tripartite structure of PROTACs—comprising a target-binding ligand, an E3 ligase ligand, and a flexible linker—contributes to a challenging purification landscape.[7] The use of tosylate linkers, while synthetically advantageous, can introduce specific impurities that require a well-optimized purification method for their removal.

Challenges in Purifying PROTACs with Tosylate Linkers

The purification of PROTACs synthesized via tosylate displacement is complicated by several factors:

  • Heterogeneous Reaction Mixtures: The synthesis can result in a complex mixture of the desired PROTAC, unreacted ligands, the tosylated linker, and various byproducts from incomplete or side reactions.[6]

  • Physicochemical Properties: PROTACs are often large molecules (typically around 1,000 Da) with a high degree of hydrophobicity, which can lead to poor solubility and challenging chromatographic behavior.[10] The presence of flexible linkers can also lead to broader peaks in chromatography.[11]

  • Structural Similarity of Impurities: Byproducts can be structurally very similar to the final PROTAC, making their separation difficult.[6]

  • Linker-Related Issues: The tosylate group itself is polar, which can influence the overall polarity and solubility of the PROTAC and its impurities, complicating the selection of an appropriate solvent system for purification.[12]

HPLC Method Development for PROTAC Purification

A systematic approach to HPLC method development is crucial for achieving high-purity PROTACs. Reversed-phase HPLC (RP-HPLC) is the most common technique used, separating molecules based on their hydrophobicity.[8]

Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_prep Phase 1: Preparation & Planning cluster_screen Phase 2: Initial Screening cluster_optimize Phase 3: Method Optimization cluster_validate Phase 4: Validation & Finalization prep_goal Define Analytical Goal (Purity, Impurity Profile) prep_sample Characterize Crude Sample (Solubility, Stability) prep_goal->prep_sample screen_column Screen Columns (C18, Phenyl-Hexyl) prep_goal->screen_column screen_mobile Screen Mobile Phases (Acidic vs. Basic pH) screen_column->screen_mobile screen_gradient Test Generic Gradients screen_mobile->screen_gradient opt_gradient Optimize Gradient Slope screen_gradient->opt_gradient opt_flow Adjust Flow Rate opt_gradient->opt_flow opt_temp Optimize Column Temperature opt_flow->opt_temp val_purity Assess Peak Purity opt_temp->val_purity val_fractions Collect & Analyze Fractions val_purity->val_fractions val_finalize Finalize Method & Document val_fractions->val_finalize

Caption: Workflow for HPLC method development for PROTAC purity assessment.[7]

Key Parameters for Optimization

1. Column Chemistry:

The choice of the stationary phase is the most critical factor for achieving successful separation.[7]

Column ChemistryKey Characteristics & Application for PROTACs
Standard C18 High hydrophobicity, offering strong retention for most PROTACs. A good starting point for method development.[3][8]
Phenyl-Hexyl Provides alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic-rich PROTACs and their impurities.[12]
Embedded Polar Group (EPG) Can improve peak shape for polar PROTACs and offer different selectivity compared to standard C18 phases.

2. Mobile Phase Composition:

The mobile phase consists of a weak solvent (A) and a strong solvent (B).

  • Mobile Phase A (Aqueous): Typically HPLC-grade water with an additive to control pH and improve peak shape.[8]

    • 0.1% Formic Acid (FA): Provides an acidic pH, which is a good starting point for many PROTACs.[3][7]

    • 0.1% Trifluoroacetic Acid (TFA): A stronger ion-pairing agent than formic acid, which can improve retention and peak shape for some PROTACs, but may be difficult to remove from the final product.[3]

    • 0.1% Ammonium Hydroxide: Used for high-pH separations, which can offer alternative selectivity.[7]

  • Mobile Phase B (Organic): Acetonitrile is the most commonly used organic solvent due to its low viscosity and UV transparency.[13] Isopropanol can be added to improve the recovery of very hydrophobic PROTACs.[13]

3. Gradient Elution:

A gradient elution, where the concentration of the organic solvent is increased over time, is necessary for separating the complex mixtures of PROTAC syntheses.[8]

  • Scouting Gradient: A broad gradient (e.g., 5% to 95% B over 15-20 minutes) is used initially to determine the approximate elution time of the PROTAC and its impurities.[8]

  • Optimized Gradient: The gradient slope is then adjusted to improve the resolution between the PROTAC and closely eluting impurities. A shallower gradient around the elution time of the target compound can significantly enhance separation.

Detailed Preparative HPLC Protocol

This protocol provides a general framework for the purification of a PROTAC synthesized with a tosylate linker using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude PROTAC sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC-grade

  • DMSO (for sample dissolution)

2. Instrumentation:

  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV detector.

  • Reversed-phase C18 column (e.g., 10 µm particle size, dimensions appropriate for the scale of purification).

  • Fraction collector.

3. Sample Preparation:

  • Dissolve the crude PROTAC in a minimal amount of DMSO.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration suitable for injection without causing precipitation.

  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.[12]

4. HPLC Method:

ParameterRecommended Starting ConditionsRationale
Column C18, 10 µm, e.g., 21.2 x 250 mmA standard stationary phase for hydrophobic molecules, with a larger particle size suitable for preparative work.[12]
Mobile Phase A Water + 0.1% Formic AcidProvides an acidic environment to protonate acidic residues and improve peak shape.[3][12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.[3][12]
Flow Rate Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column)Should be optimized for the specific column being used.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity.[7]
Detection Wavelength 254 nm or a wavelength at which the PROTAC has maximum absorbanceEnsures sensitive detection of the target compound and impurities.
Injection Volume Dependent on column loading capacity and sample concentrationShould be optimized to avoid overloading the column.
Gradient Elution Example: 0-5 min: 20% B; 5-25 min: 20% to 70% B; 25-30 min: 70% B; 30-32 min: 70% to 20% B; 32-40 min: 20% B (re-equilibration)A shallow gradient around the expected elution time of the PROTAC will provide the best resolution.

5. Fraction Collection and Analysis:

  • Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the PROTAC.[12]

  • Analyze the collected fractions by analytical LC-MS to confirm the identity and purity of the PROTAC in each fraction.[12]

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the organic solvent (e.g., acetonitrile) under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[12]

Troubleshooting Common Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Strong interaction with the stationary phase; column overload.Try a different mobile phase additive (e.g., TFA); reduce the injection volume/concentration; consider a different column chemistry (e.g., Phenyl-Hexyl).[12]
Co-elution of Impurities Insufficient resolution.Optimize the gradient (make it shallower); try a different column chemistry or mobile phase pH.[7]
Low Recovery Irreversible binding to the column; poor solubility.Add isopropanol to the mobile phase; try a different column chemistry.[13]
Peak Splitting Presence of rotamers or chiral centers.Optimize the column temperature; try a different mobile phase.[10]

Conclusion

The successful purification of PROTACs synthesized with tosylate linkers is a critical step in their development as potential therapeutics. A well-designed and optimized RP-HPLC method is essential for obtaining the high-purity material required for accurate biological evaluation. By systematically evaluating key parameters such as column chemistry, mobile phase composition, and gradient elution, researchers can overcome the inherent challenges of purifying these complex molecules. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reproducible purification strategies for this promising class of compounds.

References

Method

experimental workflow for in-vitro protein degradation assays

Application Notes & Protocols Topic: Experimental Workflow for In-Vitro Protein Degradation Assays Audience: Researchers, scientists, and drug development professionals. Introduction: Harnessing Cellular Machinery for Ta...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Workflow for In-Vitro Protein Degradation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Cellular Machinery for Targeted Protein Degradation

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that redirects the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool against targets previously considered "undruggable".[4][5]

The two predominant classes of small molecules driving this field are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[6][7]

  • PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[4][8] One ligand binds to the Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[][10]

  • Molecular Glues are smaller, monovalent molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by creating a "neosurface" on one of the proteins.[4][11][12] This novel protein-protein interaction also results in the target's ubiquitination and degradation.[12][13]

In-vitro biochemical and biophysical assays form the bedrock of any TPD discovery program. They provide a controlled environment to dissect the multi-step mechanism of action, enabling the rational design and optimization of degrader molecules before advancing to more complex cellular and in-vivo models.[7] This guide details a comprehensive in-vitro experimental workflow, from initial binding events to final protein degradation.

TPD_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-Degrader-E3 Ternary Complex POI->Ternary Degrader PROTAC or Molecular Glue Degrader->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination (E1, E2, ATP) Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation caption Fig 1. Mechanism of Targeted Protein Degradation.

Fig 1. Mechanism of Targeted Protein Degradation.

The In-Vitro Assay Cascade: A Step-by-Step Validation Workflow

A successful degrader must efficiently execute a series of distinct biochemical events. The in-vitro assay cascade is designed to validate each step sequentially. This systematic approach ensures that a failure at any point can be quickly identified, allowing for rational chemical optimization. A typical workflow involves confirming ternary complex formation, verifying subsequent ubiquitination, and finally, measuring proteasome-mediated degradation.

Assay_Cascade cluster_A Biophysical & Proximity Assays cluster_B Biochemical Assays cluster_C Functional Assays A Step 1: Ternary Complex Formation B Step 2: In-Vitro Ubiquitination A->B Confirms functional complex C Step 3: In-Vitro Degradation B->C Confirms substrate marking A1 SPR / BLI A2 TR-FRET A3 AlphaLISA B1 Western Blot for Poly-Ub B2 HTRF / ELISA C1 Cell-Free Degradation (Western Blot) C2 Reporter-Based Assays caption Fig 2. The In-Vitro TPD Assay Cascade.

Fig 2. The In-Vitro TPD Assay Cascade.

Part 1: Ternary Complex Formation Assays

Causality & Rationale: The formation of a stable and productive ternary complex is the cornerstone of degrader efficacy.[] Assays at this stage aim to quantify the binding affinities and kinetics of this three-body interaction. Key insights include determining the cooperativity of the system—whether the binding of the degrader to one protein enhances its affinity for the other—and identifying the "hook effect," where excess degrader can inhibit complex formation by creating separate binary complexes.[14]

Methodologies: A variety of biophysical and proximity-based assays are employed to study ternary complex formation.[14][15]

Assay Method Principle Advantages Disadvantages
SPR / BLI Measures changes in mass on a sensor surface as proteins bind, providing real-time kinetics (kon, koff) and affinity (KD).[14]Provides detailed kinetic data; label-free.Can be technically demanding; requires protein immobilization.
TR-FRET Measures energy transfer between a donor fluorophore on one protein and an acceptor on another when brought into proximity by the degrader.[7]Homogeneous (no-wash) format; high-throughput.Requires labeled proteins; potential for compound interference.
AlphaLISA Donor beads generate singlet oxygen that excites acceptor beads when in close proximity, producing a luminescent signal.[16][17]Highly sensitive; homogeneous format; high-throughput.Potential for compound interference; requires specific bead conjugates.
ITC Measures the heat released or absorbed during binding events, providing a complete thermodynamic profile (KD, ΔH, ΔS).[14]Label-free; provides thermodynamic data.Low-throughput; requires large amounts of pure protein.
Detailed Protocol: Ternary Complex Formation via TR-FRET

This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify degrader-induced ternary complex formation.

1. Reagents & Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

  • Labeled E3 Ligase: Purified E3 ligase (e.g., VHL or CRBN complex) labeled with a donor fluorophore (e.g., Terbium cryptate).[7]

  • Labeled Protein of Interest (POI): Purified POI labeled with an acceptor fluorophore (e.g., d2 or a fluorescent tag like GST-antibody conjugate).[17]

  • Degrader Compound: Serial dilutions in DMSO, followed by dilution in Assay Buffer.

  • Assay Plates: Low-volume, 384-well black plates.

  • Plate Reader: HTRF-compatible plate reader.

2. Experimental Procedure:

  • Prepare Reagents: Thaw protein stocks on ice. Prepare serial dilutions of the degrader compound. A typical 11-point, 3-fold serial dilution starting from 100 µM is common.

  • Dispense Degrader: Add 2 µL of the serially diluted degrader compound or vehicle (DMSO) control to the wells of the 384-well plate.

  • Add Labeled Proteins:

    • Prepare a working solution of the donor-labeled E3 ligase at 2X final concentration in Assay Buffer.

    • Prepare a working solution of the acceptor-labeled POI at 2X final concentration in Assay Buffer.

    • Add 4 µL of the E3 ligase solution to all wells.

    • Add 4 µL of the POI solution to all wells. The final assay volume is 10 µL.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 x g) to mix. Incubate at room temperature for 1-4 hours, protected from light. Incubation time should be optimized for signal stability.

  • Data Acquisition: Read the plate on an HTRF-compatible reader. Measure emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at the donor's excitation wavelength (e.g., 337 nm).

3. Data Analysis:

  • Calculate TR-FRET Ratio: The raw data is typically expressed as a ratio of the acceptor signal to the donor signal, often multiplied by 10,000.

    • Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Plot Data: Plot the TR-FRET ratio against the log of the degrader concentration.

  • Interpret Results: A successful degrader will produce a bell-shaped curve.[16] The peak of the curve indicates the optimal concentration for ternary complex formation. The height of the peak reflects the relative population of the ternary complex.[16] A lack of a bell-shaped curve may indicate low affinity or poor cooperativity.

Part 2: In-Vitro Ubiquitination Assays

Causality & Rationale: The formation of a ternary complex is a prerequisite, but the ultimate goal is the enzymatic transfer of ubiquitin to the POI.[18] An in-vitro ubiquitination assay directly measures this key functional outcome. It reconstitutes the enzymatic cascade of the UPS, requiring E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the specific E3 ligase, ubiquitin, ATP, and the POI.[19][20] This assay confirms that the degrader-induced complex is geometrically competent for catalysis.

Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation E1 E1 Activating Enzyme E1_Ub E1~Ub E1->E1_Ub ATP ATP ATP->E1_Ub Ub Ubiquitin Ub->E1_Ub E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 Conjugating Enzyme E2->E2_Ub PolyUb_POI Poly-Ub POI E2_Ub->PolyUb_POI Ternary POI-Degrader-E3 Ternary Complex Ternary->PolyUb_POI caption Fig 3. PROTAC-mediated ubiquitination cascade.

Fig 3. PROTAC-mediated ubiquitination cascade.

Detailed Protocol: In-Vitro Ubiquitination & Western Blot Detection

This protocol describes a classic method to visualize the polyubiquitination of a target protein.

1. Reagents & Materials:

  • Ubiquitination Buffer (10X): 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT.[21]

  • ATP Stock Solution: 20 mM ATP in water.[21]

  • Recombinant Proteins:

    • E1 Activating Enzyme (e.g., UBE1)

    • E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)

    • E3 Ligase Complex (e.g., VCB or DDB1/CRBN)

    • Protein of Interest (POI)

    • Ubiquitin (wild-type)

  • Degrader Compound: Diluted in DMSO.

  • Reaction Stop Solution: 4X SDS-PAGE loading buffer.

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, primary antibodies (anti-POI and anti-Ubiquitin), HRP-conjugated secondary antibody, and ECL substrate.[10][19]

2. Experimental Procedure:

  • Prepare Reaction Master Mix: On ice, prepare a master mix containing all common components. For a typical 30 µL reaction, this would include:

    • 3 µL 10X Ubiquitination Buffer

    • 1.5 µL 20 mM ATP (final concentration 1 mM)[22]

    • Recombinant E1 (e.g., 50-100 nM final concentration)

    • Recombinant E2 (e.g., 200-500 nM final concentration)[19]

    • Recombinant E3 Ligase (e.g., 20-100 nM final concentration)

    • Ubiquitin (e.g., 2-5 µg)[19]

    • Recombinant POI (e.g., 200-500 ng)

    • Nuclease-free water to volume.

  • Set Up Reactions: Aliquot the master mix into microcentrifuge tubes. Add 1 µL of degrader compound at various concentrations or DMSO as a vehicle control.

  • Essential Controls: Prepare reactions omitting key components to ensure the observed signal is specific:

    • No E1

    • No E3

    • No ATP

    • No Degrader (vehicle control)

  • Incubation: Incubate the reactions at 30-37°C for 1-2 hours.[19][22]

  • Stop Reaction: Stop the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling the samples at 95-100°C for 5 minutes.[19]

  • Western Blot Analysis:

    • Separate the reaction products on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.[19]

    • Block the membrane for 1 hour at room temperature.

    • Probe with a primary antibody against the POI. This will reveal a ladder of higher molecular weight bands above the unmodified POI, corresponding to the addition of ubiquitin molecules.

    • Alternatively, probe with an anti-ubiquitin antibody to confirm the bands are indeed ubiquitinated.[17]

    • Incubate with an HRP-conjugated secondary antibody and visualize using an ECL substrate.[10]

Part 3: Cell-Free In-Vitro Degradation Assays

Causality & Rationale: The final, definitive step of the in-vitro cascade is to demonstrate that the ubiquitinated POI is recognized and degraded by the 26S proteasome.[10] This assay provides the most direct evidence of the degrader's intended function in a simplified, cell-free system. It typically uses a cell lysate as a source of endogenous, active proteasomes, along with an ATP regenerating system to fuel the degradation process.[23]

Detailed Protocol: Cell Lysate-Based In-Vitro Degradation

This protocol outlines a time-course experiment to monitor the disappearance of a target protein.

1. Reagents & Materials:

  • Cell Line: A cell line known to express the target E3 ligase (e.g., HEK293T, HeLa).

  • Lysis Buffer: Hypotonic buffer (e.g., 20 mM HEPES pH 7.5, 5 mM KCl, 1.5 mM MgCl2, 1 mM DTT) with protease inhibitors (proteasome inhibitors must be excluded).

  • Degradation Assay Buffer (2X): 50 mM Tris-HCl pH 7.5, 200 mM KCl, 24 mM MgCl2.[23]

  • ATP Regenerating System: A mix containing ATP, phosphocreatine, and creatine kinase.

  • Recombinant POI: Purified protein to be degraded.

  • Degrader Compound & Controls: Degrader, vehicle (DMSO), and a proteasome inhibitor (e.g., MG132) as a negative control.

2. Experimental Procedure:

Part A: Preparation of S100 Cell Lysate

  • Grow cells to ~80-90% confluency. Harvest and wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in 1.5 volumes of hypotonic Lysis Buffer and incubate on ice for 20-30 minutes.

  • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet microsomes.

  • The resulting supernatant is the S100 fraction, containing soluble cytosolic components including the proteasome. Determine protein concentration (e.g., via Bradford assay), aliquot, and flash-freeze in liquid nitrogen for storage at -80°C.

Part B: Degradation Reaction

  • Reaction Setup: On ice, set up reactions in microcentrifuge tubes. For a 50 µL final volume:

    • 25 µL 2X Degradation Assay Buffer

    • S100 Lysate (e.g., 50-100 µg total protein)

    • ATP Regenerating System (to manufacturer's recommended concentration)

    • Recombinant POI (e.g., 50-100 nM)

    • 1 µL Degrader compound (or DMSO/MG132 control)

    • Nuclease-free water to 50 µL.

  • Incubation & Time Points: Incubate the reactions at 30°C.[23] At specified time points (e.g., 0, 30, 60, 90, 120 minutes), remove an aliquot of the reaction and immediately stop it by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Analyze all time points for each condition by Western blot using an antibody against the POI. A loading control (an abundant protein in the lysate like GAPDH or a protein not targeted for degradation) should also be probed to ensure equal loading.

3. Data Analysis & Presentation:

  • Quantification: Quantify the band intensity of the POI at each time point using image analysis software. Normalize the POI signal to the loading control.[10]

  • Determine DC50 and Dmax: To determine potency and efficacy, set up reactions with a serial dilution of the degrader and incubate for a fixed time (e.g., 2 hours). Plot the percentage of remaining POI (relative to the vehicle control) against the log of the degrader concentration. Fit the data to a dose-response curve to calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5][24][25]

Example Data Summary:

CompoundTarget ProteinDC50 (nM)Dmax (%)
Degrader-XPOI-115.292%
Degrader-YPOI-1125.875%
Control (Inactive)POI-1>10,000<10%

Conclusion

The in-vitro assay cascade provides a robust, self-validating system for the preclinical evaluation of targeted protein degraders. By systematically confirming ternary complex formation, subsequent ubiquitination, and proteasome-mediated degradation, researchers can build a comprehensive profile of their compounds. This detailed biochemical and biophysical characterization is essential for establishing a clear structure-activity relationship (SAR), enabling the rational optimization of degrader potency and efficacy, and providing a solid foundation for advancing promising candidates into cell-based and in-vivo studies.

References

  • Bio-protocol. (n.d.). In vitro Protein Ubiquitination Assays. Retrieved from [Link]

  • Donovan, K. A., et al. (2021). Novel Mechanisms of Molecular Glue-Induced Protein Degradation. ACS Central Science. Retrieved from [Link]

  • Che, J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Retrieved from [Link]

  • Winter, G. E. (n.d.). Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. PubMed Central. Retrieved from [Link]

  • Lee, J.-H., et al. (n.d.). In vitro Auto- and Substrate-Ubiquitination Assays. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2021). Novel Mechanisms of Molecular Glue-Induced Protein Degradation. Retrieved from [Link]

  • Pendbhaje, S. (n.d.). A Review on Targeted Protein Degradation and Its Novel Therapeutic Approaches. Research & Reviews: A Journal of Drug Design & Discovery. Retrieved from [Link]

  • JoVE. (n.d.). Detection of Protein Ubiquitination. Retrieved from [Link]

  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Protein Ubiquitination Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Protein Degradation Assay. Retrieved from [Link]

  • Creative Biolabs. (2025). Targeted Protein Degradation: A Paradigm Shift in Therapeutics. Retrieved from [Link]

  • PubMed Central. (2025). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Retrieved from [Link]

  • MDPI. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]

  • CAS. (2022). Molecular glues tackle undruggable targets. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Protein Degradation Assays. Retrieved from [Link]

  • PubMed Central. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • ChemPartner. (n.d.). Assay Platforms for PROTAC in Drug Discovery and Beyond. Retrieved from [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]

  • PubMed. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Scalable In Vitro Proteasome Activity Assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

  • Profacgen. (n.d.). E3 ligase or target proteins expression and purification services. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of an E3 ubiquitin ligase for Pol β and identification as.... Retrieved from [Link]

  • PubMed Central. (n.d.). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of an efficient E. coli expression and purification system for a catalytically active, human Cullin3-RINGBox1 protein complex and elucidation of its quaternary structure with Keap1. Retrieved from [Link]

  • ACS Publications. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Developing Cell-Based Assays for VHL-Recruiting PROTACs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1][2] These heterobifunctional molecules are engineered to hijack the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy disease-causing proteins.[1][2][3]

A VHL-recruiting PROTAC is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a flexible linker connecting them.[4][5] VHL is a widely expressed and well-characterized E3 ligase, making it a popular and effective choice for PROTAC development.[4][5][6] The PROTAC acts as a molecular matchmaker, inducing proximity between the POI and VHL, leading to the formation of a critical "ternary complex".[1][3][7] This proximity allows VHL to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[1][7]

Unlike traditional inhibitors, PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target proteins.[1] This offers the potential for more profound and durable pharmacological effects and provides a powerful strategy to target proteins previously considered "undruggable".[4] However, the success of a PROTAC is not guaranteed by its design alone. Its efficacy is a complex interplay of cell permeability, target engagement, ternary complex stability, and the rate of ubiquitination.[8][9] Therefore, a robust and multi-faceted cascade of cell-based assays is essential to validate its mechanism of action, determine its potency, and guide the optimization of lead candidates.[10]

The VHL-PROTAC Mechanism of Action

The efficacy of a VHL-recruiting PROTAC hinges on its ability to successfully orchestrate a sequence of intracellular events. Understanding this pathway is crucial for designing relevant assays and correctly interpreting their results.

  • Cellular Entry: The PROTAC must first cross the cell membrane to reach its intracellular targets.

  • Binary Engagement: The PROTAC binds to both the target Protein of Interest (POI) and the VHL E3 ligase, forming two separate binary complexes.

  • Ternary Complex Formation: The PROTAC bridges the POI and VHL, forming a productive ternary complex (POI-PROTAC-VHL). This is the pivotal, rate-limiting step for degradation.[9] The stability and geometry of this complex are critical for subsequent steps.[8][11]

  • Ubiquitination: Within the ternary complex, VHL, as part of the larger CRL2^VHL^ E3 ligase complex, facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Catalytic Cycle: The PROTAC is released and can recruit another POI and VHL molecule, beginning the cycle anew.

VHL_PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC VHL-PROTAC Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI POI Protein of Interest (POI) VHL VHL E3 Ligase VHL->Ternary Binds VHL Ternary->PROTAC Release & Recycle POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

The Assay Development Cascade: A Multi-Pillar Approach

A successful PROTAC development campaign relies on a logical progression of experiments that build upon one another. We propose a four-pillar approach to comprehensively characterize a VHL-recruiting PROTAC in a cellular context.

Assay_Cascade Pillar1 Pillar 1: Target & Ligase Engagement Pillar2 Pillar 2: Ternary Complex Formation Pillar1->Pillar2 Confirms Binding Pillar3 Pillar 3: Target Degradation Pillar2->Pillar3 Enables Ubiquitination Pillar4 Pillar 4: Functional Consequences Pillar3->Pillar4 Leads to Phenotype

Caption: A logical workflow for the characterization of PROTACs.

Pillar 1: Target & E3 Ligase Engagement

  • Scientific Question: Does the PROTAC effectively penetrate the cell and bind to both the POI and VHL?

  • Rationale: Target engagement is the prerequisite for all downstream activity. A PROTAC that cannot bind its targets inside a cell will fail, regardless of its biochemical affinity. Assessing engagement in live cells helps identify issues with cell permeability early on.[12]

  • Recommended Assay: NanoBRET™ Target Engagement Assay.[12][13]

Pillar 2: Ternary Complex Formation

  • Scientific Question: Does the PROTAC successfully bridge the POI and VHL to form a ternary complex?

  • Rationale: While engagement is necessary, it doesn't guarantee the formation of a productive ternary complex.[12] This assay directly measures the PROTAC's primary mechanism of action. The stability of this complex often correlates with degradation efficacy.[8]

  • Recommended Assay: NanoBRET™ Ternary Complex Assay.[8][12][14][15]

Pillar 3: Target Protein Degradation

  • Scientific Question: Does the PROTAC lead to the degradation of the target protein? At what concentration and over what time course?

  • Rationale: This is the ultimate functional readout for a PROTAC. Quantifying degradation allows for the determination of key potency and efficacy parameters, such as DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[16][17]

  • Recommended Assays: Western Blot (gold standard), HiBiT Lytic Detection (high-throughput), In-Cell ELISA.

Pillar 4: Downstream Functional Consequences

  • Scientific Question: Does the degradation of the target protein result in the expected biological outcome?

  • Rationale: Connecting target degradation to a cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of signaling) is crucial for therapeutic validation.

  • Recommended Assays: Cell viability assays (e.g., CellTiter-Glo®), apoptosis assays (e.g., Caspase-Glo®), pathway-specific functional assays.[18]

Key Experimental Protocols

Protocol 1: Western Blot for Target Degradation

Rationale: Western blotting is the most common and reliable method for directly visualizing and quantifying the loss of a target protein.[1] It provides definitive evidence of degradation and allows for the assessment of dose- and time-dependency.

Materials:

  • Cultured cells expressing the POI and VHL.

  • PROTAC compound and DMSO (vehicle control).

  • Proteasome inhibitor (e.g., MG132) as a control.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

  • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7] Include a vehicle-only (DMSO) control.

  • Controls:

    • Proteasome Inhibitor Control: Co-treat cells with an effective dose of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for the last 4-6 hours of treatment).[7][19] Rescue of the POI from degradation confirms a proteasome-dependent mechanism.

    • Inactive Epimer Control: If available, treat cells with a stereoisomer of the PROTAC that does not bind VHL. This control confirms that degradation is dependent on VHL recruitment.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.[17][19]

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST).

    • Incubate with primary antibody against the POI overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Wash again and apply ECL substrate.

  • Detection & Analysis:

    • Visualize bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with a loading control antibody.[16]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control.[17][19]

  • Data Plotting: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate DC50 and Dmax values.[17]

Protocol 2: HiBiT Lytic Assay for High-Throughput Degradation

Rationale: This assay provides a sensitive, quantitative, and high-throughput alternative to Western blotting for measuring protein levels.[20] It relies on CRISPR/Cas9 to endogenously tag the POI with a small 11-amino-acid HiBiT peptide. In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged POI. Loss of signal indicates protein degradation.[8][20]

Materials:

  • CRISPR-edited cell line endogenously expressing HiBiT-POI.

  • White, opaque 96- or 384-well assay plates.

  • PROTAC compound and controls (as in Protocol 1).

  • Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, substrate, and lysis buffer).

  • Luminometer.

Step-by-Step Procedure:

  • Cell Seeding: Plate the HiBiT-POI cells in assay plates and allow them to attach overnight.

  • PROTAC Treatment: Add serial dilutions of the PROTAC and controls to the wells. Incubate for the desired time course.

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.

    • Add the reagent directly to the wells. This reagent lyses the cells and initiates the luminescent reaction.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Measurement: Read the luminescence on a plate-based luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the signal from treated wells to the vehicle (DMSO) control wells to determine the percentage of protein remaining.

    • Plot the percent remaining protein vs. log[PROTAC] and fit with a 4PL curve to determine DC50 and Dmax.[20]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

Rationale: This live-cell proximity-based assay directly measures the formation of the POI-PROTAC-VHL complex in real-time.[8][14][15] The POI is expressed as a fusion with NanoLuc® Luciferase (energy donor), and VHL is expressed as a fusion with HaloTag® (energy acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[12][21]

Materials:

  • Cells co-expressing POI-NanoLuc and HaloTag-VHL.

  • White, opaque 96- or 384-well assay plates.

  • PROTAC compound and controls.

  • HaloTag® NanoBRET™ 618 Ligand (acceptor).

  • NanoBRET™ Nano-Glo® Vivazine Substrate (donor).

  • Plate reader capable of measuring filtered luminescence (e.g., 460 nm and >610 nm).

Step-by-Step Procedure:

  • Cell Seeding: Plate the engineered cells in assay plates.

  • Acceptor Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-VHL fusion.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.

  • BRET Measurement:

    • Incubate for a set time (for endpoint) or begin reading immediately (for kinetics).

    • Measure the luminescence signal at two wavelengths simultaneously: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Correct the ratios by subtracting the ratio from the vehicle-only control wells. The resulting value is often expressed in milliBRET units (mBU).

    • Plot the corrected NanoBRET™ ratio vs. log[PROTAC] to generate a dose-response curve for ternary complex formation.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables to facilitate the comparison of different PROTAC compounds. The key parameters are:

  • DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.[16][17]

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved, representing the efficacy of the PROTAC.[16][17]

Table 1: Example Degradation Profile for VHL-Recruiting PROTACs

Compound IDTarget ProteinCell LineTime (h)DC50 (nM)Dmax (%)
PROTAC-APOI-1HEK293162595
PROTAC-BPOI-1HEK2931615080
PROTAC-APOI-1HeLa164592
Control-EpimerPOI-1HEK29316>10,000<10

Critical Considerations and Troubleshooting

Developing robust assays requires careful attention to potential pitfalls.

  • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex, leading to reduced degradation.[7][22] It is crucial to test a wide concentration range to identify the optimal degradation window and observe the characteristic bell-shaped curve.[22]

  • Cell Line Selection: Ensure the chosen cell line expresses sufficient levels of VHL and the components of the ubiquitin-proteasome system.[7] Verify POI expression in your model system.

  • Kinetics of Degradation: Degradation is a dynamic process. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is essential to determine the optimal endpoint and capture the maximal degradation level.[7] Some PROTACs may be fast-acting, while others are slow.[23]

  • Poor Permeability: If a PROTAC shows good biochemical activity but fails in cell-based assays, poor cell permeability may be the cause.[22] NanoBRET™ target engagement assays can help diagnose this issue.[12]

  • Compound Stability: Ensure the PROTAC is stable in culture media for the duration of the experiment. Prepare fresh dilutions from a frozen stock for each experiment.[7]

References

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Selvita. (2025). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita Resources. [Link]

  • ResearchGate. (n.d.). Binary and ternary complex measurements using NanoBRET and HiBIT... ResearchGate. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech Application Notes. [Link]

  • Daniels, D.L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Békés, M., et al. (2022). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife. [Link]

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Reaction Biology Website. [Link]

  • ResearchGate. (2022). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. ResearchGate. [Link]

  • BPS Bioscience. (2021). Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • Bondeson, D. P., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]

  • Oxford Academic. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. [Link]

  • Wan, Y., et al. (2024). Cell-based PROTAC screening for cancer drug discovery. Cancer Research. [Link]

  • ResearchGate. (2018). Quantitative Measurement of Rate of Targeted Protein Degradation. ResearchGate. [Link]

  • ResearchGate. (2023). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs Website. [Link]

  • Testa, A., et al. (2020). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. ACS Central Science. [Link]

  • Galdeano, C., et al. (2019). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry. [Link]

  • Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Research.chalmers.se. [Link]

  • ResearchGate. (2022). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. ResearchGate. [Link]

  • MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. [Link]

  • Farnaby, W., et al. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo. Nature Communications. [Link]

  • Tran, N.L., et al. (2021). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry. [Link]

Sources

Method

Application Notes and Protocols for PROTAC-X: A Novel Degrader Targeting Onco-protein Y for Cancer Research

Introduction: A New Frontier in Targeted Cancer Therapy The landscape of oncology is continuously evolving, moving beyond simple inhibition towards targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Targeted Cancer Therapy

The landscape of oncology is continuously evolving, moving beyond simple inhibition towards targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in this domain. These heterobifunctional molecules do not merely block a protein's function; they orchestrate its complete removal from the cellular environment. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can eliminate disease-causing proteins with high specificity and efficacy.

This document provides a comprehensive guide to the application of PROTAC-X , a novel PROTAC designed for the targeted degradation of Onco-protein Y , a key driver in several aggressive cancers. PROTAC-X is composed of three key moieties:

  • A VHL E3 Ligase Ligand , based on the well-characterized VH032 scaffold, to engage the cellular degradation machinery.

  • A Warhead specifically designed to bind to Onco-protein Y.

  • A rigid trans-Cyclopropane-Cyclohexane Linker , engineered to optimize the formation of a productive ternary complex between VHL and Onco-protein Y.

These notes are intended for researchers, scientists, and drug development professionals. They offer a deep dive into the mechanism of PROTAC-X, detailed protocols for its validation, and insights into interpreting the resulting data.

Part 1: Mechanism of Action and Scientific Rationale

The PROTAC-X Ternary Complex: Orchestrating Degradation

The fundamental mechanism of PROTAC-X is the formation of a ternary complex involving PROTAC-X, the target Onco-protein Y, and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The linker's specific stereochemistry and rigidity are critical for inducing favorable protein-protein interactions within this complex, a phenomenon known as cooperativity.

Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of Onco-protein Y. This polyubiquitination serves as a molecular flag, marking the protein for recognition and subsequent degradation by the 26S proteasome. PROTAC-X is then released and can engage another target protein molecule, acting catalytically to induce widespread clearance of Onco-protein Y.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Catalytic cycle of PROTAC-X mediated degradation of Onco-protein Y.
Why Target Onco-protein Y?

Onco-protein Y is a non-enzymatic scaffolding protein that is overexpressed in various tumor types. Its scaffolding function is critical for the assembly of a pro-survival signaling complex. Traditional small-molecule inhibitors have failed to drug this target effectively due to its lack of a defined active site. PROTAC-X bypasses this limitation by targeting the protein for degradation, offering a promising therapeutic strategy.

Part 2: Experimental Validation Protocols

The following protocols provide a framework for characterizing the activity of PROTAC-X. It is crucial to include proper controls, such as a negative control cell line that does not express Onco-protein Y and a positive control compound if available.

Protocol: In Vitro Characterization of Onco-protein Y Degradation

Objective: To quantify the dose- and time-dependent degradation of Onco-protein Y by PROTAC-X in a relevant cancer cell line.

Materials:

  • Cancer cell line expressing Onco-protein Y (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • PROTAC-X (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against Onco-protein Y

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of PROTAC-X in culture medium (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a DMSO vehicle control.

    • Replace the medium in each well with the compound-containing medium.

    • Incubate for a fixed time (e.g., 18 hours).

  • Compound Treatment (Time-Course):

    • Treat cells with a fixed concentration of PROTAC-X (e.g., 100 nM).

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Mechanism Control (Proteasome Inhibition):

    • Pre-treat cells with MG132 (10 µM) for 2 hours.

    • Add PROTAC-X (100 nM) and co-incubate for an additional 6 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies for Onco-protein Y and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using software like ImageJ.

    • Normalize the Onco-protein Y signal to the loading control signal.

    • Calculate the percentage of remaining Onco-protein Y relative to the DMSO control.

    • Plot the dose-response curve and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Expected Outcome: A dose- and time-dependent decrease in Onco-protein Y levels. The degradation should be rescued by pre-treatment with a proteasome inhibitor, confirming the mechanism of action.

Data Presentation:

Concentration% Onco-protein Y Remaining (± SD)
Vehicle (DMSO)100 ± 5.2
1 nM85.3 ± 4.1
10 nM42.1 ± 3.5
100 nM8.9 ± 2.1
1 µM6.2 ± 1.8
10 µM35.7 ± 4.9 (Hook Effect)
DC50 ~12 nM
Dmax >90%

Table 1: Representative dose-response data for PROTAC-X after 18h treatment.

Protocol: In-Cell Ubiquitination Assay

Objective: To directly observe the PROTAC-X-induced ubiquitination of Onco-protein Y.

Materials:

  • Materials from Protocol 2.1

  • TUBE2 (Tandem Ubiquitin Binding Entity 2) resin or anti-ubiquitin antibody for immunoprecipitation.

  • Denaturing lysis buffer (1% SDS, 50 mM Tris, 5 mM EDTA)

Procedure:

  • Treatment: Treat cells in 10 cm dishes with PROTAC-X (100 nM) and MG132 (10 µM) for 4-6 hours. Include a DMSO/MG132 control.

  • Denaturing Lysis: Wash cells with PBS and lyse in denaturing lysis buffer. Boil the lysate for 10 minutes to dissociate protein complexes.

  • Immunoprecipitation:

    • Dilute the lysate 10-fold with non-denaturing buffer.

    • Add anti-Onco-protein Y antibody and protein A/G beads.

    • Incubate overnight at 4°C with rotation.

    • Wash the beads extensively.

  • Elution and Western Blot:

    • Elute the immunoprecipitated protein from the beads.

    • Perform Western blotting as described in Protocol 2.1.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on Onco-protein Y.

Expected Outcome: A smear of high-molecular-weight bands corresponding to polyubiquitinated Onco-protein Y will be visible in the PROTAC-X treated sample, but not in the control.

graph TD { rankdir="LR" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for in vitro degradation analysis.

Part 3: In Vivo Application and Considerations

Protocol: Xenograft Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of PROTAC-X in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Cancer cell line that readily forms tumors (e.g., HCT116)

  • PROTAC-X formulation for in vivo dosing (e.g., in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 2-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PROTAC-X at 10 mg/kg, PROTAC-X at 30 mg/kg).

  • Dosing: Administer PROTAC-X or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor mouse body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the vehicle group reach the predetermined endpoint size, or for a set duration.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), collect tumors at specific time points post-dosing (e.g., 2, 8, 24 hours) to measure Onco-protein Y degradation in vivo via Western blot or immunohistochemistry.

Expected Outcome: Significant tumor growth inhibition or regression in the PROTAC-X treated groups compared to the vehicle group, correlating with sustained degradation of Onco-protein Y in the tumor tissue.

Conclusion

PROTAC-X represents a powerful tool for investigating the therapeutic potential of targeting Onco-protein Y in cancer. Its ability to catalytically induce degradation offers a distinct advantage over traditional occupancy-based inhibitors. The protocols outlined in this document provide a robust framework for validating its mechanism of action and preclinical efficacy. Successful application of these methods will pave the way for further development of this promising new class of cancer therapeutics.

References

  • PROTAC Technology Overview: "PROTACs: A New Therapeutic Modality". Nature Reviews Drug Discovery. [Link]

  • VHL E3 Ligase Ligands: "The VHL E3 Ubiquitin Ligase: A Key Player in Cancer". Cancer Discovery. [Link]

  • Linker Design in PROTACs: "The Influence of Linker Composition on PROTAC-Mediated Protein Degradation". Journal of Medicinal Chemistry. [Link]

  • Western Blotting Protocols: "Current Protocols in Molecular Biology". John Wiley & Sons. [Link]

  • Animal Models in Cancer Research: "Guidelines for the Welfare and Use of Animals in Cancer Research". British Journal of Cancer. [Link]

Technical Notes & Optimization

Troubleshooting

low yield in PROTAC synthesis with trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

Technical Support Center: PROTAC Synthesis Welcome to the technical support guide for researchers encountering challenges in the synthesis of complex Proteolysis Targeting Chimeras (PROTACs). This document specifically a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: PROTAC Synthesis

Welcome to the technical support guide for researchers encountering challenges in the synthesis of complex Proteolysis Targeting Chimeras (PROTACs). This document specifically addresses issues related to low yields in syntheses involving sterically demanding components, exemplified by structures like trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs. Our goal is to provide in-depth, actionable troubleshooting advice grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most likely reaction step causing low yield in this PROTAC synthesis?

A1: The final conjugation step, a nucleophilic substitution (likely S(_N)2) reaction, is the most probable bottleneck. This step involves the attack of a nucleophilic handle on the VH032 ligand (or a linker attached to it) onto the electrophilic carbon of the cyclohexane ring, displacing the tosylate (-OTs) leaving group. The low yield is often attributable to steric hindrance, competing elimination reactions (E2), or suboptimal reaction conditions.[1][2]

Q2: My LC-MS analysis shows mostly unreacted starting materials. What is the first thing I should check?

A2: The first step is to verify the quality and reactivity of your reagents. Ensure your solvent is anhydrous, the base is sufficiently strong and not degraded, and the tosylated linker is pure. Suboptimal reaction conditions, such as a temperature that is too low or an insufficient reaction time, are also common culprits for incomplete reactions.[3][4]

Q3: I see a significant amount of an elimination byproduct (an alkene). How can I favor the desired substitution reaction (S(_N)2) over elimination (E2)?

A3: To favor S(_N)2 over E2, use a less sterically hindered, non-basic nucleophile where possible. Employing a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) can enhance the nucleophilicity of the attacking species without solvating it as heavily as a protic solvent would.[1][5] Additionally, using a less bulky base and carefully controlling the temperature (lower temperatures generally favor S(_N)2) can minimize the E2 side reaction.[6]

Q4: Why is the stereochemistry of the cyclohexane and cyclopropane linkers so important?

A4: The rigid, three-dimensional structure of these linkers is critical for correctly positioning the VH032 ligand and the warhead to form a stable and productive ternary complex with the E3 ligase and the protein of interest (POI).[7][8] Incorrect stereochemistry can lead to a PROTAC that is unable to induce protein degradation. For the synthesis itself, the trans or cis arrangement of substituents on the cyclohexane ring directly impacts the accessibility of the electrophilic carbon for the S(_N)2 reaction and the required anti-periplanar geometry for E2 eliminations.[2]

Part 2: In-Depth Troubleshooting Guide

This guide dissects the final conjugation step, which is often the most challenging. The core of this synthesis is a nucleophilic substitution reaction on a secondary carbon within a cyclohexane ring—a classic scenario for competing S(_N)2 and E2 pathways.

Visualizing the Core Problem: S(_N)2 vs. E2 Competition

The reaction outcome is determined by the relative rates of two competing mechanisms. Understanding this competition is key to troubleshooting.

SN2_vs_E2 cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products VH032_Nu VH032-Linker-Nu⁻ (Nucleophile) SN2_TS Sₙ2 Transition State (Backside Attack) VH032_Nu->SN2_TS Favored by: Strong, non-bulky Nu⁻ Polar aprotic solvent Lower temp. E2_TS E2 Transition State (Anti-periplanar H) VH032_Nu->E2_TS Favored by: Strong, bulky base Higher temp. Cyclohexane_OTs Cyclohexane-OTs (Electrophile) Cyclohexane_OTs->SN2_TS Cyclohexane_OTs->E2_TS PROTAC Desired PROTAC (Substitution Product) SN2_TS->PROTAC Alkene Alkene Byproduct (Elimination Product) E2_TS->Alkene

Caption: Competing S(_{N})2 and E2 pathways in the final conjugation step.

Troubleshooting Area 1: Reagents and Starting Materials
Problem Observed Potential Cause Recommended Action & Explanation
No reaction or very slow reaction 1. Degraded or wet solvent/reagents. Use freshly distilled, anhydrous solvents (DMF, DMSO). Water can protonate and deactivate the nucleophile or base. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is fresh and has been stored properly.
2. Poor leaving group. While tosylate (-OTs) is an excellent leaving group, ensure its successful installation on the linker via NMR or LC-MS. A better leaving group like triflate (-OTf) could be considered if tosylate proves insufficient, as it is more stable as an anion.[9]
3. Inactive Nucleophile. If the VH032-linker intermediate has a nucleophile like a secondary amine or alcohol, it may require a strong base to be fully deprotonated and activated. Consider a stronger, non-nucleophilic base like NaH or KHMDS if compatible with other functional groups.
Multiple unidentified spots on TLC/LC-MS 1. Impure starting materials. Re-purify all starting materials. Impurities can act as catalysts for side reactions or inhibit the main reaction.[3] This is a critical and often overlooked step in complex syntheses.
2. Decomposition. The complex PROTAC molecule or its precursors may be unstable under the reaction conditions (e.g., high heat, strong base). Run the reaction at a lower temperature for a longer time. Perform a stability test of your key intermediates under the planned reaction conditions.
Troubleshooting Area 2: Reaction Conditions

The choice of base, solvent, and temperature creates a delicate balance that can be tipped in favor of the desired S(_N)2 product.

Parameter Recommendation for S(_N)2 Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile) These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[1][5] Protic solvents (like ethanol) would form a solvent cage around the nucleophile via hydrogen bonding, reducing its reactivity.
Base Non-nucleophilic, moderately strong base (e.g., K₂CO₃, Cs₂CO₃) The base should be strong enough to deprotonate the nucleophile (if needed) but not so strong and bulky that it preferentially promotes the E2 elimination pathway. Cesium carbonate (Cs₂CO₃) is often effective due to the "cesium effect," which enhances the nucleophilicity of oxygen nucleophiles.
Temperature Start at Room Temperature, then gently heat (40-60 °C) S(_N)2 reactions have a lower activation energy than E2 reactions.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor substitution. Monitor the reaction by LC-MS to find the optimal temperature.
Concentration Moderate (0.05 - 0.1 M) The S(_N)2 reaction is bimolecular, so the rate depends on the concentration of both the nucleophile and the electrophile.[10] However, excessively high concentrations can lead to solubility issues and an increase in side reactions.
Troubleshooting Area 3: Structural & Steric Factors

The inherent structure of the reactants is a primary determinant of the reaction's success.

Caption: Steric hindrance around the electrophilic carbon (Cα) impedes the required backside attack for an S(_{N})2 reaction.

  • The Problem of the Secondary Carbon: Nucleophilic attack on a secondary carbon, especially one within a rigid ring system like cyclohexane, is inherently slower than on a primary carbon due to steric hindrance.[1] The bulky substituents (cyclopropane, fluorine) adjacent to the reaction center exacerbate this issue.

  • Axial vs. Equatorial Leaving Groups: An S(_N)2 reaction proceeds fastest when the nucleophile can attack the σ* (antibonding) orbital of the C-OTs bond, which requires a 180° backside attack.[2] This approach is often less hindered when the leaving group is in an axial position compared to an equatorial one. However, the most stable conformation of the cyclohexane ring may place the bulky tosylate group in the equatorial position. This conformational equilibrium can significantly slow the reaction rate.

  • Actionable Strategy: Consider using reaction conditions that might favor the less stable conformation where the leaving group is axial, or simply accept that a longer reaction time and higher temperature may be necessary to overcome this barrier. Phase-transfer catalysts can sometimes be effective in these challenging S(_N)2 reactions.

Part 3: Recommended Protocol for Optimization

This protocol outlines a systematic approach to optimizing the final conjugation step.

Objective: To maximize the yield of the S(_N)2 product while minimizing the E2 byproduct.

Materials:

  • VH032-linker-nucleophile (1.0 eq)

  • Cyclohexane-linker-OTs (1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)

  • Anhydrous Solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Thoroughly dry all glassware. Add the VH032-linker-nucleophile and the Cyclohexane-linker-OTs to a flask under an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of ~0.1 M. Add the base (e.g., finely ground Cs₂CO₃).

  • Reaction Execution (Test Conditions):

    • Condition A (Baseline): Stir at room temperature (25 °C).

    • Condition B (Moderate Heat): Stir at 50 °C.

    • Condition C (Higher Heat): Stir at 80 °C.

  • Monitoring: Withdraw small aliquots from each reaction at regular intervals (e.g., 2h, 6h, 12h, 24h). Quench the aliquot with a small amount of water and dilute with acetonitrile.

  • Analysis: Analyze the aliquots by LC-MS. Quantify the relative peak areas of starting materials, desired PROTAC product, and the alkene elimination byproduct.

  • Optimization: Based on the results, select the condition that provides the best conversion to the desired product with the minimal amount of byproduct. If all conditions are poor, consider changing the solvent (to DMSO) or the base (to DIPEA).

  • Purification: Once the optimal conditions are found and the reaction is scaled up, the crude product will likely require purification by preparative HPLC due to the similar polarity of the final PROTAC and unreacted starting materials.[11] PROTACs are often large and lipophilic, which can make purification challenging.[4][12]

References

Troubleshooting

unexpected chlorination byproduct with tosyl chloride

Welcome to the technical support center for tosyl chloride applications. This resource is designed for researchers, scientists, and professionals in drug development who utilize tosyl chloride for the conversion of alcoh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tosyl chloride applications. This resource is designed for researchers, scientists, and professionals in drug development who utilize tosyl chloride for the conversion of alcohols to tosylates. Here, we address a common and often unexpected challenge: the formation of chlorinated byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the desired reaction outcome.

Troubleshooting Guide: Unexpected Chlorination

This section addresses specific issues you may encounter during the tosylation of alcohols. We delve into the root causes and provide actionable solutions.

Question 1: I attempted to synthesize a tosylate from my alcohol, but the primary product I isolated was the corresponding alkyl chloride. What happened?

Answer: This is a known, yet often surprising, side reaction that can occur during tosylation. The reaction proceeds in two steps: the intended formation of the alkyl tosylate, followed by an unintended nucleophilic substitution of the tosylate group by a chloride ion to yield the alkyl chloride.[1][2]

The key takeaway is that the desired tosylate is indeed formed in situ. However, its susceptibility to nucleophilic attack by chloride ions present in the reaction mixture leads to the formation of the chlorinated byproduct. The tosylate group (-OTs) is an excellent leaving group, making the intermediate tosylate ester prone to this subsequent reaction.[3]

Several factors can favor the formation of the alkyl chloride over the desired tosylate:

  • Substrate Structure: Benzylic, allylic, and other alcohols that can form stabilized carbocations are particularly susceptible to this side reaction.[1][2][4] Alcohols with electron-withdrawing groups can also favor the formation of chlorides.[1][2][5]

  • Reaction Conditions: Higher temperatures can promote the nucleophilic substitution of the tosylate by chloride.[6]

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF), can accelerate the SN2 reaction between the tosylate and the chloride ion.[1][7]

Question 2: What is the source of the nucleophilic chloride in my reaction mixture?

Answer: There are two primary sources of chloride ions in a standard tosylation reaction:

  • Tosyl Chloride (TsCl) Reagent: The tosyl chloride itself is the most direct source.

  • Amine Hydrochloride Salt: When using an amine base, such as triethylamine (TEA) or pyridine, to scavenge the HCl generated during the reaction, an amine hydrochloride salt (e.g., triethylammonium hydrochloride) is formed.[1][2] This salt can then serve as a source of chloride ions.

Question 3: How can I modify my experimental protocol to minimize or prevent the formation of the chlorinated byproduct?

Answer: Controlling the reaction conditions is crucial to favor the formation of the tosylate and suppress the subsequent chlorination. Here are several strategies:

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -15 °C) to slow down the rate of the nucleophilic substitution reaction that forms the alkyl chloride.[6]

  • Choice of Base and Solvent:

    • Using pyridine as both the base and the solvent is a classic method that often yields good results.[8]

    • If using a non-basic solvent like dichloromethane (DCM), carefully consider the base. While triethylamine is common, its hydrochloride salt can be a significant source of chloride ions.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting alcohol has been consumed to minimize the time the tosylate is exposed to chloride ions.

  • Reagent Purity: Ensure the tosyl chloride is free from p-toluenesulfonic acid, which can lead to side reactions.[9]

Below is a recommended protocol for minimizing chlorination, particularly for sensitive substrates.

  • Dissolve the alcohol (1.0 eq) in anhydrous pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid tosyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Are certain types of alcohols more prone to forming chlorinated byproducts?

A1: Yes. Substrates that form stable carbocations or are otherwise activated are more susceptible. This includes benzylic, allylic, and propargylic alcohols.[1][2] Additionally, benzyl alcohols with electron-withdrawing substituents have been shown to preferentially form chlorides.[1][2][5] Primary and secondary alcohols are generally less prone to this side reaction under carefully controlled conditions.

Q2: Can 4-dimethylaminopyridine (DMAP) be used as a catalyst in tosylation reactions? Does it affect the formation of chlorinated byproducts?

A2: DMAP is often used as a nucleophilic catalyst to accelerate the tosylation reaction.[10] It reacts with tosyl chloride to form a highly reactive tosyl-DMAP intermediate.[10] While this can speed up the desired tosylation, it does not inherently prevent the subsequent chlorination. In fact, for highly reactive substrates, the rapid formation of the tosylate could still be followed by conversion to the chloride if chloride ions are present and the conditions are favorable.[1]

Q3: My reaction still produced a mixture of the tosylate and the alkyl chloride. How can I separate them?

A3: Separation can typically be achieved using standard purification techniques:

  • Column Chromatography: Silica gel chromatography is often effective. The polarity difference between the alkyl tosylate and the alkyl chloride usually allows for good separation.

  • Recrystallization: If both products are crystalline, it may be possible to separate them by fractional recrystallization, though this can be challenging.

Q4: Is there an alternative to tosyl chloride that would avoid this issue?

A4: Yes, other sulfonyl chlorides like mesyl chloride (MsCl) can be used to form mesylates, which are also excellent leaving groups. While the corresponding mesylate can still be displaced by chloride, the reaction dynamics may be different. For situations where halide formation is a persistent issue, converting the alcohol to a different type of leaving group, such as a triflate, might be considered.

Reaction Pathway Visualization

The following diagram illustrates the competing reaction pathways in the tosylation of an alcohol, leading to either the desired tosylate or the unexpected alkyl chloride.

G cluster_start Starting Materials cluster_path1 Desired Pathway: Tosylation cluster_path2 Side Reaction: Chlorination cluster_byproducts Byproducts Alcohol R-OH (Alcohol) Tosylate R-OTs (Alkyl Tosylate) Alcohol->Tosylate + TsCl + Base TsCl TsCl (Tosyl Chloride) HCl_salt Base-H+ Cl- (Amine Hydrochloride) TsCl->HCl_salt + Base + H2O (trace) Base Base (e.g., Pyridine, TEA) Chloride R-Cl (Alkyl Chloride) Tosylate->Chloride + Cl- HCl_salt->Chloride provides Cl- TsOH TsOH (p-Toluenesulfonic Acid)

Caption: Competing pathways of tosylation and chlorination.

Summary of Reaction Conditions

The table below summarizes the influence of various reaction parameters on the outcome of a tosylation reaction.

ParameterTo Favor Tosylate (R-OTs)To Favor Chloride (R-Cl)Rationale
Temperature Low (0 °C or below)[6]High (Room temp. or above)Lower temperature disfavors the SN2 displacement of the tosylate.
Solvent Non-polar / less polar (DCM, Chloroform)[7]Polar aprotic (DMF, DMSO)[1][7]Polar aprotic solvents stabilize the transition state of the SN2 reaction.
Substrate Primary/Secondary AlcoholsBenzylic/Allylic Alcohols[1][2]Stabilized carbocation-like transition states facilitate displacement.
Base PyridineTriethylamine (in some cases)Pyridine can act as a less nucleophilic base and a suitable solvent.[8]

References

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Hunt, I. (n.d.). Chapter 8: Tosylates. University of Calgary. [Link]

  • Molecules. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Link]

  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. [Link]

  • Reddit. (2024). Tosylate displacement reaction. r/OrganicChemistry. [Link]

  • Sciencemadness.org. (2015). Reactions of alcohols to form alkyl bromides and tosylates. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

  • Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]

  • SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]

  • bbzblog. (2014). Study on the Treatment of Alcohols with Tosyl chloride. [Link]

  • ResearchGate. (n.d.). Controlling tosylation versus chlorination during end group modification of PCL. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]

  • Semantic Scholar. (2011). [PDF] Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Troubleshooting PROTAC Purification by Flash Chromatography

As a Senior Application Scientist, I've seen firsthand how the unique structural characteristics of Proteolysis-Targeting Chimeras (PROTACs) can turn a routine purification into a significant challenge. Their bifunctiona...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the unique structural characteristics of Proteolysis-Targeting Chimeras (PROTACs) can turn a routine purification into a significant challenge. Their bifunctional nature, often combining disparate polar and non-polar domains, and the frequent presence of basic nitrogen heterocycles, create a perfect storm for common chromatographic issues. This guide is structured to provide direct, experience-driven answers to the most common problems encountered during the flash chromatography purification of PROTACs.

Core Problems & Solutions in PROTAC Purification

This section is designed in a question-and-answer format to directly address the specific issues you may be facing at the bench.

Q1: My PROTAC is giving a broad, tailing peak on the silica column. What is happening and how do I get a sharp peak?

A1: This is the most frequent issue researchers face. Peak tailing is typically a result of strong, non-ideal interactions between the PROTAC and the stationary phase. PROTACs often contain basic nitrogen atoms (e.g., in pyridines, piperazines, or other heterocycles) that can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This secondary interaction mechanism, in addition to the desired normal-phase partitioning, causes molecules to "stick" and elute slowly, resulting in a tailed peak.[2]

Troubleshooting Protocol:

  • Introduce a Basic Modifier: The most effective countermeasure is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic silanol sites, preventing your PROTAC from interacting with them.[3]

    • Recommended Additives: Start by adding 0.5-1% triethylamine (TEA) or a 7N solution of ammonia in methanol to your polar mobile phase (e.g., ethyl acetate or methanol).[4][5] Ammonium hydroxide is often preferred as it is more volatile and easier to remove during solvent evaporation.[3]

  • Solvent Loading Technique: Ensure your crude PROTAC is fully dissolved in the loading solvent. If any part of the sample is insoluble, it will not load onto the column in a tight band. For compounds that are poorly soluble in the initial mobile phase, consider a "dry load" method: dissolve your compound in a strong solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of your column.[6][7]

  • Consider an Alternative Stationary Phase: If basic modifiers don't resolve the issue, the interaction with silica may be too strong.

    • Alumina: Basic or neutral alumina can be an excellent choice for highly basic compounds as it lacks the acidic silanol groups of silica.[8][9]

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which can repel basic compounds and improve peak shape.[10]

Decision Workflow for Peak Tailing:

Sources

Optimization

Technical Support Center: Stabilizing PROTACs During Purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical, yet often overlooked, challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a critical, yet often overlooked, challenge in the development of Proteolysis Targeting Chimeras (PROTACs): degradation during purification. The unique heterobifunctional structure of PROTACs makes them susceptible to various degradation pathways, which can compromise yield, purity, and ultimately, biological activity. This resource is designed to help you diagnose and solve these stability issues, ensuring the integrity of your molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding PROTAC stability during purification.

Q1: What makes PROTACs particularly prone to degradation during purification?

A1: The susceptibility of PROTACs stems from their complex, multi-component structure. They consist of two distinct ligands connected by a linker, often resulting in a high molecular weight molecule with diverse functional groups.[1][2][3] Key vulnerabilities include:

  • Chemically Labile Linkers: Many common linkers, such as those containing ester or carbamate functionalities, are susceptible to hydrolysis under acidic or basic conditions frequently used in chromatography.[4][5]

  • Complex Functional Groups: The warheads for the target protein and the E3 ligase ligand often contain functional groups (e.g., amides, imides) that can be unstable outside a narrow pH range. For instance, thalidomide-based ligands for the Cereblon (CRBN) E3 ligase are known to be hydrolytically unstable.[4][6][7]

  • On-Column Interactions: The large size and varied polarity of PROTACs can lead to strong, non-specific interactions with chromatography stationary phases, increasing residence time and exposure to potentially harsh mobile phase conditions.

Q2: My PROTAC looks fine post-synthesis by LC-MS, but after prep-HPLC, I see multiple degradation peaks. What's the most likely cause?

A2: The most common culprit is the mobile phase composition, particularly the use of strong acidic modifiers like trifluoroacetic acid (TFA). While 0.1% TFA is a standard additive for improving peak shape in reversed-phase HPLC, it can be aggressive enough to cleave acid-labile groups in your PROTAC, such as esters, carbamates, or silyl ethers (if used as protecting groups).[8] The prolonged exposure on a preparative scale, compared to a rapid analytical LC-MS run, exacerbates this issue.

Q3: What is the "hook effect" and can it be mistaken for degradation?

A3: The "hook effect" is a phenomenon observed in biological assays where the efficacy of a PROTAC decreases at higher concentrations.[9][10] This happens because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target or PROTAC-E3 Ligase) rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[11][12][13] While this is a biological phenomenon and not chemical degradation, it can appear as a loss of activity, which might be misinterpreted. It is crucial to distinguish between a loss of purity due to chemical instability (observed via analytical techniques like HPLC and MS) and a loss of efficacy in cell-based assays.[10]

Q4: Are certain E3 ligase ligands more prone to causing instability issues?

A4: Yes, ligands for different E3 ligases have varying stability profiles. For example, thalidomide and its analogs (pomalidomide, lenalidomide), which bind to CRBN, contain a glutarimide ring that is susceptible to hydrolysis.[4] The point of linker attachment on these ligands can significantly influence their stability.[4][6][14] VHL (von Hippel-Lindau) ligands, while generally more stable, can also undergo degradation depending on their specific structure and the conditions they are exposed to.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, method-specific troubleshooting for common purification techniques.

Issue 1: Degradation During Reversed-Phase HPLC (RP-HPLC)

Q: My PROTAC is degrading on my C18 column during purification. The main impurity peak corresponds to the cleaved E3 ligase ligand-linker portion. How can I prevent this?

A: This strongly suggests acid-mediated hydrolysis. The primary strategy is to modify your mobile phase to be less aggressive while maintaining good chromatographic resolution.

Causality Explained:

Trifluoroacetic acid (TFA) is a strong ion-pairing agent that improves peak shape by masking residual silanol groups on the silica stationary phase and protonating the analyte. However, the low pH (around 2) it creates can readily hydrolyze sensitive functional groups like esters, carbamates, and imides, which are common in PROTAC linkers and ligands.[4]

Step-by-Step Troubleshooting Protocol:
  • Replace TFA with a Weaker Acid: Substitute 0.1% TFA with 0.1% formic acid (FA). Formic acid provides a higher pH (around 2.7) which is often sufficient to improve peak shape without causing significant hydrolysis.[1]

  • Systematic Buffer Screening: If formic acid is insufficient or still causes degradation, perform a systematic screen of mobile phase additives. This is a critical step for developing a robust, stability-indicating method.[1]

  • Consider High pH Methods: If your PROTAC is stable under basic conditions, using a high-pH stable column (e.g., a hybrid silica or polymer-based C18) with an additive like ammonium hydroxide or ammonium bicarbonate can be an excellent alternative.[1]

  • Minimize On-Column Time: Use a shorter column or a steeper gradient to reduce the total time the PROTAC is exposed to the mobile phase.

  • Lower the Temperature: Running the purification at a lower temperature (e.g., 10-15 °C) can significantly slow down the rate of hydrolysis.

Data Summary Table: Mobile Phase Additives for PROTAC Purification
AdditiveTypical ConcentrationApproximate pHProsCons
Trifluoroacetic Acid (TFA)0.05 - 0.1%~2.0Excellent peak shape, volatileHigh risk of hydrolysis for acid-labile PROTACs
Formic Acid (FA)0.1%~2.7Good peak shape, volatile, MS-friendlyMay still degrade highly sensitive molecules
Acetic Acid0.1 - 1.0%~3.2Very mild, low degradation riskMay result in broader peaks, less volatile
Ammonium Hydroxide0.1%~10.5Excellent for basic compounds, alternative selectivityRequires a high-pH stable column , potential for base-mediated degradation
Ammonium Bicarbonate10 mM~7.8Near-physiological pH, volatileMay have poor peak shape for some compounds, requires pH adjustment

Workflow Diagram: HPLC Method Optimization

HPLC_Troubleshooting cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Modification cluster_2 Phase 3: Re-evaluation Start Crude PROTAC with Degradation Observed in Prep-HPLC Assess Analyze Degradant by LC-MS (e.g., Mass = Ligand+Linker?) Start->Assess Decision1 Is Degradation Acid-Mediated? Assess->Decision1 SwitchFA Action: Replace 0.1% TFA with 0.1% Formic Acid Decision1->SwitchFA Yes SwitchBase Action: Switch to High pH Method (e.g., NH4OH, pH 10) on compatible column Decision1->SwitchBase No / Unsure Temp Action: Lower Column Temperature (e.g., to 15°C) SwitchFA->Temp SwitchBase->Temp Reinject Re-purify on Small Scale Temp->Reinject Decision2 Degradation Solved? Reinject->Decision2 Decision2->SwitchBase No, try alternative End Scale-up Purification Decision2->End Yes

Caption: A systematic workflow for troubleshooting acid-mediated PROTAC degradation during RP-HPLC purification.

Issue 2: Degradation During Flash Chromatography

Q: I'm trying to perform an initial clean-up of my PROTAC using normal-phase flash chromatography on silica gel, but I'm recovering very little of my desired product and seeing a lot of streaking on the baseline.

A: This is likely due to strong, irreversible binding and/or degradation on the acidic silica surface.

Causality Explained:

Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly bind basic functional groups (like amines or piperazines common in PROTAC linkers), leading to poor recovery and peak tailing.[15] Furthermore, these sites can catalyze the degradation of acid-sensitive functionalities, similar to issues seen in low-pH HPLC.

Step-by-Step Troubleshooting Protocol:
  • Deactivate the Silica: Before loading your sample, flush the column with your mobile phase containing a small amount of a basic additive like triethylamine (~0.5-1%) or ammonium hydroxide. This neutralizes the acidic silanol sites.

  • Use a Different Stationary Phase: If deactivation is not enough, switch to a less acidic or a non-silica-based stationary phase.

    • Neutral Alumina: A good alternative for basic or acid-sensitive compounds.

    • C18-Functionalized Silica (Reversed-Phase Flash): Often a much better choice for PROTACs, which are typically large and somewhat lipophilic. This avoids the issues of acidic silica entirely.[8]

  • Pre-adsorb the Sample Carefully: When loading the sample, pre-adsorb it onto a small amount of an inert material like Celite® rather than silica gel to avoid prolonged exposure before the chromatography begins.

  • Optimize the Solvent System: Ensure your solvent system has sufficient polarity to elute the PROTAC efficiently, minimizing residence time on the column. For normal phase, adding a small amount of methanol to a dichloromethane/ethyl acetate system can dramatically improve recovery.

Diagram: Interaction of PROTAC with Silica Gel

Silica_Interaction cluster_silica Silica Surface cluster_protac PROTAC Molecule Silanol Si-OH Proton H+ Silanol->Proton Silanol2 Si-OH PROTAC [Target Ligand]—(Linker-NR₂)—[E3 Ligand] Proton->PROTAC Acid-Catalyzed Degradation PROTAC->Silanol Strong Ionic Binding (Leads to Tailing)

Caption: Acidic silanol groups on silica can cause PROTAC degradation and poor recovery through strong binding and catalysis.

Part 3: Best Practices for Prevention

Proactive measures are always more effective than reactive troubleshooting.

  • Characterize Stability Early: Perform forced degradation studies on your final PROTAC.[1] Expose it to acidic, basic, oxidative, and photolytic conditions to understand its liabilities before attempting large-scale purification.

  • Protect Sensitive Groups: If a particular functional group is known to be labile, consider using a protecting group that can be removed in a final, clean step after purification.

  • Mind the Linker: During the design phase, consider the chemical stability of the linker. While PEG and alkyl chains are common, they can have their own challenges.[5][14][16] Rigid linkers might offer more stability but less conformational flexibility for forming the ternary complex.[14]

  • Proper Storage: Store purified PROTACs appropriately. Many are sensitive to light and repeated freeze-thaw cycles. Store them desiccated, protected from light, and at -20°C or -80°C for long-term stability.

By understanding the inherent vulnerabilities of PROTAC molecules and applying systematic troubleshooting, researchers can overcome the significant challenge of degradation during purification, ensuring the successful development of these promising therapeutics.

References

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of VH032-Based PROTACs

Welcome to the technical support center for researchers utilizing VH032-based Proteolysis-Targeting Chimeras (PROTACs). This guide is designed to provide in-depth, actionable advice to help you anticipate, identify, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing VH032-based Proteolysis-Targeting Chimeras (PROTACs). This guide is designed to provide in-depth, actionable advice to help you anticipate, identify, and mitigate off-target effects, ensuring the specificity and reliability of your experimental results.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of VH032-based PROTACs and common questions regarding their selectivity.

Q1: What is the core mechanism of a VH032-based PROTAC, and where do off-target effects originate?

A1: A VH032-based PROTAC is a heterobifunctional molecule designed to hijack the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[1][2] The PROTAC simultaneously binds to the Protein of Interest (POI) and VHL, forming a ternary complex.[3][4][5] This proximity enables the VHL complex to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][6]

Off-target effects can arise from several sources:

  • Warhead-Driven Off-Targets: The ligand targeting your POI may bind to other proteins with similar binding pockets.

  • VH032 Ligand-Driven Off-Targets: While the VH032 ligand is highly selective for VHL, promiscuous binding at high concentrations cannot be entirely ruled out.[7][8]

  • Ternary Complex-Dependent Off-Targets: The formation of the POI-PROTAC-VHL complex can create novel protein-protein interaction surfaces. These new surfaces can sometimes recruit and degrade "neosubstrate" proteins that do not independently bind to the warhead or the VH032 ligand.[9] The ultimate selectivity of a PROTAC is dictated by the formation of a productive ternary complex.[4]

  • High Concentration Effects: At excessive concentrations, PROTACs can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) dominates, reducing on-target efficiency and increasing the risk of off-target pharmacology.[9][10]

Diagram: Mechanism of Action and Origins of Off-Target Effects

PROTAC_Mechanism_and_Off-Targets cluster_on_target On-Target Degradation Pathway cluster_off_target Off-Target Effect Origins POI Protein of Interest (POI) Ternary_On Productive Ternary Complex POI->Ternary_On PROTAC VH032-PROTAC PROTAC->Ternary_On OffTarget_Protein Off-Target Protein PROTAC->OffTarget_Protein Warhead Binding Ternary_Off Off-Target Ternary Complex PROTAC->Ternary_Off Phenotype Degradation- Independent Phenotype PROTAC->Phenotype Off-Target Binding VHL VHL E3 Ligase VHL->Ternary_On VHL->Ternary_Off POI_Ub Ub-Tagged POI Ternary_On->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_On Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded POI Proteasome->Degradation OffTarget_Protein->Ternary_Off OffTarget_Deg Off-Target Degradation Ternary_Off->OffTarget_Deg Ubiquitination

Caption: Mechanism of VH032-PROTAC action and potential sources of off-target effects.

Q2: My VH032-based PROTAC shows toxicity. How do I determine if it's an on-target or off-target effect?

A2: This is a critical question in PROTAC development. Distinguishing between on-target and off-target toxicity requires a set of well-designed control experiments.

  • On-Target Toxicity: The degradation of your POI is inherently toxic to the cells. This is often the desired outcome in oncology, but it must be verified.

  • Off-Target Toxicity: The observed cytotoxicity stems from either the degradation of an unintended protein or a degradation-independent binding event.

To dissect this, you must synthesize and test appropriate negative control compounds. The most crucial control is a non-degrading PROTAC analog. A common and effective strategy is to use an epimerized version of the VH032 ligand. The natural (2S, 4R)-hydroxyproline (Hyp) configuration is essential for VHL binding; synthesizing your PROTAC with the (2S, 4S)-cis-Hyp epimer abrogates VHL binding while preserving the molecule's overall physicochemical properties.[11]

Control Compound Description Purpose
Epimerized PROTAC PROTAC synthesized with an inactive VHL ligand (e.g., cis-Hyp epimer of VH032).[11][12]Differentiates degradation-dependent vs. degradation-independent effects. If toxicity persists with this control, it's likely due to off-target binding of the warhead.
Warhead Alone The small molecule ligand that binds your POI.Assesses the baseline toxicity and phenotypic effects of simply inhibiting/binding the target without degradation.
VH032 Ligand Alone The VH032 molecule not attached to a linker or warhead.Assesses any effects of VHL inhibition alone. Note that high concentrations are needed to see effects like HIF-1α stabilization.[11][13]
Vehicle Control e.g., DMSO.Establishes the baseline cellular health and protein levels.

If the active PROTAC is toxic but the epimerized control is not, the toxicity is degradation-dependent. The next step is to determine if this is due to on-target or off-target degradation using proteomics.

Q3: How do I begin a global, unbiased assessment of my PROTAC's selectivity?

A3: The gold-standard method for assessing PROTAC selectivity is mass spectrometry (MS)-based proteomics.[14][15] This approach allows you to quantify changes across the entire proteome in an unbiased manner following PROTAC treatment.[16]

Initial Experimental Setup:

  • Cell Line Selection: Choose a cell line relevant to your research question with detectable expression of your POI and the VHL E3 ligase.

  • Dose-Response: Perform a dose-response experiment to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. A wide range (e.g., 1 nM to 10 µM) is recommended to identify the therapeutic window and potential hook effects.[9][17]

  • Time-Course: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal incubation time for maximal degradation of the POI.[17]

  • Proteomics Run: Treat cells with your PROTAC at the optimal concentration, a high concentration (e.g., 10x optimal), and your vehicle and epimerized controls. Harvest cells and prepare lysates for quantitative proteomics analysis (e.g., using Tandem Mass Tag (TMT) labeling).[15]

This initial screen will provide a global view of protein abundance changes, allowing you to confirm on-target degradation and identify any potential off-target proteins being degraded.[14][16]

Section 2: Troubleshooting Guide: Investigating & Mitigating Off-Target Effects

This section provides structured workflows for addressing specific problems encountered during your experiments.

Problem 1: My proteomics data reveals significant degradation of proteins other than my intended target.

This indicates a lack of selectivity. The goal is to understand the cause and re-engineer the PROTAC for improved specificity.

Q: How do I validate the off-target proteins identified by mass spectrometry?

A: Before embarking on extensive medicinal chemistry efforts, it is crucial to validate the key off-targets identified in your discovery proteomics screen.

  • Western Blotting: This is the most direct method. Obtain specific antibodies for the top 2-3 off-target candidates and confirm their degradation via Western blot across a range of PROTAC concentrations and time points.

  • Orthogonal PROTACs: If possible, synthesize a second PROTAC for your POI using a different warhead or linker attachment point. If the off-target degradation profile is different, it suggests the off-targets are specific to the chemical structure of the first PROTAC rather than a general consequence of degrading the POI.

Q: What are the primary strategies to re-design my VH032-PROTAC to eliminate off-target degradation?

A: Off-target degradation often arises from suboptimal ternary complex formation.[3] The stability and geometry of the POI-PROTAC-VHL complex are paramount for selectivity.[4][5][18] Even PROTACs with non-selective warheads can be engineered to be highly selective degraders by optimizing the ternary complex.[19]

Key Medicinal Chemistry Strategies:

  • Linker Optimization: The linker is not merely a passive tether; it actively participates in forming protein-protein interactions within the ternary complex.[5]

    • Length: Systematically vary the linker length (e.g., using different numbers of PEG units). A shorter or longer linker can drastically alter the geometry of the ternary complex, potentially excluding an off-target protein while favoring the on-target one.

    • Composition & Rigidity: Introduce different chemical moieties (e.g., alkyl chains, alkynes) to alter the linker's flexibility and ability to form new interactions. Modifying the linker can improve affinity and selectivity.[20]

  • Attachment Point Modification: Changing where the linker connects to the warhead or the VH032 ligand can profoundly impact the orientation of the proteins in the ternary complex. There are several known solvent-exposed exit vectors on the VH032 ligand that can be exploited for linker attachment.[1][21]

  • Warhead Modification: If the off-target has high homology to your POI, consider modifying the warhead to exploit subtle differences in the binding pockets.

Diagram: Workflow for Mitigating Off-Target Degradation

Troubleshooting_Off_Target_Degradation Start Problem: Off-Target Degradation Identified in Proteomics Validate Validate Off-Targets (Western Blot) Start->Validate Decision1 Are Off-Targets Confirmed? Validate->Decision1 MedChem Begin Medicinal Chemistry Optimization Decision1->MedChem Yes Stop False Positive: No Further Action Decision1->Stop No Linker 1. Modify Linker (Length, Rigidity) MedChem->Linker Attachment 2. Change Attachment Point (Warhead or VH032) MedChem->Attachment Warhead 3. Alter Warhead (Improve Selectivity) MedChem->Warhead Synthesize Synthesize Library of New PROTAC Analogs Linker->Synthesize Attachment->Synthesize Warhead->Synthesize Screen Screen Analogs: a) On-Target DC50 b) Off-Target Profiling Synthesize->Screen Decision2 Selectivity Improved? Screen->Decision2 Decision2->MedChem No, Iterate End Proceed with Optimized PROTAC Candidate Decision2->End Yes Reassess Reassess Strategy/ Change Warhead Decision2->Reassess No, Fundamentally Unselective

References

Optimization

Technical Support Center: Enhancing PROTAC Cell Permeability with Cyclopropane Linkers

Welcome to the technical support hub for researchers, scientists, and drug development professionals exploring the use of cyclopropane-containing linkers to improve the cellular uptake of Proteolysis Targeting Chimeras (...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals exploring the use of cyclopropane-containing linkers to improve the cellular uptake of Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth technical information, troubleshooting advice, and experimental protocols in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the rationale and practical considerations for using cyclopropane linkers in PROTAC design.

Q1: Why is cell permeability a major challenge for PROTACs?

A: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high number of hydrogen bond donors and acceptors. These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability and membrane permeability of small molecule drugs. Consequently, many PROTACs suffer from poor passive diffusion across the lipid bilayer of the cell membrane, which is a critical requirement for them to reach their intracellular protein targets and exert their degradation effect. A common issue is observing high potency in biochemical assays but weak or no activity in cell-based assays, which often points to a permeability problem.

Q2: What is the primary hypothesis for how a cyclopropane linker can enhance PROTAC cell permeability?

A: The main hypothesis centers on conformational control. For a large molecule like a PROTAC to passively diffuse across the cell membrane, it is thought to adopt a folded, more compact conformation that minimizes its polar surface area—a concept often referred to as the "molecular chameleon" effect.[1][2] Flexible linkers, like traditional polyethylene glycol (PEG) or alkyl chains, have a high degree of rotational freedom and exist in a multitude of conformations in solution, with the extended, more polar forms often being predominant in aqueous environments.

A cyclopropane ring, by contrast, is a rigid structural element.[3][4] Incorporating it into a linker can significantly reduce the number of possible conformations.[5] The goal is to "pre-organize" the PROTAC into a conformation that is more amenable to membrane passage, thereby lowering the entropic penalty required to adopt a folded state at the membrane interface. This conformational rigidity can lead to a higher population of membrane-permeable structures, potentially improving cell uptake.[6]

Section 2: Design and Synthesis Considerations

This section provides guidance on the practical aspects of designing and synthesizing PROTACs with cyclopropane-containing linkers.

Q3: What are the key design principles for a cyclopropane-containing linker?

A: When designing a cyclopropane linker, consider the following:

  • Stereochemistry: The cis and trans isomers of a 1,2-disubstituted cyclopropane will orient the warhead and E3 ligase ligand in very different spatial arrangements. This will not only impact the ability to form a productive ternary complex but also the overall 3D shape and potential for intramolecular interactions that can shield polarity. It is often necessary to synthesize and test both isomers.

  • Exit Vectors: The attachment points of the linker to the two ligands are crucial. The rigid nature of the cyclopropane ring means that these exit vectors are fixed relative to each other, influencing the overall geometry of the PROTAC.

  • Lipophilicity: While cyclopropane is a hydrocarbon and thus lipophilic, the overall LogP of the PROTAC must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility or cause the molecule to become trapped in the lipid membrane.

  • Metabolic Stability: The cyclopropane ring itself is generally resistant to metabolic degradation compared to linear alkyl chains, which can be a significant advantage for in vivo applications.[4]

Q4: Are there established synthetic routes for creating these linkers?

A: Yes, there are several well-established methods for synthesizing cyclopropane-containing building blocks that can be incorporated into PROTACs. Bifunctional cyclopropane precursors, which can be derivatized in a divergent manner, are particularly useful.[7] Common synthetic strategies include:

  • Catalytic Cyclopropanation: Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a common and effective method.[7]

  • Click Chemistry: Bifunctional cyclopropane building blocks can be prepared with azide and alkyne handles, allowing for their straightforward incorporation into PROTACs using copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

  • Solid-Phase Synthesis: It is possible to adapt solid-phase synthesis methods to incorporate cyclopropane-containing linkers, enabling the rapid generation of a library of related PROTACs for structure-activity relationship (SAR) studies.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental evaluation of PROTACs containing cyclopropane linkers.

Q5: My cyclopropane-containing PROTAC shows poor degradation activity in cells, but the individual ligands have high affinity for their targets. What should I investigate first?

A: This scenario strongly suggests either a permeability issue or an inability to form a stable and productive ternary complex. Here’s a systematic approach to troubleshoot:

  • Confirm Permeability: Before extensive ternary complex studies, it is crucial to determine if the PROTAC is getting into the cell. Use a standard permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial screen of passive diffusion, followed by a Caco-2 permeability assay for more biologically relevant data.[3]

  • Assess Ternary Complex Formation: If permeability is confirmed to be adequate, the issue may lie with the geometry of the PROTAC. The rigid cyclopropane linker might hold the two ligands at a distance or orientation that is not conducive to the formation of a stable ternary complex (POI-PROTAC-E3 ligase). Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation.

  • Evaluate Efflux: A common reason for poor intracellular concentration is active efflux by transporters like P-glycoprotein (P-gp). The Caco-2 assay can provide an efflux ratio (see Protocol 2 below). Interestingly, the inclusion of a cyclopropyl group has been shown in some small molecules to reduce the P-gp efflux ratio.[6][8] If efflux is high, medicinal chemistry efforts may be needed to modify the PROTAC to reduce its recognition by efflux pumps.

  • Check Solubility: Poor aqueous solubility can lead to artificially low permeability readings and poor cellular activity. Ensure your PROTAC is fully solubilized in your assay buffer. If solubility is an issue, consider formulation strategies or chemical modifications to improve it.

Q6: The permeability of my cyclopropane-PROTAC is lower than its flexible linker counterpart. Isn't that counterintuitive?

A: While the goal of a rigid linker is to favor a permeable conformation, it's possible that the specific conformation locked in by the cyclopropane ring is actually unfavorable for membrane passage. The rigidity prevents the molecule from adapting its shape to enter the lipid bilayer.

  • What to do: This is where exploring different isomers and linker attachment points becomes critical. A trans-cyclopropane linker will result in a more extended, linear arrangement of the ligands, while a cis-isomer will create a "kinked" structure. It's possible that one geometry is significantly more permeable than the other. Synthesizing and testing these variations is a key part of the optimization process.

Q7: How do I interpret permeability data for my cyclopropane-PROTAC?

A: The interpretation of permeability data is generally the same as for any other PROTAC, but with a special focus on the impact of rigidity.

Assay Parameter Interpretation for Cyclopropane-PROTACs
PAMPA Effective Permeability (Pe)Provides a measure of passive diffusion. A low Pe value suggests the PROTAC's intrinsic ability to cross a lipid membrane is poor, likely due to high polarity or an unfavorable rigid conformation.
Caco-2 Apparent Permeability (Papp A→B)Measures permeability in the apical-to-basolateral direction, representing absorption. This is a more biologically relevant measure of passive and active uptake.
Caco-2 Efflux Ratio (Papp B→A / Papp A→B)An efflux ratio >2 is a strong indicator of active efflux. If your cyclopropane-PROTAC has a high efflux ratio, it is being actively pumped out of the cells, which will limit its intracellular concentration and efficacy.

Section 4: Key Experimental Protocols

Here are step-by-step guides for essential permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, low-cost method for assessing passive membrane permeability.

Objective: To determine the effective permeability (Pe) of a PROTAC across a synthetic membrane.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute this stock into a donor plate containing phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) to a final concentration of 100-200 µM.

  • Assay Assembly: The filter plate (with the artificial membrane) is placed on top of an acceptor plate containing fresh PBS. The donor solution is then added to the top of the filter plate.

  • Incubation: The entire "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated based on the amount of compound that has diffused into the acceptor well over time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which form tight junctions and express transporters, thus modeling human intestinal absorption and efflux.

Objective: To determine the apparent permeability (Papp) and efflux ratio of a PROTAC.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B): The PROTAC is added to the apical (upper) compartment, and fresh transport buffer is added to the basolateral (lower) compartment. This simulates absorption.

    • Basolateral to Apical (B→A): The PROTAC is added to the basolateral compartment, and fresh buffer is added to the apical compartment. This direction is used to identify active efflux.

  • Incubation and Sampling: The plates are incubated at 37°C. Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: The concentration of the PROTAC in all samples is quantified using LC-MS/MS.

  • Calculations:

    • Apparent Permeability (Papp): Calculated for both A→B and B→A directions.

    • Efflux Ratio: Calculated as Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests the involvement of active efflux.

Section 5: Visualizing the Concept

Diagrams can help illustrate the theoretical advantages of cyclopropane linkers.

G cluster_0 Flexible Linker (e.g., PEG/Alkyl) cluster_1 Rigid Cyclopropane Linker Flexible High conformational flexibility in solution Extended Extended, polar conformations (energetically favored) Flexible->Extended High Population Folded_Flex Folded, apolar conformations (required for permeability) Flexible->Folded_Flex Low Population (High Entropic Cost) Membrane_Flex Cell Membrane Folded_Flex->Membrane_Flex Permeation Rigid Reduced conformational flexibility in solution Prefolded Conformationally 'pre-organized' for membrane passage Rigid->Prefolded High Population (Low Entropic Cost) Membrane_Rigid Cell Membrane Prefolded->Membrane_Rigid Enhanced Permeation

Caption: Conformational states of flexible vs. rigid cyclopropane linkers.

References

Troubleshooting

stability issues of the tosylate group in different solvents

Introduction: What is a Tosylate and Why is its Stability Crucial? In the realm of organic synthesis, the transformation of a poor leaving group, the hydroxyl (-OH) group of an alcohol, into an excellent leaving group is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: What is a Tosylate and Why is its Stability Crucial?

In the realm of organic synthesis, the transformation of a poor leaving group, the hydroxyl (-OH) group of an alcohol, into an excellent leaving group is a foundational strategy. The p-toluenesulfonyl group, or "tosylate" (TsO-), is a preeminent functional group for this purpose.[1][2][3] Formed by the reaction of an alcohol with tosyl chloride (TsCl) in the presence of a base, the resulting tosylate ester converts the alcohol into a versatile intermediate, primed for nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions.[1][4]

The efficacy of a tosylate hinges on its stability. An ideal tosylate is robust enough to be isolated and purified yet sufficiently reactive to proceed with the desired subsequent transformation.[5] However, the very reactivity that makes the tosylate group an excellent leaving group also renders it susceptible to degradation.[6][7] Issues with tosylate stability can lead to failed reactions, low yields, and complex purification challenges, consuming valuable time and resources.[6][8]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses the common stability challenges encountered when working with tosylates, offering detailed troubleshooting guides and validated protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) about Tosylate Stability

Q1: What is the general order of tosylate stability in common laboratory solvents?

A1: The stability of a tosylate is critically dependent on the solvent's nucleophilicity and polarity. Solvents that can act as nucleophiles will actively degrade the tosylate through solvolysis.

  • Most Stable: Aprotic, non-nucleophilic solvents. Examples include toluene, hexanes, dichloromethane (DCM), and tetrahydrofuran (THF). These solvents do not have acidic protons and are poor nucleophiles, minimizing the risk of solvolysis.

  • Moderately Stable: Polar aprotic solvents. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. While they are aprotic, they can accelerate substitution reactions and may contain nucleophilic impurities (like water).[6][7] Some, like DMF, can also promote the formation of chlorinated byproducts if chloride ions are present.[5][7]

  • Least Stable: Protic, nucleophilic solvents. This category includes water, alcohols (methanol, ethanol), and carboxylic acids. These solvents can directly attack the electrophilic carbon, leading to rapid hydrolysis or alcoholysis, particularly under conditions that favor SN1 reactions.[1][6]

Solvent ClassExamplesRelative StabilityPrimary Degradation Pathway
Aprotic, Non-Polar Toluene, HexanesHighMinimal
Aprotic, Polar DCM, THF, AcetonitrileGoodSN2 with nucleophilic impurities
Aprotic, Highly Polar DMF, DMSOModerateSN2, potential for side-reactions
Protic Water, Methanol, EthanolLowSolvolysis (Hydrolysis/Alcoholysis)
Q2: How do protic solvents like water, methanol, or ethanol affect tosylate stability?

A2: Protic solvents are detrimental to tosylate stability. The lone pair of electrons on the oxygen atom of water or an alcohol can act as a nucleophile, attacking the carbon to which the tosylate is attached.[6] This process, known as solvolysis (or hydrolysis if the solvent is water), cleaves the C-OTs bond and replaces the tosylate group with a new hydroxyl or alkoxy group.[6][7] This not only consumes your desired tosylate but reverts it back to an alcohol or converts it to an ether, leading to low yields of the intended product.[9] Therefore, it is imperative to use anhydrous (dry) conditions when working with tosylates.[7][9]

Q3: My tosylate appears to be degrading during column chromatography on silica gel. What's happening?

A3: This is a very common and frustrating issue. The problem arises from the nature of silica gel itself. Standard silica gel is acidic (due to surface silanol groups, Si-OH) and always contains some amount of bound water.[7] This acidic, protic environment can catalyze the hydrolysis or elimination of sensitive tosylates directly on the column.[7] Activated tosylates, such as benzylic or allylic tosylates, are particularly prone to this type of degradation.[7]

To mitigate this, you can:

  • Neutralize the Silica: Pre-treat the silica gel by preparing the column slurry in an eluent containing 1-2% triethylamine or another non-nucleophilic base.[7][9] This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[7]

  • Work Quickly and Cold: Perform the chromatography as rapidly as possible (flash chromatography) and consider keeping the fractions cold to slow the rate of decomposition.[9]

  • Avoid Chromatography: If possible, purify the tosylate by recrystallization, which avoids contact with acidic stationary phases altogether.[7]

Q4: Can temperature affect the stability of my tosylate compound?

A4: Absolutely. Elevated temperatures significantly accelerate the rate of tosylate degradation.[10][11] Heat provides the activation energy for undesirable side reactions, including elimination (E1/E2) and substitution by weak nucleophiles.[6][11] Benzyl tosylates, for instance, are notoriously unstable and can decompose even at room temperature.[7][12] For this reason, most tosylation reactions are performed at low temperatures (e.g., 0 °C), and tosylates should be stored cold (e.g., -20 °C) under an inert atmosphere to maximize their shelf-life.[6][11]

Q5: How does the pH of the medium influence tosylate stability?

A5: Both strongly acidic and basic conditions can promote tosylate degradation.[7]

  • Acidic Conditions: Acid can catalyze hydrolysis by protonating the oxygen of the tosylate group, making it an even better leaving group. This is especially problematic in the presence of water.

  • Basic Conditions: Strong bases can promote elimination reactions (E2 pathway), leading to the formation of alkenes instead of the desired substitution product.[6] Furthermore, hydroxide ions (in aqueous base) are potent nucleophiles that will readily displace the tosylate group.

Section 2: Troubleshooting Guide for Common Tosylate Issues

This section provides a logical workflow to diagnose and solve common problems encountered during reactions involving tosylates.

Problem 1: Low or no yield in a reaction where a tosylate is the leaving group.

This is often traced back to the quality of the starting tosylate or suboptimal reaction conditions.

G start Low / No Yield check_tosylate Step 1: Verify Tosylate Integrity (TLC, NMR, LC-MS) start->check_tosylate degraded Is the tosylate degraded? check_tosylate->degraded resynthesize Action: Re-synthesize & Purify Tosylate - Use anhydrous conditions - Purify quickly at low temp - Store cold & under inert gas degraded->resynthesize  Yes pure Tosylate is pure degraded->pure No success Improved Yield resynthesize->success check_conditions Step 2: Evaluate Reaction Conditions pure->check_conditions solvent_issue Is the solvent appropriate? (Aprotic, Anhydrous) check_conditions->solvent_issue change_solvent Action: Use Dry, Aprotic Solvent (e.g., THF, Acetonitrile, DMF) solvent_issue->change_solvent  No temp_issue Is the temperature optimal? solvent_issue->temp_issue Yes change_solvent->success adjust_temp Action: Adjust Temperature - May need gentle heating for less reactive systems - Be aware of side reactions temp_issue->adjust_temp  No temp_issue->success Yes adjust_temp->success

Caption: Troubleshooting workflow for low-yield tosylate reactions.

Detailed Steps:

  • Verify Starting Material: Before troubleshooting the reaction, confirm the integrity of your tosylate. Run a quick TLC or ¹H NMR. The appearance of a brown or red color in what should be a white solid is a visual indicator of decomposition.[6][12] If it has degraded, it must be re-synthesized and used promptly.

  • Check for Solvolysis: If you used a protic solvent (e.g., an alcohol), you have likely fallen victim to solvolysis. The primary product will be an ether or alcohol from the solvent itself. The solution is to switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile and ensure all reagents and glassware are scrupulously dry.[6][9]

  • Consider Elimination: If your nucleophile is sterically bulky or strongly basic, an elimination reaction (E1/E2) might be outcompeting your desired substitution.[6] This is favored by higher temperatures. Try running the reaction at a lower temperature or using a less hindered, yet still potent, nucleophile.

Problem 2: TLC or LC-MS analysis shows multiple spots or peaks, suggesting my tosylate has degraded.

This indicates instability during the reaction, workup, or purification.

  • Instability During Reaction:

    • Cause: The reaction temperature may be too high, or the reaction time too long, causing the product to decompose as it's formed.[6][11]

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction immediately. If necessary, run the reaction at a lower temperature.

  • Instability During Workup:

    • Cause: Aqueous workups, especially with acidic or basic washes, can hydrolyze the tosylate.

    • Solution: Use cold, saturated aqueous solutions (e.g., NaHCO₃, brine) and minimize the contact time.[9] Extract the product quickly into a non-nucleophilic organic solvent.

  • Instability During Purification:

    • Cause: As discussed in FAQ #3, silica gel can be a major culprit.[7]

    • Solution: Use neutralized silica gel, switch to alumina, or opt for recrystallization.[7][9] When concentrating the purified fractions, use a low bath temperature on the rotary evaporator.

Section 3: Experimental Protocols

Protocol 3.1: General Guidelines for Handling and Storing Tosylates
  • Synthesis: Always conduct tosylation reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the tosyl chloride reagent and the tosylate product.[9]

  • Purification: Purify the tosylate immediately after the reaction workup. If using chromatography, do it quickly at low temperatures.[13] For sensitive tosylates, add 1-2% triethylamine to the eluent.[9]

  • Storage: Store the purified tosylate in a sealed vial under an inert atmosphere.[9] For long-term stability, store in a freezer at -20°C or below, protected from light.[6]

Protocol 3.2: A Quick Test for Assessing Tosylate Stability in a New Solvent
  • Preparation: Dissolve a small, accurately weighed amount of your purified tosylate (e.g., 10 mg) in the test solvent (e.g., 1 mL) in a clean vial.

  • Control Sample: Prepare a second sample by dissolving the same amount of tosylate in a known stable solvent (e.g., anhydrous DCM or Toluene).

  • Analysis (Time = 0): Immediately spot both solutions on a TLC plate and run it. Also, take an aliquot for LC-MS analysis if available. This provides a baseline.

  • Incubation: Let the vials stand at the intended reaction temperature for a set period (e.g., 2 hours).

  • Analysis (Time = 2h): Re-analyze both samples by TLC and/or LC-MS.

  • Interpretation: Compare the analyses. The appearance of new, lower Rf spots on the TLC plate (often corresponding to the starting alcohol) or new peaks in the LC-MS chromatogram for the test solvent sample indicates degradation. The control sample should show minimal to no change.

G cluster_0 Sample Preparation cluster_1 Analysis Workflow cluster_2 Interpretation A Dissolve Tosylate in Test Solvent C T=0 Analysis (TLC / LC-MS) A->C B Dissolve Tosylate in Control Solvent (DCM) B->C D Incubate at Reaction Temp C->D E T=X Analysis (TLC / LC-MS) D->E F New Spots / Peaks in Test Sample? E->F G Solvent is Unsuitable (Degradation Occurred) F->G Yes H Solvent is Suitable (Stable) F->H No

Caption: Workflow for testing tosylate stability in a solvent.

References

  • Top 5 Factors Affecting Chemical Stability. (2025, October 2). Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Trouble with tosylation reaction. (2025, September 12). Reddit. Retrieved from [Link]

  • Dedhiya, P., et al. (2022). Design of Experiment Mediated Development of Stability Indicating High Performance Thin Layer Chromatography Method Invoking Failure Mode Effect Analysis Based Risk. Indian Journal of Pharmaceutical Education and Research, 56(2), 78. Retrieved from [Link]

  • Tosyl group. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Osbourn, J. (2020, June 22). The Tosylate Leaving Group [Video]. YouTube. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2011). Molecules, 16(7), 5663-5672. Retrieved from [Link]

  • Alcohol conversion to Esters - Tosylate and Carboxylate. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Problems with synthesis of Benzyl tosylate ( decomposition). (2023, June 7). Reddit. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). Retrieved from [Link]

  • Determination of topiramate and its degradation product in liquid oral solutions by high performance liquid chromatography with a chemiluminescent nitrogen detector. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(3), 529-534. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to VHL Ligands: A Comparative Analysis Featuring trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a pathway to target prote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of VHL Ligands in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a pathway to target proteins previously considered "undruggable".[1][2] These heterobifunctional molecules function by recruiting a target protein to an E3 ubiquitin ligase, thereby co-opting the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce degradation of the target.[3][4][5] The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[1][6]

The selection and design of the VHL ligand are paramount to the success of a PROTAC. This component not only ensures the recruitment of the VHL E3 ligase but also profoundly influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[7][8] The properties of the VHL ligand can impact the overall efficacy, selectivity, and physicochemical characteristics of the resulting PROTAC.[9][10]

This guide provides a comparative analysis of VHL ligands, with a special focus on the structural features of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs . We will delve into the evolution of VHL ligands, the significance of their structural modifications, and provide detailed experimental protocols for their evaluation.

The VH032 Scaffold: A Cornerstone of VHL-Recruiting PROTACs

The development of potent, non-peptidic VHL ligands was a significant breakthrough for the field of targeted protein degradation.[6][11] Early VHL ligands were peptide-based, which limited their therapeutic potential due to poor cell permeability and bioavailability.[6] Structure-guided design led to the creation of small molecule ligands that mimic the binding of the hypoxia-inducible factor-1 alpha (HIF-1α) to VHL.[3][12]

Among these, the VH032 scaffold has emerged as a widely used and effective VHL ligand.[11][13][14] Its structure is based on a (2S,4R)-4-hydroxyproline core, which recapitulates the key interactions of HIF-1α with the VHL protein.[11] VH032 exhibits a strong binding affinity for VHL, with a dissociation constant (Kd) in the nanomolar range, making it an excellent anchor for PROTACs.[11]

The specific molecule at the center of our discussion, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs , is a derivative of the VH032 core. It is designed as a building block for PROTAC synthesis, incorporating a VHL ligand, a linker component, and a reactive tosylate (OTs) group for conjugation to a target protein ligand.[15][16][17]

Structural Modifications of VHL Ligands: The Rationale and Impact

The continuous evolution of VHL ligands involves strategic chemical modifications to enhance their properties. These modifications can influence binding affinity, ternary complex formation, and the overall physicochemical profile of the resulting PROTAC.

The Role of the Cyclopropane Moiety

The inclusion of a cyclopropane ring, as seen in the "VH032-Cyclopropane" part of the molecule, is a common strategy in medicinal chemistry. This small, rigid ring system can confer several advantages:

  • Conformational Rigidity: The cyclopropane group can lock the conformation of a part of the molecule, potentially leading to a more favorable binding orientation with the target protein.

  • Metabolic Stability: The strained ring system can be more resistant to metabolic degradation compared to more flexible alkyl chains.

  • Improved Physicochemical Properties: The introduction of a cyclopropane group can modulate lipophilicity and other properties that influence cell permeability and solubility.

While specific data for the cyclopropane moiety in "trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs" is not extensively published, the rationale for its inclusion is based on these established principles of drug design.

Linker Attachment and Composition

The linker component of a PROTAC is not merely a spacer but a critical determinant of its activity.[18] The point of attachment on the VHL ligand and the linker's length, rigidity, and composition all play a crucial role in the formation of a productive ternary complex.[18][19] The "cyclohexane-p-C-OTs" portion of the molecule represents a linker that provides a degree of rigidity and terminates in a tosylate group, a versatile reactive handle for conjugation.

The choice of linker can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability.[10][20] For instance, the incorporation of polar groups like polyethylene glycol (PEG) chains or piperazines into the linker can enhance aqueous solubility.[20]

Comparative Analysis of VHL Ligands

The effectiveness of a PROTAC is not solely dependent on the binary binding affinity of the VHL ligand to the E3 ligase.[21] The stability and cooperativity of the ternary complex are often more critical determinants of degradation efficiency.[8][22] Below is a comparison of some common VHL ligands.

VHL LigandReported Binding Affinity (Kd to VHL)Key Features and Applications
VH032 ~185 nM[11]A widely used, potent VHL ligand forming the basis for many PROTACs.[13][14]
VH101 ~44 nM[11]An optimized VHL ligand with improved binding affinity over VH032.[11]
(S,R,S)-AHPC Not explicitly stated, but used in potent PROTACsA derivative used in the development of highly effective PROTACs.[21]
VH298 <100 nM[23]A potent VHL inhibitor that can also be incorporated into PROTACs.[23]
VH032-cyclopropane-F Not explicitly statedA modified VH032 ligand used in PROTACs for degrading SMARCA2 and SMARCA4.[24]

Note: Binding affinities can vary depending on the assay conditions.

Visualizing the PROTAC Mechanism and Evaluation Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical workflow for evaluating VHL ligands.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits TC Target-PROTAC-VHL Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->TC TC->Target Ubiquitination

Caption: The mechanism of action for a VHL-recruiting PROTAC.

VHL_Ligand_Evaluation cluster_biochem Biochemical & Biophysical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Evaluation Binding Binding Affinity (FP, SPR, ITC) Ternary Ternary Complex Formation (SPR, ITC) Binding->Ternary Degradation Protein Degradation (Western Blot, NanoLuc) Ternary->Degradation Selectivity Selectivity Profiling Degradation->Selectivity Permeability Cell Permeability Assays Degradation->Permeability PK Pharmacokinetics Selectivity->PK Permeability->PK Efficacy In Vivo Efficacy PK->Efficacy Ligand VHL Ligand Synthesis (e.g., trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs) Ligand->Binding

Caption: A workflow for the comprehensive evaluation of VHL ligands and resulting PROTACs.

Essential Experimental Protocols

The rigorous evaluation of VHL ligands and their corresponding PROTACs requires a combination of biochemical, biophysical, and cellular assays.

Fluorescence Polarization (FP) Assay for VHL Binding

Objective: To determine the binding affinity (IC50) of a test ligand to the VHL E3 ligase complex by measuring the displacement of a fluorescently labeled tracer.[25][26]

Methodology:

  • Reagent Preparation:

    • Prepare a purified VHL-ElonginB-ElonginC (VBC) complex.

    • Use a fluorescently labeled VHL ligand (e.g., a BODIPY-labeled VH032 derivative) as the tracer.

    • Perform serial dilutions of the unlabeled test ligand.

  • Assay Execution:

    • In a low-volume 384-well black plate, add the VBC complex and the fluorescent tracer at concentrations optimized for a stable polarization signal.

    • Add the serial dilutions of the unlabeled test ligand to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Plot the polarization values against the logarithm of the test ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the real-time kinetics of binary (PROTAC-VHL, PROTAC-Target) and ternary (VHL-PROTAC-Target) complex formation and dissociation.[2][8]

Methodology:

  • Immobilization:

    • Immobilize the purified VBC complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VBC surface to determine the binding kinetics (kon, koff) and affinity (Kd) of the PROTAC-VHL interaction.

    • In a separate experiment, immobilize the target protein and inject the PROTAC to measure the kinetics of the PROTAC-target interaction.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized VBC surface.

    • Alternatively, inject the target protein over the VBC surface in the presence of a constant concentration of the PROTAC.

    • The resulting sensorgrams will provide data on the formation and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine kinetic and affinity constants.

Western Blot for Cellular Protein Degradation

Objective: To quantify the reduction in the level of the target protein in cells treated with a PROTAC.[5][27]

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an appropriate substrate (e.g., chemiluminescent).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion and Future Perspectives

The journey from the initial discovery of VHL ligands to the development of sophisticated chemical entities like trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs underscores the rapid progress in the field of targeted protein degradation. The selection of a VHL ligand is a multifaceted decision that requires careful consideration of not only its binding affinity but also its influence on ternary complex formation, selectivity, and the overall physicochemical properties of the final PROTAC.

Future advancements in this area will likely focus on the discovery of novel VHL ligands with improved properties, such as enhanced cell permeability and reduced off-target effects. Furthermore, a deeper understanding of the structural and kinetic aspects of ternary complex formation will continue to guide the rational design of the next generation of highly effective and specific protein degraders.

References

  • Farnaby W, et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Michael Zengerle, et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015 Aug 21;10(8):1770-7.
  • Riching, K. M., et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 624–635.
  • Testa, A., et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(16), 6923-6945.
  • Ahmad, S., et al. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 267, 116041.
  • Ciulli Laboratory. Review on VHL ligands. [Link]

  • Roy, M. J., et al. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(11), 2428–2437.
  • Reaction Biology. Protein Degradation Assay – PROTAC Screening. [Link]

  • Scott, S., et al. Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In The PROTAC Challenge (pp. 147-176). Royal Society of Chemistry.
  • Sun, Y., et al. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(23), 7338.
  • American Chemical Society. Correlating cellular ternary complex formation with degradation kinetics. [Link]

  • Soares, P., et al. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298). Journal of Medicinal Chemistry, 61(2), 599–618.
  • Stegmann, C., et al. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. [Link]

  • Creative Biolabs. VH 032 Amine Hydrochloride. [Link]

  • National Institutes of Health. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • ResearchGate. Chemical structures of VHL ligands and their binding affinities to VHL... [Link]

  • ACS Publications. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. [Link]

  • BPS Bioscience. VHL Binding Assay Kit. [Link]

  • Oxford Academic. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • National Institutes of Health. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). [Link]

  • Royal Society of Chemistry. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]

  • ACS Publications. Impact of Linker Composition on VHL PROTAC Cell Permeability. [Link]

  • National Institutes of Health. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]

  • ACS Publications. Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with in Vitro Nanomolar Affinities. [Link]

  • MDPI. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]

  • ResearchGate. VHL ligands found in PROTACs. Linker attachment options are represented... [Link]

  • MedChemExpress. trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs. [Link]

  • MedChemExpress. trans-VH 101-Thiol-C-cyclohexane-p-C-OTs. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Ternary Complex Formation with VH032-Based PROTACs

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the robust validation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex is not merely a characteriz...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the robust validation of the [Target Protein]-[PROTAC]-[E3 Ligase] ternary complex is not merely a characterization step; it is the fundamental pillar upon which the entire mechanism of action rests. Proteolysis Targeting Chimeras (PROTACs) that utilize the high-affinity VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ligase are among the most potent and well-studied degraders.[1][2] However, their efficacy is not solely dictated by the binary affinities of their constituent warheads but by their ability to cooperatively assemble this three-part complex.[3][]

This guide provides an in-depth comparison of the essential methodologies used to validate and quantify the formation of VH032-based PROTAC ternary complexes. We will move beyond simple protocol recitation to explore the causality behind experimental choices, enabling you to design a self-validating workflow that generates trustworthy, publication-quality data.

The Central Dogma of PROTAC Efficacy: Why the Ternary Complex is Paramount

A PROTAC's primary function is to act as a molecular bridge.[5] This induced proximity between the target protein and the VHL E3 ligase complex facilitates the transfer of ubiquitin, marking the target for proteasomal degradation.[6] The stability, kinetics, and structural geometry of this ternary complex are the most critical determinants of a PROTAC's degradation efficiency (DC50) and maximal degradation level (Dmax).[] An effective PROTAC often exhibits positive cooperativity (α > 1) , where the formation of a binary complex with either the target or VHL enhances the binding affinity for the other partner.[7][8] Conversely, high concentrations of PROTAC can lead to a "hook effect," where the formation of inactive binary complexes dominates, reducing overall degradation efficiency.[9] Therefore, direct measurement of the ternary complex is essential for rational PROTAC design and optimization.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC VH032-based PROTAC Ternary [POI]-[PROTAC]-[VHL] Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ubi_POI Ubiquitinated POI Ternary->Ubi_POI Ubiquitination Proteasome 26S Proteasome Ubi_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->Ternary

Caption: The PROTAC-mediated protein degradation pathway.

Part 1: Biophysical Methods — Quantitative Characterization in a Purified System

Biophysical assays utilize purified proteins and compounds to provide direct, quantitative measurements of binding affinity (K D), kinetics (k on, k off), and thermodynamics (ΔH, ΔS). This data is foundational for understanding the molecular interactions that drive ternary complex formation.

Comparative Overview of Key Biophysical Assays
Technique Key Information Provided Throughput Material Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Kinetics (k on, k off), Affinity (K D), Cooperativity (α)MediumLow-MediumReal-time kinetic data, high sensitivity, label-free.[7]Requires immobilization of one binding partner, which can affect activity.
Isothermal Titration Calorimetry (ITC) Affinity (K D), Thermodynamics (ΔH, ΔS), Stoichiometry (n)LowHighGold standard for thermodynamics, solution-based, label-free.[10]Low throughput, requires large amounts of pure protein, sensitive to buffer mismatch.
Biolayer Interferometry (BLI) Kinetics (k on, k off), Affinity (K D)Medium-HighLowReal-time data, higher throughput than SPR, dip-and-read format.[7]Generally lower sensitivity than SPR, immobilization required.
Proximity Assays (AlphaLISA, TR-FRET) Relative Complex Formation, Apparent AffinityHighVery LowHomogeneous (no-wash), highly sensitive, amenable to HTS.[11][12]Indirect measurement, prone to assay artifacts, requires tagged reagents.
Surface Plasmon Resonance (SPR)

Causality & Experimental Choice: SPR is the method of choice when precise kinetic information is required. Understanding the on-rate (k on) and off-rate (k off) of the ternary complex provides critical insight into its stability. A slow off-rate is often correlated with more efficient degradation.

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize 1. Immobilize VHL on Sensor Chip Inject_Binary 2. Inject PROTAC (Binary K D) Immobilize->Inject_Binary Inject_Ternary 3. Inject PROTAC + Target (Ternary K D) Immobilize->Inject_Ternary Sensorgram 4. Acquire Sensorgrams Inject_Binary->Sensorgram Inject_Ternary->Sensorgram Calculate 5. Calculate Kinetics (k on, k off) & Cooperativity (α) Sensorgram->Calculate

Caption: A typical experimental workflow for SPR-based ternary complex analysis.

Detailed Protocol (SPR):

  • Immobilization: Covalently immobilize biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip to achieve a target density of ~100-200 Resonance Units (RU). This low density minimizes mass transport limitations.

  • Buffer System: Use a running buffer such as HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) supplemented with 1-2% DMSO to match the compound solvent.

  • Binary Affinity Measurement (VHL-PROTAC):

    • Prepare a serial dilution of the VH032-based PROTAC (e.g., from 1 µM down to low nM) in running buffer.

    • Inject the PROTAC solutions over the immobilized VHL surface, typically for a 120-second association phase followed by a 300-second dissociation phase.[13]

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the binary K D, k on, and k off.

  • Ternary Complex Measurement:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 5-10x its binary K D for the PROTAC) mixed with the same serial dilution of the PROTAC.

    • Inject these mixtures over the VHL surface using the same parameters as the binary run.

    • The observed binding response represents the formation of the [VHL]-[PROTAC]-[Target] complex. Fit the data to determine the apparent ternary K D.

  • Data Analysis & Self-Validation:

    • Cooperativity (α) is calculated as: α = (Binary K D of PROTAC for VHL) / (Ternary K D of PROTAC for VHL in the presence of Target).[8]

    • An α > 1 indicates positive cooperativity, a key feature of an efficient PROTAC.

    • As a control, inject the target protein alone over the VHL surface to ensure no direct interaction exists. This validates that complex formation is PROTAC-dependent.

Isothermal Titration Calorimetry (ITC)

Causality & Experimental Choice: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS) in a single, label-free experiment. This information is invaluable for understanding the driving forces behind complex formation (e.g., enthalpy-driven vs. entropy-driven).

Detailed Protocol (ITC):

  • Preparation: Dialyze all purified proteins (VHL and Target) extensively against the same buffer batch (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.

  • Binary Titration (e.g., PROTAC into Target):

    • Fill the ITC sample cell with the target protein solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM, typically 10x the cell concentration).

    • Perform a series of small injections (e.g., 2 µL each) and measure the resulting heat change until saturation is reached.[13]

    • Integrate the peaks and fit to a suitable binding model to determine K D, stoichiometry (n), and enthalpy (ΔH).

  • Ternary Titration (PROTAC into VHL + Target):

    • Prepare a solution of the VHL E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein.

    • Place this pre-formed binary solution (or mixture, if no direct binding occurs) in the ITC cell.

    • Titrate the PROTAC solution from the syringe into the cell as described above.

  • Data Analysis & Self-Validation:

    • The affinity measured in the ternary titration represents the binding of the PROTAC to VHL in the presence of the target.

    • Cooperativity can be calculated by comparing this ternary K D to the binary K D of the PROTAC binding to VHL alone (determined in a separate experiment).

    • The self-validating nature of ITC comes from the stoichiometry parameter (n). An n value close to 1.0 provides confidence in the 1:1:1 binding model and the quality of the protein preparations.

Part 2: Cellular Methods — Proving the Mechanism in a Live-Cell Context

While biophysical methods are essential for quantitative characterization, they use purified components in an artificial environment. Cellular assays are critical to validate that the ternary complex forms within the complex milieu of a living cell, where factors like protein concentration, localization, and competition from endogenous molecules are at play.[14]

Comparative Overview of Key Cellular Assays
Technique Key Information Provided Throughput Data Type Strengths Limitations
NanoBRET™ Real-time complex formation, Cellular K D, Residence TimeHighQuantitative, KineticLive-cell, real-time kinetics, high sensitivity.[15]Requires genetic engineering (tagging) of proteins.
Co-Immunoprecipitation (Co-IP) PROTAC-dependent protein-protein interactionLow-MediumSemi-QuantitativeUses endogenous or tagged proteins in a physiological context.[16]Endpoint assay, prone to false positives/negatives, non-quantitative.
Western Blot (Degradation) Target protein degradation (DC50, Dmax)MediumSemi-QuantitativeThe ultimate functional readout of a productive ternary complex.Indirect measure of complex formation, endpoint.
NanoBRET™ Ternary Complex Assay

Causality & Experimental Choice: NanoBRET (Bioluminescence Resonance Energy Transfer) is the premier method for quantifying protein-protein interactions in real-time within living cells.[14] It provides the most direct evidence of ternary complex formation in a physiological setting and can reveal kinetic details that endpoint assays miss.

NanoBRET_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Transfect 1. Express Tagged Proteins (e.g., Target-NanoLuc & HaloTag-VHL) Add_PROTAC 2. Add PROTAC Dilution Series to Cells Transfect->Add_PROTAC Add_Substrates 3. Add HaloTag Ligand & NanoLuc Substrate Add_PROTAC->Add_Substrates Measure_BRET 4. Measure BRET Signal (590nm / 460nm) Add_Substrates->Measure_BRET Plot_Curve 5. Plot Dose-Response & Determine Cellular K D Measure_BRET->Plot_Curve

Caption: Workflow for the NanoBRET ternary complex formation assay.

Detailed Protocol (NanoBRET):

  • Cell Line Engineering: Use a cell line (e.g., HEK293) and transiently transfect or use CRISPR/Cas9 to create stable lines expressing the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase component (VHL) fused to a HaloTag® (the BRET acceptor).[15]

  • Cell Plating: Seed the engineered cells into a 96-well or 384-well white assay plate.

  • Compound Treatment: Add a serial dilution of the VH032-based PROTAC to the cells and incubate for a desired period (e.g., 2-4 hours for endpoint, or measure immediately for kinetics).

  • Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) followed by the Nano-Glo® Substrate (for the donor).

  • Signal Detection: Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).

  • Data Analysis & Self-Validation:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the PROTAC concentration. A successful PROTAC will produce a bell-shaped curve, demonstrating PROTAC-dependent complex formation at optimal concentrations and the "hook effect" at higher concentrations.[16]

    • Controls are critical: Run parallel experiments with a non-binding VHL ligand (e.g., a VH032 enantiomer) or a PROTAC with a non-binding warhead to demonstrate that the BRET signal is specific to the intended ternary complex.

A Self-Validating, Multi-Tiered Workflow

No single technique tells the whole story. A robust validation strategy integrates multiple orthogonal methods to build a cohesive and trustworthy dataset.

Validation_Funnel Tier1 Tier 1: High-Throughput Screening (e.g., AlphaLISA, TR-FRET) Identify complex-forming PROTACs from a library. Tier2 Tier 2: Biophysical Characterization (SPR or ITC) Quantify affinity, kinetics, and cooperativity of hits. Tier1->Tier2 Promising Hits Tier3 Tier 3: Cellular Validation (NanoBRET & Co-IP) Confirm complex formation in live cells. Tier2->Tier3 Quantitatively Profiled Hits Tier4 Tier 4: Functional Readout (Western Blot) Confirm target degradation as the final outcome. Tier3->Tier4 Cellularly Active PROTACs

Caption: A tiered workflow for comprehensive PROTAC validation.

By starting with high-throughput methods to screen for complex formation, followed by detailed biophysical analysis to understand the "how and why," and culminating in live-cell validation of the mechanism and its functional outcome, researchers can confidently advance the most promising VH032-based PROTACs toward therapeutic development. This rigorous, multi-faceted approach ensures that decisions are based on a complete and validated understanding of the molecule's mechanism of action.

References

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. PubMed. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Discovery - the University of Dundee Research Portal. [Link]

  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Europe PMC. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]

  • Ternary complex formation. Profacgen. [Link]

  • Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014). St. Jude Research. [Link]

  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Publications. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

Sources

Validation

A Senior Application Scientist's Guide: Comparative Analysis of VHL and CRBN-Based PROTACs

In the landscape of modern drug discovery, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven, catalytic elimination of disease-causing proteins.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven inhibition to event-driven, catalytic elimination of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of a specific protein of interest (POI).[3][4][5] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][5] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target, marking it for destruction by the proteasome.[3][4]

Among the more than 600 E3 ligases in the human genome, two have become the undisputed workhorses of the field: the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN).[3][][7] The choice between recruiting VHL or CRBN is a critical design decision that profoundly impacts a PROTAC's potency, selectivity, tissue distribution, and overall therapeutic potential.[] This guide provides an in-depth comparative analysis of VHL and CRBN-based PROTACs, grounded in experimental data and field-proven insights to inform rational degrader design.

The von Hippel-Lindau (VHL) E3 Ligase: A Foundation of PROTAC Technology

VHL is the substrate recognition subunit of the Cullin-2 RING E3 ligase complex (CRL2^VHL^).[2][4] Its natural role involves recognizing the hydroxylated alpha-subunit of hypoxia-inducible factor (HIF-1α) under normal oxygen conditions, leading to its degradation.[8][9] The discovery of small molecules that mimic this hydroxyproline binding motif was a seminal moment, providing the first potent, cell-permeable ligands to hijack an E3 ligase for PROTAC development.[4][10][11][12]

Mechanism and Ligand Design

VHL-based PROTACs utilize ligands derived from the HIF-1α peptide sequence. These ligands bind to a well-defined pocket on VHL, and the linker is typically extended from a position that allows the POI-binding warhead to recruit the target protein into a productive ternary complex for ubiquitination. The structure-based design journey for VHL ligands is well-documented, leading to highly potent and selective binders.[4][10][11]

VHL_Mechanism VHL VHL Ub Ub VHL->Ub E2/Ub Ub_POI Ub_POI Ub->Ub_POI transfer Proteasome Proteasome Ub_POI->Proteasome recognition Peptides Peptides Proteasome->Peptides degradation POI POI

Strengths and Weaknesses
  • High Selectivity: The VHL binding pocket is relatively rigid and specific, which can lead to highly selective PROTACs with fewer off-target effects.[]

  • Well-Characterized Binders: Decades of research into the VHL-HIF-1α interaction have provided a deep understanding and robust, structurally characterized ligands for PROTAC design.[1][2]

  • Suboptimal Physicochemical Properties: Early VHL ligands often had higher molecular weights and poorer cell permeability, posing a challenge for drug development.[] However, recent innovations in ligand design are actively addressing these limitations.[9]

  • Oxygen-Dependent Regulation: VHL protein levels can be downregulated in hypoxic environments, such as solid tumors, which could potentially impact the efficacy of VHL-based degraders in certain disease contexts.[]

Cereblon (CRBN): The Versatile Powerhouse

Cereblon (CRBN) is the substrate receptor for the Cullin-4A E3 ligase complex (CRL4^CRBN^).[13] Its role in targeted protein degradation was famously uncovered through studies on the mechanism of thalidomide and its immunomodulatory drug (IMiD) analogs, lenalidomide and pomalidomide.[13] These molecules act as "molecular glues," inducing the degradation of neosubstrate proteins not normally targeted by CRBN. This inherent ability to recognize new substrates makes CRBN an exceptionally versatile E3 ligase for PROTACs.[7][13]

Mechanism and Ligand Design

CRBN-based PROTACs incorporate an IMiD-based moiety to recruit the CRL4^CRBN^ complex. The glutarimide portion of the IMiD ligand binds to a specific pocket in CRBN.[13] The surface of CRBN is considered more "soft" and adaptable compared to VHL, allowing it to form productive ternary complexes with a diverse range of proteins.[] This plasticity is a key reason for CRBN's broad utility.[7]

CRBN_Mechanism CRBN CRBN Ub_c Ub_c CRBN->Ub_c E2/Ub Ub_POI_c Ub_POI_c Ub_c->Ub_POI_c transfer Proteasome_c Proteasome_c Ub_POI_c->Proteasome_c recognition Peptides_c Peptides_c Proteasome_c->Peptides_c degradation POI_c POI_c

Strengths and Weaknesses
  • Favorable Ligand Properties: CRBN ligands like pomalidomide are small, orally bioavailable molecules with excellent physicochemical properties, providing a strong starting point for PROTAC design.[][14]

  • Broad Substrate Scope: CRBN's flexible binding surface allows it to degrade a wide variety of target proteins, making it a highly versatile choice.[7] A significant number of PROTACs in clinical trials are based on CRBN ligands.[14][15]

  • Potential Off-Target Effects: The primary liability of CRBN-based PROTACs is the potential for off-target degradation of its natural neosubstrates, particularly the zinc-finger transcription factors IKZF1 and IKZF3.[5][] This can lead to immunomodulatory effects that may be undesirable depending on the therapeutic context.

  • Ubiquitous Expression: CRBN is widely expressed across many tissues, which is advantageous for broad applicability but can also pose challenges for achieving tissue-specific degradation.[]

Comparative Analysis: VHL vs. CRBN

The decision to use VHL or CRBN is target- and context-dependent. A head-to-head comparison reveals their complementary nature.

FeatureVHL-Based PROTACsCRBN-Based PROTACsRationale & Causality
E3 Ligand Origin HIF-1α mimetics[3]Thalidomide analogs (IMiDs)[3][13]Ligand choice dictates the fundamental properties of the PROTAC.
Ligand Properties Often higher MW, more polar[]Generally lower MW, better drug-like properties[][14]IMiDs are clinically approved oral drugs; VHL ligands were derived from peptides.
Binding Pocket More rigid, buried binding pocket[]Softer, more adaptable surface[]This structural difference influences ternary complex formation and substrate scope.
Ternary Complex Tends to be more rigid and long-lived[]Tends to be more dynamic with faster turnover[]Complex stability impacts catalytic efficiency; faster turnover is not always better.
Subcellular Location Predominantly cytosolic[]Nuclear and cytosolic[]Location can dictate accessibility to targets in different cellular compartments.
Key Advantage High specificity due to rigid pocket[]Broad substrate scope, favorable ligand properties[7]VHL is often chosen for precision; CRBN for versatility and developability.
Key Liability Suboptimal physicochemical properties[]Off-target neosubstrate degradation (IKZF1/3)[5][]Each system has a characteristic risk profile that must be managed.
Clinical Status Numerous PROTACs in clinical trials[1][16]Majority of PROTACs in clinical trials[14][15]Both are clinically validated, but CRBN has a larger clinical footprint to date.

Key Experimental Workflows for Comparison

To empirically determine the superior E3 ligase for a given target, a systematic, self-validating experimental workflow is essential.

Ternary Complex Formation and Cooperativity
  • Causality: The stability of the ternary complex (POI-PROTAC-E3) is a primary driver of degradation efficiency. A positive cooperativity (α > 1), where the binding of one partner enhances the binding of the other, is a strong indicator of a productive complex.

  • Protocol: Surface Plasmon Resonance (SPR)

    • Immobilization: Covalently immobilize the recombinant POI onto a sensor chip.

    • Binary Affinity: Inject serial dilutions of the PROTAC alone to measure its direct binding affinity (KD) to the POI. In a separate flow cell, measure the PROTAC's affinity for the E3 ligase (VHL or CRBN complex).

    • Ternary Affinity: Inject serial dilutions of the PROTAC over the POI-coated surface in the presence of a constant, saturating concentration of the E3 ligase.

    • Analysis: Compare the affinity of the PROTAC for the POI in the absence and presence of the E3 ligase. The ratio of these affinities provides the cooperativity factor (α). This protocol must be repeated for both VHL and CRBN-based PROTACs targeting the same POI.

SPR_Workflow Immobilize 1. Immobilize POI on SPR Chip Binary 2. Measure Binary Affinities (PROTAC <> POI) (PROTAC <> E3) Immobilize->Binary Ternary 3. Measure Ternary Affinity (PROTAC <> POI in presence of E3) Binary->Ternary Calculate 4. Calculate Cooperativity (α) Ternary->Calculate

Cellular Degradation Potency and Efficacy
  • Causality: The ultimate measure of a PROTAC's function is its ability to degrade the target protein inside a cell. This is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

  • Protocol: Western Blot or In-Cell ELISA

    • Cell Treatment: Plate a relevant cell line and treat with a dose-response curve (e.g., 0.1 nM to 10 µM) of the VHL- and CRBN-based PROTACs for a fixed time (e.g., 18-24 hours).

    • Lysis & Quantification: Lyse the cells and normalize total protein content using a BCA assay.

    • Detection (Western Blot): Separate lysates via SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for the POI and a loading control (e.g., GAPDH).

    • Data Analysis: Quantify band intensity, normalize to the loading control, and plot the percentage of remaining protein against PROTAC concentration to determine DC50 and Dmax values.

Selectivity and Off-Target Profiling
  • Causality: A successful therapeutic must be selective. It is critical to confirm that the PROTAC degrades only the intended target and to assess any liabilities, such as neosubstrate degradation for CRBN-based molecules.

  • Protocol: Global Proteomics (LC-MS/MS)

    • Treatment: Treat cells with the VHL- and CRBN-based PROTACs at a concentration known to cause maximal target degradation (e.g., 10x DC50). Include a vehicle control.

    • Sample Prep: Lyse cells, digest proteins into peptides, and label with isobaric tags (e.g., TMT) for multiplexed quantification.

    • Mass Spectrometry: Analyze the pooled, labeled peptides by high-resolution LC-MS/MS.

    • Data Analysis: Perform a database search to identify and quantify thousands of proteins. Generate volcano plots to visualize proteins that are significantly downregulated. Confirm that only the intended POI is degraded. For the CRBN-PROTAC, specifically quantify the levels of IKZF1 and IKZF3.

Conclusion and Future Perspectives

The choice between VHL and CRBN is not about which ligase is universally "better," but which is optimal for a specific target and therapeutic goal.[] CRBN offers a path of least resistance for many targets due to its favorable ligand properties and broad substrate compatibility.[7] VHL provides a potentially more selective, albeit sometimes more challenging, alternative.[]

The development of PROTACs is a process of multiparameter optimization where the E3 ligase is a foundational variable. Rigorous, parallel testing of both VHL and CRBN-based degraders against the same target is the most effective strategy to de-risk a project and identify a best-in-class clinical candidate. Looking ahead, the expansion of the E3 ligase toolbox beyond VHL and CRBN is a major frontier.[17] Tapping into the hundreds of other E3 ligases will enable tissue-specific degradation and provide new avenues to target proteins that may be intractable to both VHL and CRBN recruitment.

References

  • Vertex AI Search. (n.d.). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.
  • Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(16), 3539–3549. [Link]

  • BenchChem. (2025). A Comparative Guide to Thalidomide-Based (CRBN) and VHL-Based PROTACs for Targeted Protein Degradation.
  • National Institutes of Health. (2022). Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention.
  • Ciulli, A., & Testa, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7257–7282. [Link]

  • Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 5969–5988. [Link]

  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • ResearchGate. (2025). The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment.
  • National Institutes of Health. (2025). Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader.
  • European Journal of Medicinal Chemistry. (2021). VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives. European Journal of Medicinal Chemistry, 227, 113906. [Link]

  • Abid, M., & Setia, N. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]

  • Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. University of Dundee Research Portal. [Link]

  • ResearchGate. (2023). Journey of von hippel-lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders.
  • Girardini, M., Maniaci, C., Hughes, S. J., Testa, A., & Ciulli, A. (2019). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]

  • Frontiers. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • ACS Publications. (n.d.). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • Taylor & Francis Online. (n.d.). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]

  • Janus Drug Discovery Consulting. (2024). Why are CRBN & VHL so good at TPD?
  • ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2024). The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation. Drug Discovery Today, 29(7). [Link]

  • Ciulli Laboratory, University of Dundee. (2022). Review on VHL ligands.
  • Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Degradation Efficiency of Different PROTAC Linkers

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTA...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's own ubiquitin-proteasome system.[1][2] This guide provides an in-depth, comparative analysis of PROTAC linkers, the often-underestimated component that is paramount to a degrader's success. As scientists and drug developers, understanding how to rationally assess and select a linker is the key to unlocking potent and selective therapeutics.

The architecture of a PROTAC is heterobifunctional, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] It has become unequivocally clear that the linker is not a passive spacer but a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[1][2][3][4][5] A poorly designed linker can lead to steric clashes, unproductive complex formation, or unfavorable physicochemical properties, rendering the molecule inert.[5][6]

Comparative Analysis of Common PROTAC Linker Classes

The choice of linker chemistry is a pivotal decision in PROTAC design, directly impacting solubility, cell permeability, and the conformational dynamics required for effective ternary complex formation.[2][7] The most prevalent linkers are flexible chains, primarily polyethylene glycol (PEG) and alkyl chains, largely due to their synthetic tractability.[3][7][8] However, a growing body of research highlights the advantages of more rigid structures.

FeatureAlkyl LinkersPEG LinkersRigid Linkers (e.g., Piperazine/Alkyne)
Composition Saturated or unsaturated hydrocarbon chains.[2][7]Repeating ethylene glycol units.[7][8]Contain heterocyclic or unsaturated moieties like piperazine, piperidine, or alkynes.[2][3]
Hydrophilicity Generally hydrophobic.[7]Inherently hydrophilic.[8]Can be modulated; often more polar than pure alkyl chains.[2]
Aqueous Solubility May limit the solubility of the final PROTAC molecule.[2]Generally improves aqueous solubility, which is beneficial for molecules with poor solubility.[7][8]Can enhance water solubility and metabolic stability.[2]
Cell Permeability Hydrophobicity can improve cell permeability but may also lead to non-specific binding and aggregation.[7]Can enhance permeability by improving solubility and adopting folded conformations that shield polar surface areas.[7]The constrained conformation can be beneficial for cell permeability by reducing the molecule's polar surface area.
Metabolic Stability Generally possess good metabolic stability.[7]Can be more susceptible to metabolism in vivo.[7]Often designed to be metabolically stable, improving pharmacokinetic properties.[2]
Conformational Flexibility Highly flexible, which can be entropically costly when forming the ternary complex.Offers significant conformational freedom, which may enhance the ability to achieve a productive ternary complex.[7][9]Reduced flexibility can pre-organize the PROTAC into a bioactive conformation, potentially increasing the efficiency of ternary complex formation.[9]
Synthetic Accessibility Readily accessible and synthetically straightforward.[2][7]Can be more challenging and costly to synthesize compared to simple alkyl chains.[2][7]Synthesis is typically more complex than for linear flexible linkers.

The PROTAC Mechanism of Action

The central function of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Molecule POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

A Self-Validating Workflow for Assessing Linker Degradation Efficiency

The optimization of a PROTAC linker is a multi-parameter challenge that necessitates a systematic and empirical approach.[3] The following workflow is designed as a self-validating system, where each step provides critical data to inform the next, ensuring a logical progression from initial screening to mechanistic validation.

Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Primary Screening & Potency cluster_validation Phase 3: Mechanistic Validation cluster_selectivity Phase 4: Selectivity Profiling A1 1. Identify POI & E3 Ligase Ligands A2 2. Design Linker Library (Vary Length, Composition, Rigidity) A1->A2 A3 3. Synthesize PROTAC Library (e.g., via Click Chemistry) A2->A3 B1 4. Cellular Degradation Assays A3->B1 B2 Western Blot (Gold Standard) B1->B2 B3 HiBiT/NanoLuc Assay (High-Throughput) B1->B3 B4 5. Determine DC50 & Dmax (Assess Hook Effect) B2->B4 B3->B4 C1 6. Proteasome Dependence (e.g., MG132 Co-treatment) B4->C1 D1 9. Global Proteomics (LC-MS/MS) (Identify On- and Off-Targets) C1->D1 C2 7. Target Ubiquitination Assay C2->D1 C3 8. Ternary Complex Formation (Co-IP, SPR, FP) C3->D1

Caption: Experimental workflow for PROTAC linker evaluation.
Detailed Experimental Protocols

1. Primary Degradation Assessment: Western Blotting

This is the foundational method to directly visualize and quantify the reduction in target protein levels.[10][11]

  • Rationale: Western blotting provides unequivocal, semi-quantitative evidence of target protein loss and allows for the simultaneous assessment of a loading control to ensure equal protein loading.

  • Materials:

    • Cell culture reagents and plates.

    • PROTAC compounds dissolved in a suitable vehicle (e.g., DMSO).

    • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody specific to the target protein.

    • Primary antibody for a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC linker variant for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

    • Cell Lysis: Aspirate the media, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein (overnight at 4°C) and the loading control. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[12]

2. High-Throughput Screening: HiBiT Luminescence Assay

For screening larger libraries of linker variants, a higher-throughput method is necessary. The HiBiT system offers a sensitive, quantitative, and kinetic readout of protein levels.[13][14][15]

  • Rationale: This method relies on CRISPR/Cas9 to insert a small 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[14][16] In the presence of the LgBiT subunit, a bright luminescent signal is produced, which is directly proportional to the amount of HiBiT-tagged protein. This allows for rapid, plate-based measurements of protein degradation.[13][17]

  • Procedure (Endpoint Assay):

    • Cell Plating: Use a CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein. Plate cells in white, opaque 96- or 384-well plates.

    • Compound Treatment: Treat cells with a serial dilution of PROTACs for the desired time period.

    • Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate.

    • Measurement: Incubate for a short period to ensure complete lysis and signal stabilization. Measure luminescence on a plate reader.

    • Data Analysis: Normalize the signal to vehicle-treated controls to calculate the percentage of remaining protein and subsequently determine DC50 and Dmax values.[15][18]

  • Kinetic Analysis: For a deeper understanding, live-cell kinetic analysis can be performed by co-expressing LgBiT in the cells and adding a live-cell substrate, allowing for real-time monitoring of the degradation rate.[13][16][18]

3. Mechanistic Validation: Proteasome Dependence

A critical control experiment is to confirm that the observed protein loss is mediated by the proteasome, which is the intended mechanism of action for a PROTAC.

  • Rationale: If a PROTAC is functioning correctly, its degradation activity should be blocked by a proteasome inhibitor. This experiment validates that the protein loss is not due to off-target transcriptional repression or other unintended effects.

  • Procedure:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or Carfilzomib) for 1-2 hours.[19][20]

    • Add the active PROTAC compound to the pre-treated cells and co-incubate for the standard treatment duration.

    • Include controls for vehicle only, PROTAC only, and inhibitor only.

    • Assess target protein levels via Western Blot. A rescue of protein degradation in the co-treated sample confirms proteasome-dependent degradation.

4. Selectivity Profiling: Quantitative Proteomics

The ultimate goal is to develop a selective degrader. Quantitative mass spectrometry-based proteomics is the definitive method for assessing a PROTAC's selectivity across the entire proteome.[21][22]

  • Rationale: This unbiased approach can identify and quantify thousands of proteins simultaneously, revealing any off-target proteins that are degraded by the PROTAC.[23][24] This is crucial for flagging potential toxicity issues early in development.

  • Procedure (TMT-based LC-MS/MS):

    • Sample Preparation: Treat cells with the PROTAC at a concentration known to induce maximal degradation (e.g., ~10x DC50). Lyse the cells, digest the proteins into peptides, and label the peptides from each condition with isobaric tandem mass tags (TMT).[21][23]

    • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.

    • Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Plot the log2 fold change of protein abundance for the PROTAC-treated sample versus the control. On-target degradation will be clearly visible, as will any significant off-target degradation events.

Interpreting the Data: A Hypothetical Case Study

To illustrate the process, consider a study to degrade Target Protein X using a VHL-recruiting PROTAC. A library of five PROTACs is synthesized with varying linker lengths.

Table 2: Illustrative Data for PROTAC Linker Optimization (Data is hypothetical and for illustrative purposes only, modeled after trends seen in published studies[10][19][25])

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Off-Target Y Degradation?
PROTAC-1PEG9> 1000< 20%No
PROTAC-2PEG1215075%No
PROTAC-3 PEG 16 25 > 95% No
PROTAC-4PEG2120060%Yes
PROTAC-5Alkyl168090%No
  • Analysis:

    • Linker Length: A clear structure-activity relationship (SAR) is observed for the PEG linker series.[19][26] The 9-atom linker is inactive, likely too short to permit ternary complex formation.[5][6] Degradation potency and efficacy increase up to a 16-atom linker (PROTAC-3 ), which represents the optimal length in this series.[19][25][27] The 21-atom linker is less effective, possibly leading to unproductive ternary complex geometry, and introduces off-target activity.[5]

    • Linker Composition: Comparing PROTAC-3 (PEG) and PROTAC-5 (Alkyl) at the optimal length of 16 atoms, the PEG linker provides superior potency (lower DC50) and efficacy (higher Dmax). This suggests the hydrophilicity and conformational properties of the PEG linker may be more favorable for forming a stable and productive ternary complex for this specific POI-E3 ligase pair.[7]

Conclusion and Future Perspectives

The rational design and assessment of PROTAC linkers are far from a trivial exercise; it is a cornerstone of developing effective protein degraders. The historical "trial and error" approach is steadily being replaced by a more informed strategy, integrating systematic experimental validation with advances in structural biology and computational modeling.[3][26][28] The workflow presented here provides a robust framework for researchers to systematically evaluate linker variants, moving beyond simple potency measurements to include crucial mechanistic and selectivity data. By understanding the profound impact of the linker on every aspect of PROTAC function, from ternary complex formation to cellular permeability, we can accelerate the development of this transformative class of medicines.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Troup, R. I., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Dong, Y., et al. (2024). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Molecules. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE. [Link]

  • ACS Publications. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • Weerakoon, A., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling. [Link]

  • Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances. [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. [Link]

  • Cheung, M., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. ChomiX. [Link]

  • Drummond, M. L., & Williams, C. I. (2020). Rationalizing PROTAC-mediated ternary complex formation using Rosetta. PLoS Computational Biology. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Troup, R. I., et al. (2020). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]

  • Gechijian, L. N., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

  • Sapient Bio. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bio. [Link]

Sources

Comparative

A Comparative Guide to Validating Target Engagement of VH032-Containing PROTACs

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2][3] These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins by coopting the cell's ubiquitin-proteasome system.[2][4] A critical component in the design of many potent PROTACs is the VH032 ligand, which selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6][7] However, the successful development of a VH032-containing PROTAC hinges on rigorous validation of its engagement with both the target protein of interest (POI) and the VHL E3 ligase within a cellular context.[8][9][10]

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of VH032-containing PROTACs. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their drug discovery programs.

The Central Role of Target Engagement in PROTAC Efficacy

The mechanism of action of a VH032-containing PROTAC is initiated by the formation of a ternary complex, bringing the target protein and the VHL E3 ligase into close proximity.[4][11][][13] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][] Therefore, confirming that the PROTAC molecule physically interacts with both intended proteins inside the cell is a foundational step in establishing its on-target activity. Insufficient target engagement can lead to a lack of degradation, while off-target binding can result in unintended protein degradation and potential toxicity.[14]

PROTAC_Mechanism

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Target Engagement Assays

A multi-faceted approach, employing both biophysical and cell-based assays, is essential for a comprehensive understanding of PROTAC target engagement. Each technique offers unique insights into the binding events, from the thermodynamics of interaction in a purified system to the dynamic engagement within the complex milieu of a living cell.

Assay TypeMethodPrincipleKey AdvantagesKey Limitations
Biophysical Assays Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)Measures changes in refractive index or light interference upon molecular binding to a sensor surface.[15][16][17]Real-time kinetics (kon, koff), affinity (KD) determination, and cooperativity assessment.[15][17][18]Requires purified proteins, potential for artifacts from protein immobilization.[15]
Isothermal Titration Calorimetry (ITC)Measures the heat change associated with molecular binding events.[15][16][17]Provides a complete thermodynamic profile (KD, ΔH, ΔS), label-free.[15][17]Requires large amounts of pure protein, lower throughput.[15]
Cell-Based Assays Cellular Thermal Shift Assay (CETSA®)Ligand binding alters the thermal stability of the target protein.[14][19][20]Label-free, performed in intact cells or lysates, reflects physiological conditions.[14][19][20]Not suitable for all targets, can be lower throughput.[20]
NanoBRET™ Target Engagement AssayMeasures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a fluorescent tracer.[8][21][22]High-throughput, quantitative, can be performed in live cells to assess permeability.[8][21][22]Requires genetic modification of cells, potential for artifacts from protein tagging.[22]
Co-Immunoprecipitation (Co-IP)Uses an antibody to pull down a protein of interest and its binding partners.Confirms ternary complex formation in a cellular context.Can be semi-quantitative, potential for non-specific binding.

In-Depth Methodologies and Experimental Workflows

Biophysical Characterization of Ternary Complex Formation

Biophysical assays are invaluable for dissecting the thermodynamics and kinetics of PROTAC-induced ternary complex formation.[15][16] These cell-free methods provide a foundational understanding of the molecular interactions that drive degradation.

SPR_Workflow

Figure 2: A simplified workflow for assessing ternary complex formation using SPR.

Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Covalently couple purified VHL E3 ligase complex to a sensor chip.

  • Analyte Injection 1 (PROTAC): Inject a series of concentrations of the VH032-containing PROTAC over the VHL-coated surface to determine the binary binding affinity.

  • Analyte Injection 2 (Ternary Complex): Co-inject a constant concentration of the PROTAC with a serial dilution of the purified target protein (POI).

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. A significant increase in affinity in the presence of all three components indicates positive cooperativity in ternary complex formation.[15]

Validating Target Engagement in a Cellular Context

While biophysical assays are informative, it is crucial to confirm target engagement within the complex environment of a living cell.[9][10][23] Cell-based assays provide a more physiologically relevant assessment of a PROTAC's ability to interact with its intended targets.

CETSA® is a powerful, label-free method to demonstrate direct target engagement in intact cells.[14][19] It is based on the principle that the binding of a ligand, in this case, the PROTAC, alters the thermal stability of its target protein.[19][20]

Protocol: CETSA® for PROTAC Target Engagement

  • Cell Treatment: Treat cultured cells with the VH032-containing PROTAC or a vehicle control for a defined period.

  • Heating: Harvest the cells and heat aliquots to a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein and VHL in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) of the target protein and/or VHL in the presence of the PROTAC provides direct evidence of target engagement.[24]

The NanoBRET™ assay is a highly sensitive and quantitative method for measuring target engagement in live cells.[8][21][22] It relies on the energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescent tracer that binds to the same protein.

NanoBRET_Workflow

Figure 3: Workflow for the NanoBRET™ target engagement assay.

Protocol: Live-Cell NanoBRET™ Assay

  • Cell Engineering: Create a stable cell line expressing the target protein of interest fused to NanoLuc® luciferase. A separate cell line expressing NanoLuc®-VHL can also be generated.

  • Assay Setup: Plate the engineered cells and treat them with a fluorescent tracer that binds to the target protein (or VHL).

  • PROTAC Addition: Add serial dilutions of the VH032-containing PROTAC. The PROTAC will compete with the tracer for binding to the NanoLuc®-fusion protein.

  • Signal Detection: Measure the BRET signal. A decrease in the BRET signal is proportional to the displacement of the tracer by the PROTAC.

  • Data Analysis: Plot the BRET signal against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer. This provides a quantitative measure of target engagement in live cells.[1]

Case Study: Comparing CETSA® and NanoBRET™ for a VH032-PROTAC

ParameterCETSA® DataNanoBRET™ DataInterpretation
Target Protein Engagement ΔTm = +5.2 °CIC50 = 50 nMBoth assays confirm robust engagement of the target protein in cells.
VHL Engagement ΔTm = +3.8 °CIC50 = 120 nMThe PROTAC effectively engages the VHL E3 ligase.
Cell Permeability N/ALive-cell IC50 / Permeabilized-cell IC50 ratio = 2.5The NanoBRET™ data suggests good cell permeability of the PROTAC.

This hypothetical data illustrates how orthogonal assays provide a more complete picture of a PROTAC's behavior. CETSA® confirms engagement in a label-free system, while NanoBRET™ offers quantitative data on affinity and cell permeability.[22]

Concluding Remarks

Validating the target engagement of VH032-containing PROTACs is a multi-step process that requires a carefully selected combination of biophysical and cell-based assays. By employing a suite of orthogonal techniques, researchers can build a comprehensive and robust data package that confirms the intended mechanism of action, de-risks potential off-target effects, and ultimately accelerates the development of novel protein-degrading therapeutics. The methodologies and comparative insights provided in this guide serve as a valuable resource for scientists navigating the complexities of PROTAC drug discovery.

References

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology. [Link]

  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. PubMed. [Link]

  • Mouthon, F., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]

  • Zhang, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • Selvita. (2025). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. Selvita. [Link]

  • Martinez Molina, D., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE. [Link]

  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

  • ResearchGate. (n.d.). Application of NanoBRET for realtime monitoring of the... | Download Scientific Diagram. ResearchGate. [Link]

  • Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology. [Link]

  • DiVA portal. (2022). Development of biophysical assays for studies of PROTACs. DiVA portal. [Link]

  • Labhoo. (n.d.). Targeted Protein Degrada.on Profiling by the Cellular Thermal Shift Assay (CETSA®). Labhoo. [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Bricelj, A., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]

  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Yang, J., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. PubMed. [Link]

  • Vogelmann, A., et al. (2024). Quantitative Measurement of PROTAC Intracellular Accumulation. ChemMedChem. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]

  • Tinworth, C. P., et al. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. bioRxiv. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Semantic Scholar. [Link]

  • Lu, M., et al. (2022). Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo. Acta Pharmaceutica Sinica B. [Link]

  • Various Authors. (2025). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Various Sources. [Link]

  • ResearchGate. (n.d.). Fig. 3 Target engagement for PROTACs in cells. a Based on quantitative... ResearchGate. [Link]

  • Johnson, C. N., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Van Molle, I., et al. (2020). Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. Journal of Biological Chemistry. [Link]

  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation. Nature Communications. [Link]

  • Ishida, T., & Ciulli, A. (2021). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]

Sources

Validation

A-Z Guide to Benchmarking New VHL Ligands Against trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

A Senior Application Scientist's Guide to Structure, Experimental Design, and Data Interpretation The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradat...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Experimental Design, and Data Interpretation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1] Central to this technology is the recruitment of an E3 ubiquitin ligase, with the von Hippel-Lindau (VHL) E3 ligase being a workhorse in the field.[2] The potency, selectivity, and drug-like properties of a PROTAC are critically dependent on the affinity and characteristics of its VHL ligand.

This guide provides a comprehensive framework for benchmarking novel VHL ligands against a well-characterized, high-affinity reference standard. For the purpose of this guide, we will use trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs as our benchmark. This designation represents a highly optimized derivative of the widely used VH032 scaffold, incorporating rigidifying elements like a cyclopropane ring which can enhance binding affinity and modulate pharmacokinetic properties.[3]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to ligand characterization.

The Foundational Role of VHL in Targeted Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ligase, and a linker connecting them.[4][5][6] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, inducing the E3 ligase to poly-ubiquitinate the POI.[5] This ubiquitination marks the POI for destruction by the cell's proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[7]

The VHL complex recognizes its endogenous substrate, the hypoxia-inducible factor (HIF-1α), upon prolyl hydroxylation in normal oxygen conditions, leading to its degradation.[2][3] Small molecule VHL ligands, such as the parent VH032, were designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling potent and specific binding to VHL.[3][8][9] The journey from micromolar binders to the potent nanomolar ligand VH032 (Kd = 185 nM) was a triumph of structure-guided design and serves as the basis for our advanced benchmark.[3][8][9]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) VHL VHL E3 Ligase Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary Binds VHL->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: VHL-mediated Targeted Protein Degradation by a PROTAC.

A Multi-Tiered Framework for Ligand Evaluation

A rigorous benchmarking program must assess a ligand's properties from the biochemical to the cellular level. We propose a tiered approach that allows for early go/no-go decisions and ensures that only the most promising candidates advance to complex cellular and proteomic studies.

Benchmarking_Workflow Start New VHL Ligand Candidate Tier1 Tier 1: Biochemical & Biophysical - VHL Binding Affinity (SPR) - Ternary Complex Formation (TR-FRET) Start->Tier1 Decision1 Potent Binding & Ternary Complex Formation? Tier1->Decision1 Tier2 Tier 2: Cellular Assays - Target Degradation (DC50/Dmax) - Degradation Kinetics Decision1->Tier2 Yes Stop Stop/Redesign Decision1->Stop No Decision2 Potent & Efficacious Cellular Degradation? Tier2->Decision2 Tier3 Tier 3: Selectivity & ADME - Global Proteomics - Permeability & Stability Assays Decision2->Tier3 Yes Decision2->Stop No Proceed Lead Candidate Tier3->Proceed

Caption: A tiered workflow for VHL ligand benchmarking.

Tier 1: Biochemical and Biophysical Characterization

The initial step is to confirm direct, high-affinity binding to the VHL protein complex and to assess the ligand's ability to form a productive ternary complex when incorporated into a PROTAC.

Key Experiment: VHL Binding Affinity via Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon/koff). It is the gold standard for characterizing binary interactions. We measure binding to the VCB complex (VHL, Elongin C, Elongin B), which is the stable, functional unit for substrate recognition.[2]

Protocol 3.1.1: Surface Plasmon Resonance (SPR) for VHL Binding

  • Protein Immobilization: Covalently immobilize the purified recombinant VCB complex onto a CM5 sensor chip via amine coupling to achieve a density of ~2000-4000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein to subtract non-specific binding.

  • Ligand Preparation: Prepare a dilution series of the new VHL ligand and the benchmark trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range is 1 nM to 1 µM.

  • Binding Analysis: Inject the ligand solutions over the VCB and reference surfaces at a constant flow rate (e.g., 30 µL/min). Monitor the association and dissociation phases.

  • Data Processing: Double-reference the sensorgram data by subtracting the reference channel signal and a buffer-only injection.

  • Model Fitting: Fit the processed data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Key Experiment: Ternary Complex Formation via TR-FRET

Rationale: The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC efficacy.[10] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, solution-based proximity assay ideal for quantifying this interaction.[11][12][13][14] A characteristic "hook effect" or bell-shaped curve is often observed, where at high concentrations, the PROTAC forms binary complexes that cannot bridge the POI and E3 ligase, leading to a decreased FRET signal.[12][14]

Caption: Principle of the TR-FRET assay for ternary complex formation.

Protocol 3.2.1: TR-FRET for Ternary Complex Quantification

  • Reagent Preparation: Use a terbium (Tb)-labeled antibody against a tag (e.g., GST) on the VCB complex as the FRET donor. Use a fluorescently labeled POI (e.g., FITC-labeled BRD4) as the FRET acceptor.

  • Assay Setup: In a 384-well plate, add fixed concentrations of Tb-VCB and FITC-POI.

  • PROTAC Titration: Add a serial dilution of the PROTACs (containing either the new ligand or the benchmark ligand). A typical concentration range spans from 0.1 nM to 10 µM.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to visualize the ternary complex formation curve.

Tier 2: Cellular Activity and Potency

Successful biochemical properties must translate to the cellular environment. This tier focuses on quantifying the primary endpoint: degradation of the target protein.

Key Experiment: Target Degradation (DC₅₀ & Dₘₐₓ)

Rationale: The ultimate measure of a PROTAC's effectiveness is its ability to reduce the levels of the target protein in cells. Key parameters are the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved).[7][15][16] These values provide a direct measure of cellular potency and efficacy.

Protocol 4.1.1: Western Blotting for DC₅₀/Dₘₐₓ Determination

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) and allow them to adhere. Treat the cells with a serial dilution of the PROTACs for a fixed time period (e.g., 18-24 hours).[7] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH, β-Actin). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.

  • Calculation: Plot the normalized protein levels against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC₅₀ and Dₘₐₓ values.

Alternative High-Throughput Cellular Assays

For larger-scale screening, luminescent reporter systems offer a faster and more quantitative alternative to Western blotting.

  • HiBiT/NanoBRET® Technology: This system involves CRISPR/Cas9-mediated insertion of a small 11-amino acid HiBiT tag onto the endogenous POI.[17][18][19] In the presence of the complementing LgBiT polypeptide, a bright luminescent signal is produced.[17] Protein degradation is measured as a loss of luminescence, allowing for highly sensitive, real-time kinetic measurements in living cells.[17][20][21] This technology can also be adapted to measure intracellular ternary complex formation and ubiquitination.[17][18][22]

Tier 3: Selectivity and "Drug-Likeness"

A therapeutically viable ligand must be selective and possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Experiment: Global Proteomics for Selectivity Profiling

Rationale: It is crucial to ensure that the PROTAC only degrades the intended target. Mass spectrometry-based global proteomics is the definitive method for assessing selectivity across the entire proteome.[1][4] This technique can identify off-target proteins that are unintentionally degraded, providing a critical safety and mechanism-of-action readout.[1][23]

Protocol 5.1.1: Mass Spectrometry-Based Proteomics

  • Sample Preparation: Treat cells with the PROTAC at a concentration known to cause maximal on-target degradation (e.g., 10x DC₅₀) and a vehicle control for a defined period (e.g., 6-24 hours).

  • Protein Digestion: Lyse the cells, extract proteins, and digest them into peptides using trypsin.

  • Peptide Labeling (Optional but Recommended): Label the peptides with tandem mass tags (TMT) to enable multiplexed quantitative analysis of multiple samples in a single MS run.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify thousands of proteins. Compare the proteome profiles of PROTAC-treated vs. vehicle-treated cells to identify all proteins that are significantly downregulated.

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the novel ligand(s) and the benchmark.

Parameter Benchmark: trans-VH032-Cyclo... New Ligand A New Ligand B Commentary
VHL Binding KD (SPR, nM) 5525 150Ligand A shows superior binary affinity.
Ternary Complex (TR-FRET, EC₅₀, nM) 10080 250Ligand A forms a more stable ternary complex.
Cellular Degradation (DC₅₀, nM) 2015 180Ligand A is more potent in cells.
Max Degradation (Dₘₐₓ, %) 95%98% 85%Ligand A achieves more complete degradation.
Selectivity (Off-Targets >50% degraded) 10 3Ligand A demonstrates a cleaner selectivity profile.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC - NIH. (n.d.).
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. (2021).
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degrad
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - NIH. (2020).
  • Protein Degrader Proteomics for PROTACs and Molecular Glues. (2024). Sapient Bio.
  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed. (2021). PubMed.
  • The Critical Role of Methylation in Enhancing VH032 Affinity for the VHL E3 Ligase: A Technical Guide. (n.d.). Benchchem.
  • VH032. (n.d.). MedChemExpress.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online.
  • Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC - NIH. (n.d.).
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.).
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (n.d.). Taylor & Francis Online.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC - NIH. (n.d.).
  • A) The structure of VHL inhibitor VH032 along with the four primary... (n.d.).
  • PROTAC Ternary Complex Form
  • Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC. (n.d.).
  • Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. (n.d.).
  • Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018).
  • Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation. (2025).
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023).
  • Pomalidomide-Based PROTACs: A Comparative Guide to Selectivity Profiling. (n.d.). Benchchem.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PubMed Central. (n.d.).
  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimiz
  • NanoBRET® Ubiquitination Starter Kit. (n.d.).
  • Measuring DC50 and Dmax for PROTAC CRABP-II Degrader-1: Application Notes and Protocols. (n.d.). Benchchem.
  • Cell-based protein degrader assays for micropl
  • Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331. (n.d.).
  • Overview of PROTAC Linkers. (n.d.). ChemPep.
  • Production Of Active VHL And Analysis By SPR. (n.d.). Peak Proteins.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.
  • What are PROTAC Linkers? (2022). BroadPharm.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). Semantic Scholar.
  • Targeted Protein Degrad
  • Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. (n.d.).
  • A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PubMed Central. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs

For researchers at the forefront of drug discovery, particularly in the burgeoning field of targeted protein degradation, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, particularly in the burgeoning field of targeted protein degradation, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of the research chemical trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs, a VHL ligand-linker conjugate likely utilized in the development of PROTACs (Proteolysis Targeting Chimeras)[1][2].

Hazard Assessment and Chemical Profile

A thorough understanding of the potential hazards is the foundation of safe disposal. The structure of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs suggests a multi-faceted hazard profile.

Structural Component Associated Hazards Rationale and References
Fluorinated Cyclohexane Halogenated Organic Waste, Potential for Environmental Persistence, Possible ToxicityFluorinated organic compounds are often classified as halogenated waste.[3][4] Halogenated solvents can be carcinogenic and are typically more expensive to dispose of than their non-halogenated counterparts.[5]
p-Toluenesulfonate (Tosylate) Good Leaving Group, Potential Alkylating Agent, Skin and Eye IrritantTosylates are known to be excellent leaving groups in nucleophilic substitution and elimination reactions.[6] This reactivity suggests they should be handled with care. The precursor, p-toluenesulfonyl chloride, is corrosive, and while the ester is less reactive, it should still be treated as a potential irritant.
Cyclopropane Ring Strained Ring System, Potential for Unpredictable ReactivityThe three-membered ring of cyclopropane possesses significant ring strain, which can lead to higher reactivity compared to acyclic or larger cyclic systems.[7] While often stable, strained rings can undergo unexpected decomposition pathways.[8][9]
VH032-based Moiety Biologically Active, Unknown Long-Term Health EffectsAs a ligand for the VHL E3 ubiquitin ligase, this compound is designed to be biologically active.[10][11][12] The toxicological properties of the complete molecule are likely not fully characterized, warranting a cautious approach.

Given this profile, trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs must be treated as hazardous chemical waste. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals in a laboratory setting.[13]

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Nitrile gloves should be worn. Given the complex organic nature of the compound, consider double-gloving. Always consult a glove compatibility chart.

  • Body Protection : A flame-resistant lab coat must be worn and fully buttoned.

  • Work Area : All handling and preparation for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[14]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is segregation and clear labeling, in accordance with Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA).[15][16][17]

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safe and compliant disposal.[15] Due to the presence of fluorine, this compound must be disposed of as Halogenated Organic Waste .[3][18]

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[3] Incompatible materials can lead to dangerous reactions.

  • Solid Waste : Collect any solid form of the compound in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste : If the compound is in solution, the entire solution should be treated as halogenated waste. The solvent will dictate the primary disposal route. For example, if dissolved in dichloromethane or chloroform, it will go into the halogenated solvent waste stream.

Step 2: Waste Container Selection and Labeling
  • Container : Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This is often a glass or polyethylene carboy.[4][19]

  • Labeling : The waste container must be clearly labeled as soon as the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste "[18]

    • The full chemical name: "trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs " and any solvents present.

    • The approximate concentration or percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Accumulation and Storage
  • Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[16][20]

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.[20]

Step 4: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not exceed the accumulation limits for hazardous waste in your laboratory as defined by the EPA and your institution's policies.[16]

The following diagram illustrates the decision-making process for the disposal of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs.

G cluster_0 Start: Disposal of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Final Steps start Identify Waste Stream is_solid Solid Form? start->is_solid is_liquid In Solution? start->is_liquid collect_solid Collect in Labeled Halogenated Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Halogenated Liquid Waste Container is_liquid->collect_liquid Yes storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact

Caption: Disposal workflow for trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill :

    • For a small spill within a chemical fume hood, use an absorbent material compatible with organic chemicals to contain and clean up the spill.

    • Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.

    • For a large spill or any spill outside of a fume hood, evacuate the immediate area, alert nearby personnel, and contact your institution's EHS or emergency response team immediately.

  • Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Conclusion: A Culture of Safety

The proper disposal of specialized research chemicals like trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs is a cornerstone of responsible scientific practice. By understanding the potential hazards based on its chemical structure, adhering to strict segregation protocols, and following institutional and federal guidelines, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

  • Chemical structure of VH032 and its cocrystallized structure with the VCB complex (yellow sticks, PDB: 4W9H). ResearchGate. Available at: [Link]

  • A) The structure of VHL inhibitor VH032 along with the four primary... ResearchGate. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein. PubMed Central. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link]

  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. Available at: [Link]

  • Cyclopropane Disposal. Synergy Recycling. Available at: [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Halogenated Solvents in Laboratories. Campus Operations, Temple University. Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Hazardous Material Disposal - EPA Specific. JJ Safety. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Unknown Source.
  • trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs. MCE. Available at: [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. OSHA. Available at: [Link]

  • Elimination of Tosylates. Sciencemadness.org. Available at: [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available at: [Link]

  • Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • p-Toluenesulfonic acid. Wikipedia. Available at: [Link]

  • trans-VH 101-Thiol-C-cyclohexane-p-C-OTs. MCE. Available at: [Link]

  • trans-4-hexenyl-cyclopropane. NIST WebBook. Available at: [Link]

Sources

Handling

A-Z Guide to Handling Trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs: Safety and Disposal

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs" is not listed in publicly available chemical safety databases. This guide is for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs" is not listed in publicly available chemical safety databases. This guide is formulated based on a structural hazard assessment. It is imperative to treat this and any novel chemical with unknown hazards as extremely hazardous until proven otherwise.[1] This document serves as a foundational resource, not a replacement for a comprehensive, lab-specific Standard Operating Procedure (SOP) and risk assessment.

Section 1: Hazard Assessment and Risk Analysis

A thorough risk assessment is the cornerstone of laboratory safety, especially when dealing with novel chemical entities.[2] The potential hazards of trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs are inferred from its structural components:

  • Primary Hazard: Alkylating Agent: The para-toluenesulfonate (OTs or tosylate) group is an excellent leaving group, making this molecule a potent alkylating agent. Such compounds are often genotoxic, meaning they can damage DNA, and should be considered potential carcinogens.[3] The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens, which should be consulted.[4][5]

  • Secondary Hazard: Organofluorine Compound: The incorporation of fluorine can significantly alter a molecule's biological properties, sometimes leading to metabolic toxicity.[6] Care should be taken to prevent exposure.

  • Tertiary Hazard: Strained Ring System: The cyclopropane ring, while a common motif in pharmaceuticals, possesses significant ring strain.[7][8] This can lead to unexpected reactivity under certain conditions.

Due to the lack of specific toxicological data, a conservative approach is mandatory. Assume high acute toxicity, potential carcinogenicity, and unknown physical hazards (e.g., flammability, explosivity).[1]

Caption: Risk assessment workflow for a novel chemical entity.

Section 2: Personal Protective Equipment (PPE) Protocol

Given the suspected hazards, a stringent PPE protocol is required. PPE is the last line of defense, to be used in conjunction with engineering and administrative controls.[9]

Engineering Controls:
  • Fume Hood: All manipulations of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to protect against inhalation of vapors or dust.[10][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment Selection:

The following table outlines the minimum required PPE. For any tasks with a higher risk of splashes or aerosol generation, enhance the level of protection (e.g., full-face shield, chemical-resistant apron).[12][13]

Protection Type Required Equipment Rationale & Specifications
Hand Protection Double-gloving with nitrile or neoprene gloves.Protects against skin contact with a potential carcinogen and sensitizer.[14][15] Check manufacturer's compatibility charts for resistance to solvents in use.[16][17] Discard outer gloves immediately after handling the compound; change inner gloves frequently.[10]
Eye & Face Protection Chemical splash goggles and a full-face shield.[18]Provides maximum protection against splashes to the eyes and face. Standard safety glasses are insufficient.
Body Protection A lab coat with tight-fitting cuffs and a chemical-resistant apron.Prevents contamination of personal clothing. A disposable apron is recommended for handling larger quantities or during transfers.[19]
Respiratory Protection Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[11] If there is a potential for hood failure or for procedures that could generate significant aerosols, consult with your institution's safety officer about supplementary respiratory protection.
Footwear Closed-toe, non-perforated shoes.Protects feet from spills.[10]

Section 3: Operational Plans: Handling and Disposal

Safe handling extends from the moment the chemical is received until its waste is properly disposed of.

Step-by-Step Handling Protocol (Example: Weighing and Solubilizing)
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[11] Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer).

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Perform all weighing operations within the fume hood. Use a dedicated spatula. Place the weigh paper on an analytical balance. Carefully transfer the desired amount of the solid compound.

  • Transfer: Carefully transfer the weighed solid into a suitable vial.

  • Solubilization: Add the desired solvent to the vial using a pipette with a disposable tip.[20] Cap the vial securely.

  • Mixing: Mix the solution using a vortexer or other appropriate method within the fume hood.

  • Immediate Cleanup: Decontaminate the spatula and any surfaces with an appropriate solvent. Dispose of the weigh paper and outer gloves in the designated hazardous waste container.

  • Labeling: Clearly label the vial with the chemical name, concentration, date, and appropriate hazard pictograms.[21]

Storage

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. The container must be clearly labeled and stored within secondary containment to prevent spills.[1] Given its potential carcinogenicity, it must be stored in a designated area.[1][22]

Spill Management
  • Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent pad. Decontaminate the area. Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

  • Major Spill or Spill Outside Hood: Evacuate the immediate area. Alert colleagues and your laboratory's safety officer immediately. Do not attempt to clean it up without specialized training and equipment.

Waste Disposal

All waste contaminated with trans-VH032-Cyclopropane-F-C-cyclohexane-p-C-OTs must be treated as hazardous chemical waste, specifically as carcinogenic and acutely toxic waste.[23][24]

  • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, etc., must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[25]

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams.[23]

  • Sharps: Needles or syringes used to transfer solutions must be disposed of in a designated sharps container for hazardous chemical waste.[23]

Consult your institution's environmental health and safety department for specific disposal procedures, as regulations can vary.[26]

Caption: Workflow for the safe handling and disposal of the chemical.

References

  • Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. Available at: [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safe Handling of Chemicals. Environmental Health and Safety, University of Washington. Available at: [Link]

  • Carcinogens - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety, University of Nevada, Reno. Available at: [Link]

  • The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. National Institutes of Health (NIH). Available at: [Link]

  • Risk Assessment: Traditional and Novel Approaches. Allucent. Available at: [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. American Chemical Society (ACS). Available at: [Link]

  • Next-generation risk assessment of chemicals - Rolling out a human-centric testing strategy to drive 3R implementation. KOPS, University of Konstanz. Available at: [Link]

  • Carcinogens - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. Available at: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health (NIH). Available at: [Link]

  • Cyclopropane. Wikipedia. Available at: [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. NJ.gov. Available at: [Link]

  • Fluorine Safety. Purdue University. Available at: [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Storemasta. Available at: [Link]

  • Overview of cyclopropane reactivity, synthesis, structure, and applications. ResearchGate. Available at: [Link]

  • Chemical Resistance Reference Chart. Medicom. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, University of California, Berkeley. Available at: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available at: [Link]

  • New Method of Synthesis for Cyclopropanes. Penn State University. Available at: [Link]

  • 10 Essential Tips for Safely Handling Chemistry Chemicals in the Lab. Lab Manager. Available at: [Link]

  • Glove Chemical Resistant Chart. Neosource. Available at: [Link]

  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. National Institutes of Health (NIH). Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of South Florida. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • 188-Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]

  • How to Dispose of Chemotherapy Waste. Daniels Health. Available at: [Link]

  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health (NIH). Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.